molecular formula C14H11N3O5S B1666624 Aeruginosin B CAS No. 6508-65-2

Aeruginosin B

Cat. No.: B1666624
CAS No.: 6508-65-2
M. Wt: 333.32 g/mol
InChI Key: NBUSANFLZHRAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aeruginosin B is a biochemical.

Properties

CAS No.

6508-65-2

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

8-amino-4-carboxy-10-methylphenazin-10-ium-2-sulfonate

InChI

InChI=1S/C14H11N3O5S/c1-17-11-4-7(15)2-3-10(11)16-13-9(14(18)19)5-8(6-12(13)17)23(20,21)22/h2-6,15H,1H3,(H2,18,19,20,21,22)

InChI Key

NBUSANFLZHRAMZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=NC3=C(C=C(C=C31)S(=O)(=O)[O-])C(=O)O)N

Appearance

Solid powder

Other CAS No.

6508-65-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aeruginosin B; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Aeruginosin B Variants from Microcystis aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of bioactive linear tetrapeptides produced by various cyanobacteria, including the genus Microcystis.[1][2] These non-ribosomally synthesized peptides are of significant interest to the scientific community due to their potent inhibitory activity against serine proteases, such as trypsin and thrombin, making them potential lead compounds for drug development.[1][3][4] A characteristic feature of the aeruginosin family is the presence of a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety at a central position in the peptide backbone.[1][5]

It is important to clarify the nomenclature of "Aeruginosin B". While a phenazine pigment named this compound has been isolated from Pseudomonas aeruginosa, within the context of bioactive peptides from Microcystis aeruginosa, "this compound" typically refers to specific variants designated with a "B," such as Aeruginosin 98-B and Aeruginosin 298-B.[2][6][7] This guide will focus on the discovery and isolation of these peptide variants from Microcystis aeruginosa.

Discovery and Isolation of Aeruginosin 'B' Variants

The first members of the aeruginosin family were discovered in the early 1990s from Microcystis aeruginosa.[2][8] Aeruginosin 298A was the first to be isolated from Microcystis aeruginosa strain NIES-298.[2] Subsequently, in 1995, Murakami and colleagues isolated Aeruginosin 98A and 98B from the cultured freshwater cyanobacterium Microcystis aeruginosa (NIES-98).[1][2] Later, Aeruginosin 298B was also isolated from M. aeruginosa strains NIES-298 and NIES-98.[1][2] The general workflow for the discovery and isolation of these compounds involves cultivation of the cyanobacteria, extraction of the biomass, and subsequent chromatographic purification guided by bioassays for protease inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of aeruginosin 'B' variants from Microcystis aeruginosa.

Culturing of Microcystis aeruginosa

Strains of Microcystis aeruginosa, such as NIES-98, NIES-103, and K-139, are typically cultured in appropriate growth media under controlled conditions of light and temperature to generate sufficient biomass for extraction.[2][9][10]

Extraction of Aeruginosins

A common initial step is the extraction of freeze-dried or fresh cyanobacterial biomass with a polar solvent.[1][10][11]

  • Methanol-based Extraction: Freeze-dried cells are repeatedly extracted with aqueous methanol (e.g., 70% or 80% methanol in water) or 100% methanol.[1][10][11] The combined extracts are then concentrated to remove the organic solvent, leaving an aqueous residue.[11]

  • Solid-Phase Extraction (SPE): The aqueous extract can be further fractionated using reversed-phase solid-phase extraction (e.g., ODS-SPE).[10] Elution is performed with a stepwise gradient of increasing methanol concentration (e.g., 20%, 60%, 100% methanol in water).[10] Aeruginosins are typically found in the more methanolic fractions.[10]

Purification using Chromatographic Techniques

The crude extracts or SPE fractions containing aeruginosins are subjected to one or more rounds of chromatography to isolate the pure compounds.

  • Medium-Pressure Liquid Chromatography (MPLC): Initial separation of the extract can be performed on a reversed-phase C18 MPLC column.[12]

  • High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using reversed-phase HPLC (RP-HPLC).[1][12]

    • Column: A C18 column (e.g., Cosmosil C18) is commonly used.[1]

    • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is employed.[11][13]

    • Detection: Elution is monitored by UV absorbance, typically at 220 nm.[11]

Structure Elucidation

The chemical structures of the isolated aeruginosins are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[14] Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing the peptide.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed planar structure and stereochemistry of the molecule.[1][11][14]

  • Chiral Analysis: The absolute configurations of the amino acid residues are determined by methods such as Marfey's analysis or chiral-phase HPLC after acid hydrolysis of the peptide.[1][12][14]

  • X-ray Crystallography: In some cases, the absolute stereochemistry has been confirmed by X-ray crystallographic analysis of the aeruginosin in a complex with its target protease, such as thrombin or trypsin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for selected aeruginosin 'B' variants isolated from Microcystis aeruginosa.

Aeruginosin VariantMolecular FormulaMolecular Weight ( g/mol )Source Organism (Strain)Reference(s)
Aeruginosin 98-B C₂₉H₄₆N₆O₉S654.8Microcystis aeruginosa (NIES-98)[1][2][15]
Aeruginosin 298-B Not explicitly statedNot explicitly statedMicrocystis aeruginosa (NIES-298, NIES-98)[1][2]
Aeruginosin 89-B Not explicitly statedNot explicitly statedMicrocystis aeruginosa (NIES-89)[1][2]
Aeruginosin 686 B Not explicitly statedNot explicitly statedMicrocystis aeruginosa (PCC 7806)[11]
Aeruginosin VariantBioactivityTarget EnzymeIC₅₀ / EC₅₀Reference(s)
Aeruginosin 103-A Thrombin InhibitorThrombin9.0 µg/mL[9]
Aeruginosin K139 fVIIa-sTF InhibitorfVIIa-sTF~166 µM[10]
Aeruginosin K139 Thrombin InhibitorThrombin0.66 µM[16]
Aeruginosin KB676 Trypsin InhibitorTrypsinSub-µM[14]
Varlaxin 1046A Trypsin InhibitorHuman Trypsins0.62–3.6 nM[3]
Varlaxin 1022A Trypsin InhibitorHuman Trypsins97–230 nM[3]

Visualizations

The following diagrams illustrate the general workflow for the isolation and purification of aeruginosins from Microcystis aeruginosa.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Microcystis aeruginosa Culture Biomass Harvested Biomass (Freeze-dried) Culture->Biomass Extraction Methanol/Water Extraction Biomass->Extraction CrudeExtract Crude Aqueous Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE HPLC Reversed-Phase HPLC SPE->HPLC PureAeruginosin Pure this compound Variant HPLC->PureAeruginosin StructureElucidation Structure Elucidation (NMR, MS) PureAeruginosin->StructureElucidation Bioassay Bioactivity Assay (e.g., Thrombin Inhibition) PureAeruginosin->Bioassay

Caption: General workflow for the isolation and characterization of this compound variants.

Conclusion

The discovery and isolation of aeruginosin 'B' variants from Microcystis aeruginosa have provided a fascinating family of natural products with significant potential in pharmacology. The methodologies for their extraction and purification are well-established, relying on a combination of solvent extraction and multi-step chromatographic techniques. Detailed structural elucidation through modern spectroscopic methods has been crucial in understanding their unique chemical features, which are responsible for their potent bioactivities. Continued research into these compounds and their derivatives holds promise for the development of novel therapeutics targeting serine proteases.

References

An In-depth Technical Guide to the Core Chemical Structure of Aeruginosin 98B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides of nonribosomal origin, primarily isolated from cyanobacteria.[1][2] These natural products have garnered significant attention within the scientific community due to their potent inhibitory activity against serine proteases, a class of enzymes pivotal in various physiological processes, including blood coagulation and digestion.[3][4] This guide focuses on the basic chemical structure of Aeruginosin 98B, a prominent member of this family, providing a detailed overview of its molecular architecture, biological activity, and the methodologies employed for its synthesis and characterization.

It is important to note that the designation "Aeruginosin B" can be ambiguous. While it is sometimes used to refer to a phenazine pigment produced by Pseudomonas aeruginosa, in the context of peptide natural products and serine protease inhibitors, it predominantly refers to Aeruginosin 98B .[1][3] This guide will exclusively focus on the latter.

Core Chemical Structure of Aeruginosin 98B

Aeruginosin 98B is a tetrapeptide characterized by a unique assembly of non-proteinogenic and modified amino acid residues.[2][3] Its structure was elucidated through two-dimensional nuclear magnetic resonance (2D-NMR) analysis, and the absolute configurations of its seven stereogenic centers were confirmed by X-ray crystallography of its co-crystal with trypsin.[1][3]

The linear peptide backbone of Aeruginosin 98B is composed of four distinct building blocks:

  • N-terminus: A (D)-4-hydroxyphenyllactic acid (Hpla) moiety.[3][5]

  • Second Position: The hydrophobic amino acid (D)-allo-isoleucine.[3][5]

  • Third Position: The hallmark of the aeruginosin family, a (L)-2-carboxy-6-hydroxyoctahydroindole (Choi) core structure. In Aeruginosin 98B, the hydroxyl group of the Choi moiety is sulfated.[3][5]

  • C-terminus: A derivative of arginine, specifically agmatine.[3][5]

The IUPAC name for Aeruginosin 98B is [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate.[6]

The molecular formula of Aeruginosin 98B is C₂₉H₄₆N₆O₉S, and its monoisotopic mass is 654.3047 g/mol .[5][6]

Quantitative Data: Serine Protease Inhibition

Aeruginosin 98B exhibits potent and selective inhibitory activity against several serine proteases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

EnzymeIC₅₀ (µg/mL)
Trypsin0.6
Thrombin10.0
Plasmin7.0
[Data sourced from Trost et al. (2012)][3]

Experimental Protocols

Total Synthesis of Aeruginosin 98B

The first total synthesis of Aeruginosin 98B was accomplished by Trost et al. and is a key reference for its chemical synthesis.[2][3] The strategy involves the convergent synthesis of four key building blocks followed by their sequential coupling.

Key Stages of Synthesis: [3]

  • Synthesis of the Choi Core: The 2-carboxy-6-hydroxyoctahydroindole (Choi) core is synthesized via a highly diastereoselective palladium-catalyzed intramolecular asymmetric allylic alkylation of a diastereomeric mixture of allylic carbonates.

  • Preparation of Hpla, D-allo-Isoleucine, and Agmatine Fragments: These building blocks are prepared and protected using standard peptide synthesis methodologies.

  • Fragment Coupling: The protected fragments are coupled sequentially to assemble the linear tetrapeptide backbone.

  • Sulfation and Deprotection: The final steps involve the sulfation of the hydroxyl group on the Choi moiety using a SO₃-pyridine complex, followed by the removal of protecting groups to yield Aeruginosin 98B.

Serine Protease Inhibition Assay

The inhibitory activity of Aeruginosin 98B against serine proteases like trypsin can be determined using a chromogenic substrate-based assay. A common substrate for trypsin is Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BAPNA).

General Protocol: [7][8]

  • Reagent Preparation:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM).

    • Trypsin solution in a suitable buffer (e.g., 1 mM HCl).

    • BAPNA stock solution (e.g., in DMSO) and working solution in buffer.

    • Aeruginosin 98B stock solution in a suitable solvent and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, trypsin solution, and varying concentrations of Aeruginosin 98B (or vehicle control).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the BAPNA substrate to all wells.

    • Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each concentration of Aeruginosin 98B relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

Aeruginosin_98B_Structure cluster_Hpla D-4-hydroxyphenyllactic acid (Hpla) cluster_AlloIle D-allo-Isoleucine cluster_Choi L-2-carboxy-6-sulfooxy-octahydroindole (Choi) cluster_Agmatine Agmatine Hpla HO-Ph-CH2-CH(OH)-C(O)- AlloIle -NH-CH(CH(CH3)CH2CH3)-C(O)- Hpla->AlloIle Amide bond Choi -N-CH(COOH)-(C7H10OSO3H)- AlloIle->Choi Amide bond Agmatine -C(O)-NH-(CH2)4-NH-C(=NH)NH2 Choi->Agmatine Amide bond

Caption: Core building blocks of Aeruginosin 98B.

Aeruginosin_Synthesis_Workflow start Starting Materials Hpla_synth Synthesis of protected Hpla start->Hpla_synth AlloIle_synth Protection of D-allo-Isoleucine start->AlloIle_synth Choi_synth Synthesis of protected Choi core start->Choi_synth Agmatine_synth Synthesis of protected Agmatine start->Agmatine_synth coupling1 Peptide Coupling: Hpla + Allo-Ile Hpla_synth->coupling1 AlloIle_synth->coupling1 coupling2 Peptide Coupling: (Hpla-Allo-Ile) + Choi Choi_synth->coupling2 coupling3 Peptide Coupling: (Hpla-Allo-Ile-Choi) + Agmatine Agmatine_synth->coupling3 coupling1->coupling2 coupling2->coupling3 sulfation Sulfation of Choi hydroxyl group coupling3->sulfation deprotection Global Deprotection sulfation->deprotection final_product Aeruginosin 98B deprotection->final_product

Caption: Convergent total synthesis workflow for Aeruginosin 98B.

References

The Biological Activity of Aeruginosin B Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activities of aeruginosin B variants, a class of linear tetrapeptides produced by cyanobacteria. These compounds have garnered significant interest in the scientific community due to their potent and often selective inhibition of serine proteases, as well as their emerging anti-inflammatory and cytotoxic properties. This document provides a comprehensive overview of their biological activities, detailed experimental methodologies, and a visualization of the key signaling pathways involved.

Introduction to Aeruginosins

Aeruginosins are a diverse family of natural products characterized by a core structure typically composed of a C-terminal arginine derivative, a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, a hydrophobic amino acid, and an N-terminal hydroxyphenyllactic acid (Hpla) or a related moiety.[1][2] Variations in these core components, as well as modifications such as sulfation, glycosylation, and halogenation, give rise to a wide array of aeruginosin analogues with distinct biological profiles.[2] this compound variants, the focus of this guide, are a subset of this family with specific structural features that contribute to their unique activities.

Serine Protease Inhibition

A hallmark of this compound variants is their potent inhibitory activity against serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation, digestion, and inflammation. The primary targets of many aeruginosins are thrombin and trypsin.[3][4]

Quantitative Inhibition Data

The inhibitory potency of various this compound variants against key serine proteases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

Aeruginosin VariantTarget EnzymeIC50 (µg/mL)IC50 (µM)Reference
Aeruginosin 98-B Trypsin0.6-[3][4]
Plasmin7.0-[3][4]
Thrombin10.0-[3][4]
Aeruginoside 126A Trypsin (porcine)67-[5]
Thrombin (bovine)30-[5]
Suomilide Trypsin-1 (human)-0.104
Trypsin-2 (human)-0.0047
Trypsin-3 (human)-0.0115
Thrombin (human)>12.5-[2]
Plasmin (human)--[2]
Urokinase (human)-7.1[2]
Aeruginosin KT688 Trypsin-2.38[6]
Aeruginosin (unspecified) Trypsin-1.43[6]

Anti-Inflammatory Activity

Certain aeruginosin variants have demonstrated significant anti-inflammatory properties. This activity is particularly relevant for the development of novel therapeutic agents for inflammatory diseases.

Mechanism of Action

Studies have shown that the anti-inflammatory effects of some aeruginosins, such as aeruginosin 865, are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of the inflammatory response. By inhibiting this pathway, these aeruginosins can down-regulate the expression of pro-inflammatory cytokines and adhesion molecules, such as Interleukin-8 (IL-8) and Intercellular Adhesion Molecule-1 (ICAM-1).[8][9]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (IL-8, ICAM-1) Aeruginosin This compound Variant Aeruginosin->IKK Inhibits protease_inhibition_workflow start Start prepare_reagents Prepare Reagents: - Enzyme (Trypsin/Thrombin) - Inhibitor (Aeruginosin) - Buffer - Chromogenic Substrate start->prepare_reagents incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate measure_absorbance Measure Absorbance (e.g., 405 nm) add_substrate->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end ldh_assay_workflow start Start seed_cells Seed Cells in a 96-well plate start->seed_cells treat_cells Treat Cells with This compound Variants seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant ldh_reaction Add LDH Reaction Mix (Substrate, NAD+, Diaphorase) collect_supernatant->ldh_reaction measure_absorbance Measure Absorbance (e.g., 490 nm) ldh_reaction->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

References

An In-depth Technical Guide to the Natural Sources and Producers of Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a diverse family of linear tetrapeptides of non-ribosomal origin produced by various cyanobacteria. They are potent inhibitors of serine proteases, such as trypsin and thrombin, making them promising lead compounds for drug development. The general structure of aeruginosins consists of a short peptide chain, typically containing unusual amino acids. This guide focuses on "Aeruginosin B," a designation often given to the second major aeruginosin congener isolated from a producing strain. Specifically, this document will detail the natural sources, producers, biosynthesis, and experimental protocols for the isolation and characterization of two representative examples: Aeruginosin 98B and Aeruginosin 686B .

Natural Producers of this compound Variants

This compound variants are primarily produced by freshwater, bloom-forming cyanobacteria of the genus Microcystis.

  • Aeruginosin 98B is produced by the cyanobacterium Microcystis aeruginosa strain NIES-98 [1][2]. This strain was originally isolated from Lake Kasumigaura in Japan[1].

  • Aeruginosin 686B is produced by Microcystis aeruginosa strain PCC 7806 [1]. This strain was isolated from the Braakman Reservoir in the Netherlands[1].

Other cyanobacterial genera known to produce aeruginosins include Planktothrix, Nostoc, and Nodularia. Aeruginosins have also been isolated from marine sponges, where they are thought to be produced by symbiotic cyanobacteria[3].

Quantitative Production Data

Quantitative data on the specific yield of Aeruginosin 98B and 686B from their respective producing strains is not extensively reported in the available scientific literature. Production yields of secondary metabolites in cyanobacteria can be highly variable, depending on cultivation conditions such as light intensity, temperature, and nutrient availability. While the presence of these compounds has been confirmed in the specified strains, precise yields in terms of mass per unit of biomass or culture volume are not consistently documented.

Table 1: Summary of this compound Producers and Available Production Data

Aeruginosin VariantProducing OrganismStrain IDIsolation SourceReported Yield
Aeruginosin 98BMicrocystis aeruginosaNIES-98Lake Kasumigaura, JapanNot Specified
Aeruginosin 686BMicrocystis aeruginosaPCC 7806Braakman Reservoir, NLNot Specified

Biosynthesis of Aeruginosins

Aeruginosins are synthesized by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise manner. The genetic blueprint for this synthesis is encoded in the aer biosynthetic gene cluster.

The biosynthesis of aeruginosins generally follows these key steps:

  • Initiation: The synthesis is initiated with an α-hydroxy acid, which is activated and loaded onto the first module of the NRPS.

  • Elongation: The growing peptide chain is sequentially elongated by the addition of amino acids, catalyzed by subsequent NRPS modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

  • Modification: The peptide backbone can undergo various modifications, such as halogenation, methylation, and sulfation, which are catalyzed by tailoring enzymes also encoded within the aer gene cluster. This contributes to the high structural diversity of the aeruginosin family.

  • Termination: The completed peptide is released from the NRPS complex.

The biosynthetic gene clusters for aeruginosin production in M. aeruginosa strains NIES-98 and PCC 7806 have been characterized and show a conserved core structure with variations in the genes for tailoring enzymes, which accounts for the structural differences in the aeruginosins they produce[1].

Aeruginosin Biosynthesis Pathway cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_termination Termination Precursor α-Keto Acid Module1 NRPS Module 1 (AerA) Precursor->Module1 Activation & Loading Module2 NRPS Module 2 (AerB) Module1->Module2 Condensation Module3 NRPS Module 3 (AerG) Module2->Module3 Condensation Tailoring Tailoring Enzymes (e.g., Halogenase, Sulfotransferase) Module3->Tailoring Modification Release Release from NRPS Tailoring->Release Aeruginosin Aeruginosin Product Release->Aeruginosin Extraction and Purification Workflow Start Cyanobacterial Biomass (Lyophilized) Extraction Extraction with Aqueous Methanol (e.g., 80% MeOH) Start->Extraction Centrifugation Centrifugation to Remove Cell Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation of Methanol Supernatant->Evaporation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Evaporation->SPE Elution Elution with Methanol Gradient SPE->Elution HPLC Reversed-Phase HPLC (e.g., C18 column) Elution->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Analysis of Fractions (MS and/or NMR) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization End Pure this compound Lyophilization->End

References

Unraveling the Structure of Aeruginosins: A Technical Guide to NMR-Based Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aeruginosins are a diverse family of linear tetrapeptides produced by cyanobacteria, renowned for their potent inhibitory activity against serine proteases like trypsin and thrombin.[1] This bioactivity makes them compelling targets for drug discovery and development. The structural backbone of a typical aeruginosin is comprised of a variable N-terminal hydroxy- or phenyllactic acid derivative, a hydrophobic amino acid, a central and characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, and a C-terminal arginine derivative.[1]

The structural complexity, including multiple stereocenters and the frequent occurrence of rotational isomers (rotamers), makes the complete structural elucidation of these natural products a significant challenge.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a suite of two-dimensional (2D) experiments, stands as the cornerstone technique for unambiguously determining their intricate molecular architecture.[3]

This technical guide details the comprehensive process of elucidating the structure of an aeruginosin using modern NMR spectroscopy. While the user requested information on "Aeruginosin B," this name can refer to several variants (e.g., Aeruginosin 98B, 298B). To provide a concrete and thorough example, this guide will use the fully characterized Aeruginosin KT688 as a representative model, for which a complete, high-quality NMR dataset has been published. The methodologies described are universally applicable to the entire aeruginosin class.

Experimental Protocols

A rigorous and systematic application of NMR experiments is essential for successful structure determination. The process begins with sample purification and preparation, followed by a series of 1D and 2D NMR acquisitions.

1. Isolation and Sample Preparation

  • Isolation: The target aeruginosin is typically isolated from a cyanobacterial biomass extract (e.g., Microcystis aeruginosa) using a multi-step chromatographic process. This often involves initial separation by flash chromatography on a reversed-phase C18 column, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

  • Sample Preparation: For NMR analysis, a small quantity (typically 1-5 mg) of the purified aeruginosin is dissolved in approximately 0.5 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for these peptides due to its excellent solubilizing power. The solution is then transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition

All spectra are acquired on high-field NMR spectrometers (e.g., 500 MHz to 800 MHz) to ensure adequate signal dispersion and sensitivity. The core set of experiments includes:

  • ¹H NMR (Proton): Provides initial information on the types and number of protons, their chemical environment, and scalar couplings.

  • ¹³C NMR (Carbon): Shows the signals for all carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H spin systems). This is fundamental for tracing out the proton networks within each amino acid or structural residue.[2]

  • 2D TOCSY (Total Correlation Spectroscopy): Extends upon COSY by revealing correlations between all protons within a single, uninterrupted spin system. This is exceptionally useful for identifying complete amino acid residues from a single proton resonance.[2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom, providing a map of all C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for sequencing. It reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). These long-range correlations are used to connect the individual structural fragments (e.g., linking the alpha-proton of one amino acid to the carbonyl carbon of the adjacent residue).[2]

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the sequence of residues and establishing the relative stereochemistry of the molecule.[2]

Data Presentation: NMR Assignment of Aeruginosin KT688

The following tables summarize the complete ¹H and ¹³C NMR data for the major trans rotamer of Aeruginosin KT688, as determined in DMSO-d₆. This quantitative data forms the basis of the structural argument.

Table 1: ¹H and ¹³C NMR Data for Aeruginosin KT688 in DMSO-d₆. [2]

PositionResidueδC (ppm)δH (ppm)Multiplicity (J in Hz)
1Hpla173.2--
2Hpla72.33.99dd (7.9, 3.2)
2-OHHpla-5.75br m
3aHpla39.52.80dd (13.7, 3.2)
3bHpla2.65dd (13.7, 7.9)
4Hpla128.4--
5, 5'Hpla130.37.03d (8.5)
6, 6'Hpla114.86.64d (8.5)
7Hpla155.8--
1Phe171.5--
2-NHPhe-8.21d (8.6)
2Phe54.34.47ddd (8.6, 8.5, 4.6)
3aPhe36.93.03dd (13.7, 4.6)
3bPhe2.81dd (13.7, 8.5)
4Phe138.3--
5, 5'Phe129.37.26m
6, 6'Phe128.17.26m
7Phe126.37.18m
1Choi169.0--
2Choi59.94.29t (8.9)
3aChoi30.61.88m
3bChoi1.15m
3aChoi40.42.05m
4aChoi24.31.62m
4bChoi1.34m
5aChoi28.51.83m
5bChoi1.04m
6Choi70.94.35br s
7aChoi51.53.82m
7axChoi33.71.74m
7eqChoi2.11m
1-NHAgm-8.16t (5.7)
1Agm38.13.12m
2Agm26.11.45m
3Agm26.11.45m
4Agm40.93.09m
5Agm157.5--

Hpla = L-Hydroxyphenyllactic acid, Phe = D-Phenylalanine, Choi = L-2-Carboxy-6-hydroxy-octahydroindole-6-sulfate, Agm = Agmatine

Table 2: Key 2D NMR Correlations for Sequencing Aeruginosin KT688. [2]

From Proton(s)Correlated to Carbon(s) (HMBC)Correlated to Proton(s) (COSY)Correlated to Proton(s) (ROESY)
Hpla-2 (3.99)Hpla-1, Hpla-3, Hpla-4Hpla-3a, 3b; Hpla-2-OHPhe-2-NH, Hpla-3a, 3b, 5, 5'
Phe-2-NH (8.21)-Phe-2Hpla-2, Hpla-2-OH
Phe-2 (4.47)Hpla-1, Phe-1, Phe-3, Phe-4Phe-2-NH, Phe-3a, 3bChoi-7a, Choi-7eq, Phe-3a, 3b, 5, 5'
Choi-2 (4.29)Phe-1, Choi-1, Choi-3, Choi-7aChoi-3a, 3bAgm-1-NH, Choi-3a, 3b, 7a, 7eq
Agm-1-NH (8.16)-Agm-1Choi-2, Choi-7a

Structural Elucidation Workflow and Visualization

The process of assembling the structure from NMR data is a logical puzzle, moving from identifying individual pieces to connecting them into the final molecule.

Step 1: Identification of Structural Fragments

Each of the four core residues (Hpla, Phe, Choi, Agm) is first identified as an independent spin system.

  • COSY and TOCSY spectra are used to trace the connectivity between protons. For example, starting from the Phe-2-NH proton at 8.21 ppm, COSY correlations lead to the α-proton (H-2) at 4.47 ppm, which in turn couples to the β-protons (H₂-3) at 3.03 and 2.81 ppm. This establishes the complete aliphatic proton network of the Phenylalanine residue.

  • HSQC is then used to assign the corresponding carbon chemical shifts to each proton, confirming the residue's identity.

Step 2: Sequencing the Peptide Backbone

The crucial step of linking the fragments together relies primarily on long-range HMBC and through-space ROESY correlations.

  • HMBC Correlations: These correlations across the peptide bonds are the definitive evidence for the sequence. For Aeruginosin KT688, a key HMBC correlation is observed from the α-proton of Phenylalanine (Phe-H-2, δH 4.47) to the carbonyl carbon of the preceding Hydroxyphenyllactic acid residue (Hpla-C-1, δC 173.2). Another critical link is the correlation from the α-proton of the Choi residue (Choi-H-2, δH 4.29) to the carbonyl carbon of Phenylalanine (Phe-C-1, δC 171.5).

  • ROESY Correlations: These correlations confirm the sequence by showing spatial proximity. For instance, a ROESY cross-peak between the amide proton of Phenylalanine (Phe-2-NH, δH 8.21) and the α-proton of Hpla (Hpla-H-2, δH 3.99) supports the Hpla-Phe linkage.[2]

Step 3: Stereochemistry and Rotamer Assignment
  • Relative Stereochemistry: The complex stereochemistry of the fused ring system in the Choi residue is determined by a detailed analysis of ROESY correlations and proton-proton coupling constants.

  • Absolute Stereochemistry: While NMR can define the relative arrangement of atoms, determining the absolute configuration (D vs. L) of the chiral centers typically requires additional methods. This is commonly achieved by acid hydrolysis of the peptide, followed by derivatization with Marfey's reagent (L-FDAA) and analysis by chiral HPLC, which separates the L- and D-amino acid derivatives.[2]

  • Cis/Trans Rotamers: Aeruginosins often exist as a mixture of cis and trans rotamers around the peptide bond between the second and third residues (e.g., Phe-Choi). This manifests as two distinct sets of signals in the NMR spectra. The major and minor forms can be identified, and their conformation assigned, based on specific ROESY correlations. For example, in the trans isomer, a ROESY correlation is typically observed between the α-proton of Phe (H-2) and the protons on the C-7 side of the Choi ring (H-7a/H-7eq). In contrast, the cis isomer would show a correlation between Phe H-2 and the Choi H-2 proton.[2]

Visualizing the Workflow and Connectivity

Graphviz diagrams provide a clear visual representation of the logical flow of the elucidation process.

experimental_workflow cluster_isolation Isolation & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation via Chromatography Prep Sample Preparation (in DMSO-d6) Isolation->Prep NMR_1D 1D NMR (1H, 13C) Prep->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY) NMR_1D->NMR_2D Fragments Identify Fragments (COSY, TOCSY) NMR_2D->Fragments Sequence Sequence Fragments (HMBC, ROESY) Fragments->Sequence Stereo Determine Stereochemistry (ROESY, Marfey's Method) Sequence->Stereo Structure Propose Final Structure Stereo->Structure

Caption: Experimental workflow for Aeruginosin structure elucidation.

connectivity_map cluster_cosy Hpla Hpla Fragment Phe Phe Fragment Hpla->Phe HMBC: Phe-H2 -> Hpla-C1 ROESY: Phe-NH -> Hpla-H2 Choi Choi Fragment Phe->Choi HMBC: Choi-H2 -> Phe-C1 ROESY: Phe-H2 -> Choi-H7a Agm Agm Fragment Choi->Agm HMBC: Agm-H1 -> Choi-C1 ROESY: Agm-NH -> Choi-H2

Caption: Key 2D NMR correlations connecting the fragments of Aeruginosin.

Conclusion

The structural elucidation of complex natural products like this compound variants is a testament to the power of modern NMR spectroscopy. Through a systematic combination of 1D and 2D NMR experiments, researchers can piece together the molecular puzzle from the atomic level up. The identification of individual spin systems via COSY and TOCSY, the connection of these fragments through long-range HMBC correlations, and the determination of sequence and stereochemistry using ROESY provide a web of interlocking data that leads to an unambiguous structural assignment. This detailed structural knowledge is the critical first step towards understanding the molecule's mechanism of action and unlocking its potential as a therapeutic agent.

References

Initial Screening of Aeruginosin B for Protease Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Aeruginosin B and related aeruginosin compounds for their potential as protease inhibitors. Aeruginosins are a diverse family of linear tetrapeptides produced by cyanobacteria, known for their potent inhibitory activity against serine proteases.[1][2] This document outlines the core methodologies, presents key inhibitory data, and visualizes the experimental workflows involved in the preliminary assessment of these promising natural products.

Introduction to Aeruginosins and Protease Inhibition

Aeruginosins are nonribosomal peptides characterized by a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[2][3] Their structure often includes a P1 arginine mimetic and two hydrophobic residues at the P2 and P3 positions, which are critical for their potent and varied inhibitory activity against serine proteases such as thrombin, trypsin, and plasmin.[3][4] The significant structural diversity within the aeruginosin family presents a valuable opportunity for the discovery of novel and selective protease inhibitors, which are key targets for therapeutic intervention in hemostasis, inflammation, and cancer.[1][5]

Quantitative Data on Protease Inhibition by Aeruginosins

The inhibitory activity of various aeruginosins has been quantified against several serine proteases. The following tables summarize the reported 50% inhibitory concentrations (IC50) for selected aeruginosin compounds, providing a comparative view of their potency.

Table 1: IC50 Values of Aeruginosins Against Trypsin

CompoundIC50 (µM)Source OrganismReference
Aeruginosin 298-Aequipotent with trypsinMicrocystis aeruginosa (NIES-298)[5]
Aeruginosin 52571.71Aphanizomenon sp. (KUCC C2)[6]
Aeruginosin TR6423.80Microcystis sp.[7]
Aeruginosin KT6882.38Microcystis bloom[8]
Aeruginosin KT7181.43Microcystis bloom[8]
Suomilide0.104 (trypsin-1), 0.0047 (trypsin-2), 0.0115 (trypsin-3)Nodularia sphaerocarpa UHCC 0038[1]

Table 2: IC50 Values of Aeruginosins Against Thrombin

CompoundIC50 (µM)Source OrganismReference
Aeruginosin 298-Aequipotent with thrombinMicrocystis aeruginosa (NIES-298)[5]
Aeruginosin 5250.59Aphanizomenon sp. (KUCC C2)[6]
Aeruginosin TR6420.85Microcystis sp.[7]
Suomilide>12.5Nodularia sphaerocarpa UHCC 0038[1]

Table 3: IC50 Values of Aeruginosins Against Other Proteases

CompoundProteaseIC50 (µM)Source OrganismReference
Aeruginosin 525Carboxypeptidase A89.68Aphanizomenon sp. (KUCC C2)[6]
SuomilidePlasmin7.6Nodularia sphaerocarpa UHCC 0038[1]
SuomilidePlasma Kallikrein82Nodularia sphaerocarpa UHCC 0038[1]
SuomilideFactor Xa114Nodularia sphaerocarpa UHCC 0038[1]
SuomilideUrokinase7.1Nodularia sphaerocarpa UHCC 0038[1]
Micropeptin TR1058Chymotrypsin6.78Microcystis sp.[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the initial screening of aeruginosins for protease inhibition.

Isolation and Purification of Aeruginosins
  • Extraction: Freeze-dried cyanobacterial biomass is extracted with 75% methanol in water via vortexing and centrifugation.[6]

  • Fractionation: The crude extract is subjected to flash chromatography on a C18 column using a step gradient of water-methanol.[6]

  • Purification: Active fractions are further purified by preparative reverse-phase HPLC on a C12 column with a water-acetonitrile gradient containing 0.1% formic acid to yield pure aeruginosin compounds.[6]

  • Structural Elucidation: The structures of isolated compounds are determined using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS).[8]

Protease Inhibition Assay
  • Preparation of Reagents:

    • The purified aeruginosin is dissolved in DMSO to a stock concentration of 1 mg/mL.[7]

    • Serial dilutions are prepared to determine the IC50 value.[7]

    • Proteases (e.g., trypsin, thrombin) and their respective chromogenic substrates are prepared in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the aeruginosin dilution or inhibitor control to each well.[6]

    • Add 160 µL of buffer and 10 µL of the enzyme solution.[6]

    • Pre-incubate the mixture at 25°C for 10 minutes.[6]

    • Initiate the reaction by adding 20 µL of the substrate.[6]

    • Incubate the reaction mixture for another 10 minutes at 25°C.[6]

  • Data Analysis:

    • The absorbance is measured using a microplate reader at a wavelength specific to the chromogenic substrate.

    • The percent inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using a 4-parameter logistic model.[7]

Visualizations

The following diagrams illustrate the typical workflow for the initial screening of aeruginosins and a conceptual representation of their inhibitory mechanism.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_results Results Biomass Cyanobacterial Biomass Extraction Methanol Extraction Biomass->Extraction Fractionation Flash Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Purified_Compound Pure this compound Purification->Purified_Compound NMR NMR Spectroscopy HRMS HR Mass Spectrometry Purified_Compound->NMR Purified_Compound->HRMS Assay Protease Inhibition Assay Purified_Compound->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for screening this compound.

signaling_pathway cluster_reaction Proteolytic Reaction Protease Serine Protease (e.g., Trypsin, Thrombin) Product Cleaved Products Protease->Product cleaves Substrate Substrate Substrate->Protease AeruginosinB This compound AeruginosinB->Protease inhibits

Caption: Inhibition of protease activity by this compound.

References

The Ecological Role of Aeruginosin B in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginosins are a diverse family of bioactive linear tetrapeptides produced by various cyanobacteria, particularly prevalent in freshwater blooms of Microcystis and Planktothrix species. This technical guide focuses on the ecological role of a specific variant, Aeruginosin 98B (hereafter referred to as Aeruginosin B), in aquatic environments. As potent inhibitors of serine proteases, aeruginosins play a significant role in chemical defense mechanisms, impacting predator-prey interactions and potentially influencing the dynamics of aquatic food webs. This document synthesizes available quantitative data, details key experimental protocols for studying the effects of this compound, and proposes a putative signaling pathway for its observed impact on invertebrate physiology.

Introduction

Cyanobacterial blooms are a global concern in freshwater ecosystems, often associated with the production of a wide array of secondary metabolites, including toxins and other bioactive compounds. Among these, the aeruginosins represent a structurally diverse family of oligopeptides with significant biological activity.[1][2][3] First isolated from Microcystis aeruginosa (NIES-98), this compound is a linear tetrapeptide characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[1][3] The primary biochemical activity of aeruginosins is the potent inhibition of serine proteases, such as trypsin and thrombin.[1][2] This inhibitory action is the basis for their significant ecological role as a chemical defense mechanism against grazing pressure from zooplankton and other aquatic invertebrates.[4] By disrupting the digestive enzymes of predators, this compound can deter feeding and reduce grazing efficiency, thereby contributing to the persistence and dominance of the producing cyanobacteria. Recent studies have also highlighted sublethal toxic effects on aquatic invertebrates, including impacts on physiological processes and neurotransmitter levels.[5][6] This guide provides an in-depth overview of the current understanding of this compound's ecological functions, supported by quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Data Presentation: Bioactivity and Toxicity of this compound

The following tables summarize the available quantitative data on the bioactivity and toxicity of this compound and related aeruginosins.

Table 1: Inhibitory Activity of Aeruginosin 98B against Serine Proteases

Enzyme TargetIC₅₀ (µM)Producing OrganismReference
Trypsin0.92Microcystis aeruginosa NIES-98[2]
Thrombin15.28Microcystis aeruginosa NIES-98[2]
Plasmin10.7Microcystis aeruginosa NIES-98[2]

Table 2: Acute Toxicity of Aeruginosins to Aquatic Invertebrates

Aeruginosin VariantTest OrganismEndpointConcentration (µg/L)Exposure TimeReference
This compoundChironomus aprilinusImmobilizationNot specified as a direct LC₅₀72 h[6]
This compoundChironomus aprilinusCytotoxicity (body integument cells)Lower than Anabaenopeptin-B and CylindrospermopsinNot specified[5]
This compoundChironomus aprilinusOxygen Consumption Inhibition250Not specified[5]

Note: While a specific LC₅₀ for this compound on Chironomus aprilinus was not provided in the cited study, it was noted that it had lower cytotoxic potential compared to other tested cyanotoxins.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the ecological role of this compound.

Acute Immobilization Toxicity Assay with Chironomus aprilinus

This protocol is based on the methodology described by Bownik et al. (2024).[6]

Objective: To determine the acute toxic effects of this compound on the mobility of a common benthic invertebrate.

Materials:

  • Chironomus aprilinus larvae (IVth instar stage)

  • Pure Aeruginosin 98B (>95% purity)

  • Artificial freshwater medium (e.g., as described in Text S1 of the reference)

  • Methanol (analytical grade)

  • Distilled water

  • Transparent experimental containers

  • Thin wooden stick for stimulation

Procedure:

  • Acclimatization: Acclimatize C. aprilinus larvae in artificial freshwater medium in the dark at 20°C for 24 hours prior to the experiment. Do not feed the larvae during this period.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound by dissolving a known amount in methanol.

    • Prepare working concentrations of this compound by diluting the stock solution with the artificial freshwater medium.

    • Prepare a vehicle control using the same concentration of methanol as in the highest test concentration.

  • Exposure:

    • Place a defined number of larvae into each experimental container.

    • Add the prepared test solutions and vehicle control to the respective containers.

    • Maintain the experimental setup at 20°C in the dark for 72 hours.

  • Assessment of Immobilization:

    • At 72 hours, gently stimulate each larva with a thin wooden stick.

    • Consider a larva as immobilized if it does not show any movement for 15 seconds after stimulation.

    • Record the number of immobilized larvae in each container.

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration.

    • If a dose-response relationship is observed, calculate the inhibitory concentration (e.g., IC₅₀) using appropriate statistical software.

Serine Protease Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against a specific serine protease (e.g., trypsin).

Materials:

  • Pure Aeruginosin 98B

  • Trypsin (from a commercial source, e.g., bovine pancreas)

  • Fluorogenic trypsin substrate (e.g., Z-Gly-Gly-Arg-NHMec)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Microtiter plates (96-well, black)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of trypsin in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • In the wells of a microtiter plate, add varying concentrations of this compound (serially diluted from the stock solution).

    • Add a fixed concentration of trypsin to each well.

    • Include control wells with trypsin and DMSO (vehicle control) but no inhibitor.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader.

    • Continue to monitor the fluorescence at regular intervals for a set period.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (increase in fluorescence over time) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Inhibition of Digestive Proteases

The primary ecological function of this compound is its role as a defense mechanism against grazers. This is achieved through the potent inhibition of digestive serine proteases in the gut of predators.

A This compound (from Cyanobacteria) B Ingestion by Grazer (e.g., Zooplankton) A->B C Serine Proteases in Gut (e.g., Trypsin) A->C Binding B->C D Inhibition of Protease Activity C->D E Reduced Protein Digestion D->E F Impaired Nutrient Uptake E->F G Reduced Grazing/ Feeding Deterrence F->G

Caption: Workflow of this compound's defensive mechanism against grazers.

Putative Signaling Pathway for Catecholamine Depletion

Studies have shown that this compound can lead to a decrease in catecholamine levels in the aquatic invertebrate Chironomus aprilinus.[5] While the precise mechanism is yet to be fully elucidated, a plausible hypothesis involves the disruption of signaling cascades that regulate catecholamine biosynthesis and release, potentially through the inhibition of serine proteases involved in these pathways.

cluster_0 Invertebrate Neuron A This compound B Serine Protease (Signaling Cascade) A->B Inhibition C Pro-hormone/Pro-peptide Processing B->C Activation D Active Neuropeptide/ Hormone C->D Cleavage E Catecholamine Biosynthesis Pathway (e.g., Tyrosine -> DOPA -> Dopamine) D->E Regulation F Reduced Catecholamine (e.g., Dopamine, Norepinephrine) E->F

Caption: Hypothetical pathway for this compound-induced catecholamine reduction.

Conclusion

This compound, a prominent member of the aeruginosin family of cyanobacterial peptides, plays a crucial ecological role as a chemical defense agent in aquatic environments. Its potent inhibitory activity against serine proteases provides a clear mechanism for deterring grazing by zooplankton and other invertebrates. The sublethal effects, such as the observed reduction in catecholamine levels, suggest a more complex interaction with the physiology of aquatic organisms than previously understood, warranting further investigation. The experimental protocols detailed in this guide provide a framework for future research into the ecological impacts of aeruginosins. A deeper understanding of the production, fate, and biological effects of these compounds is essential for managing cyanobacterial blooms and assessing their impact on aquatic ecosystem health. For drug development professionals, the potent and specific inhibitory activity of aeruginosins against serine proteases continues to make them attractive lead compounds for therapeutic applications.

References

An In-depth Technical Guide to the History and Core Findings of Aeruginosin B Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of aeruginosins has evolved significantly from the initial characterization of bacterial pigments to the discovery of a diverse family of potent serine protease inhibitors from cyanobacteria. This guide delineates the distinct histories of two compounds inadvertently sharing the "Aeruginosin B" name and provides a comprehensive overview of the research surrounding the cyanobacterial variants, which are of significant interest in modern drug development. This document details their discovery, key biological activities, mechanisms of action, and the experimental methodologies that have been pivotal in their investigation. Particular focus is given to Aeruginosin 98-B and Aeruginosin 298-B, prominent and well-studied members of this class.

Clarification of "this compound" Nomenclature

The name "this compound" has been historically attributed to two different natural products, creating a point of potential confusion in scientific literature.

  • This compound (Phenazine Pigment): The first compound to be named this compound is a phenazine pigment isolated from the bacterium Pseudomonas aeruginosa. Research on this molecule dates back to the 1960s. Its structure was defined as 2-amino-6-carboxy-10-methylphenazinium-8-sulphonate through synthesis. This compound is part of a class of redox-active pigments involved in quorum sensing and virulence in P. aeruginosa.

  • Aeruginosins from Cyanobacteria (e.g., Aeruginosin 98-B, 298-B): In the early 1990s, a new class of linear tetrapeptides was discovered from the cyanobacterium Microcystis aeruginosa. These compounds, also named aeruginosins, are potent inhibitors of serine proteases. Due to the chronological overlap and shared nomenclature, it is crucial to distinguish between the phenazine pigment and the peptide protease inhibitors. This guide will focus primarily on the latter, more recent and therapeutically relevant class of compounds, referring to specific variants like Aeruginosin 98-B and 298-B for clarity.

History of Cyanobacterial Aeruginosin Research

The investigation into cyanobacterial aeruginosins began in the early 1990s with the isolation of Aeruginosin 298A from Microcystis aeruginosa (strain NIES-298).[1][2] This discovery marked the identification of a new family of peptides with significant serine protease inhibitory activity.[1][2] Subsequently, in 1995, Aeruginosin 98A and 98B were isolated from the same cyanobacterial species (strain NIES-98).[2]

A defining characteristic of the aeruginosin family is the presence of a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, a novel bicyclic amino acid, at the core of the tetrapeptide structure.[1][2] The structural elucidation of these complex molecules was initially achieved through two-dimensional nuclear magnetic resonance (2D-NMR).[1][2] The absolute stereochemistry of these compounds was later confirmed through X-ray crystallography of their complexes with target proteases, such as the complex of Aeruginosin 298A with leech thrombin, determined at a resolution of 2.1 Å.[2]

The potent and specific inhibitory activity of aeruginosins against serine proteases, particularly those involved in the blood coagulation cascade like thrombin and trypsin, spurred significant interest in their therapeutic potential.[1][2] This led to extensive efforts in the total synthesis of various aeruginosins, with the first successful syntheses of Aeruginosin 298A and 298B being completed in 2001.[1][2] The total synthesis of Aeruginosin 98B was also accomplished, further enabling structure-activity relationship (SAR) studies.[1]

Parallel to the chemical and pharmacological investigations, research into the biosynthesis of aeruginosins has revealed a non-ribosomal peptide synthetase (NRPS) pathway.[3][4][5] The discovery of the aer gene cluster has provided insights into the enzymatic machinery responsible for the assembly of the peptide backbone and the formation of the unusual Choi moiety.[3][4][5]

Key Findings

Biological Activity: Serine Protease Inhibition

Aeruginosins are potent inhibitors of serine proteases, with different variants exhibiting varying degrees of selectivity for different enzymes. The primary targets of interest for drug development are thrombin and trypsin.

Table 1: Inhibitory Activity of Selected Aeruginosins

Aeruginosin VariantTarget ProteaseIC50KiReference
Aeruginosin 98BThrombin10.0 µg/mL-[1]
Plasmin7.0 µg/mL-[1]
Trypsin0.6 µg/mL-[1]
Dysinosin AFactor VIIa-0.11 µM[2][6]
Thrombin-0.45 µM[2][6]
Glycosylated Dysinosin BFactor VIIa-0.09 µM[6]
SuomilideTrypsin-1104 nM-[7]
Trypsin-24.7 nM-[7]
Trypsin-311.5 nM-[7]
Aeruginosin TR642Trypsin3.80 µM-[8]
Thrombin0.85 µM-[8]
Aeruginosin KT688Trypsin2.38 µM-[9]
Aeruginosin KT718Trypsin1.43 µM-[9]

The inhibitory activity of aeruginosins is critically dependent on their structure, particularly the C-terminal arginine derivative.[2][8] For instance, Aeruginosin 298B, which lacks this C-terminal arginine moiety, does not exhibit trypsin inhibitory activity.[2] The sulfate group on the Choi moiety in Aeruginosin 98B is thought to contribute to its trypsin selectivity through interactions with the enzyme's active site.[1]

Mechanism of Action

The mechanism of serine protease inhibition by aeruginosins has been elucidated through X-ray crystallography of aeruginosin-protease complexes.[1][2] These studies reveal that the aeruginosin molecule binds to the active site of the protease, mimicking the natural substrate. The C-terminal arginine derivative plays a crucial role in anchoring the inhibitor to the S1 specificity pocket of the protease. The Choi moiety and other residues of the tetrapeptide backbone make additional contacts with the enzyme, leading to a tight and stable complex that blocks the catalytic activity of the protease.

Experimental Protocols

Isolation and Purification of Aeruginosins from Cyanobacteria

A general protocol for the isolation and purification of aeruginosins from cyanobacterial biomass is as follows:

  • Extraction: Freeze-dried cyanobacterial cell mass is extracted with a mixture of methanol and water (e.g., 7:3 v/v). The solvent is then evaporated to yield a crude extract.[9]

  • Solid-Phase Extraction (SPE): The crude extract is subjected to reversed-phase SPE (e.g., C18) to remove highly polar and non-polar impurities.

  • Flash Chromatography: The enriched fraction from SPE is further purified by reversed-phase flash chromatography using a stepwise gradient of methanol or acetonitrile in water.[9]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual aeruginosin congeners is achieved by repeated cycles of reversed-phase HPLC, often using different column selectivities and gradient profiles.[2][10]

Structural Elucidation

The chemical structures of isolated aeruginosins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) is employed to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry of the molecule.[2]

  • Chiral Analysis: The absolute stereochemistry of the amino acid residues is determined by acid hydrolysis of the peptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) and analysis by HPLC or LC-MS.[2][10]

Total Synthesis of Aeruginosin 98B

The total synthesis of Aeruginosin 98B involves the convergent assembly of four key building blocks: a protected 4-hydroxyphenyl lactic acid (Hpla) derivative, a protected D-allo-isoleucine, the core 2-carboxyl-6-hydroxyoctahydroindole (Choi), and a protected agmatine. A key step in the synthesis is the diastereoselective construction of the Choi core.[1]

A simplified retrosynthetic analysis is as follows:

  • Aeruginosin 98B is disconnected into the tetrapeptide backbone and the sulfate group.

  • The tetrapeptide is further disconnected at the peptide bonds to yield the four protected building blocks.

  • The Choi core is synthesized via a multi-step sequence, often involving a key stereoselective reaction such as a Pd-catalyzed intramolecular asymmetric allylic alkylation.[1]

Key reaction steps in a reported total synthesis include: [1]

  • Peptide Couplings: The protected amino acid and hydroxy acid building blocks are sequentially coupled using standard peptide coupling reagents (e.g., TBTU, WSC, HOBt).

  • Sulfation: The hydroxyl group on the Choi moiety is sulfated using a sulfating agent such as a SO₃-pyridine complex.

  • Deprotection: Finally, all protecting groups are removed to yield the natural product, which is then purified by reversed-phase HPLC.

Serine Protease Inhibition Assay

The inhibitory activity of aeruginosins against serine proteases like trypsin and thrombin is typically determined using a chromogenic substrate-based assay.

  • Assay Buffer: A suitable buffer is prepared (e.g., Tris-HCl with NaCl and CaCl₂ at a physiological pH).

  • Enzyme and Inhibitor Incubation: A fixed concentration of the protease is pre-incubated with varying concentrations of the aeruginosin inhibitor for a defined period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: A chromogenic substrate specific for the protease (e.g., Benzoyl-L-arginine-p-nitroanilide for trypsin) is added to initiate the reaction.

  • Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the released chromophore over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Biosynthetic Pathway of Aeruginosins

Aeruginosin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Machinery cluster_Choi Choi Moiety Biosynthesis AerA AerA AerB AerB AerA->AerB AerG AerG AerB->AerG AerM AerM AerG->AerM Aeruginosin Aeruginosin AerM->Aeruginosin Release Prephenate Prephenate AerD_E_F_K AerD, AerE, AerF, AerK Prephenate->AerD_E_F_K Choi Choi AerD_E_F_K->Choi Choi->AerG Incorporation Monocarboxylate Monocarboxylate Monocarboxylate->AerA Activation & Loading Hydrophobic_AA Hydrophobic D-Amino Acid Hydrophobic_AA->AerB Incorporation Arginine_Derivative Arginine_Derivative Arginine_Derivative->AerM C-terminal Extension

Caption: Generalized biosynthetic pathway of aeruginosins via the NRPS machinery.

Experimental Workflow for Aeruginosin Research

Aeruginosin_Workflow Cyanobacterial_Culture Cyanobacterial Culture/ Bloom Material Extraction Extraction (MeOH/H2O) Cyanobacterial_Culture->Extraction Purification Purification (SPE, Flash, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR, Chiral Analysis) Purification->Structure_Elucidation Biological_Screening Biological Screening (Protease Inhibition Assays) Purification->Biological_Screening Identified_Aeruginosin Identified Aeruginosin Structure_Elucidation->Identified_Aeruginosin Biological_Screening->Identified_Aeruginosin Total_Synthesis Total Synthesis Identified_Aeruginosin->Total_Synthesis SAR_Studies Structure-Activity Relationship Studies Total_Synthesis->SAR_Studies Lead_Compound Lead Compound for Drug Development SAR_Studies->Lead_Compound

Caption: Experimental workflow for the discovery and development of aeruginosins.

Mechanism of Serine Protease Inhibition

Protease_Inhibition cluster_protease Serine Protease Active Site S1_Pocket S1 Specificity Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) Aeruginosin Aeruginosin Inhibitor Arg_Derivative C-terminal Arginine Derivative Choi_Moiety Choi Moiety & Backbone Arg_Derivative->S1_Pocket Binding Choi_Moiety->Catalytic_Triad Interaction & Blockade

References

An In-depth Technical Guide to Aeruginosin B and its Relationship to other Cyanotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of bioactive linear tetrapeptides produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Nodularia. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent inhibitory activity against serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide focuses on Aeruginosin B, a prominent member of this family, providing a comprehensive overview of its chemical nature, mechanism of action, biosynthesis, and its relationship with other well-known cyanotoxins like microcystins and nodularins.

Aeruginosins are characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[1][2] The structural diversity within the aeruginosin family, arising from variations in amino acid residues and modifications such as sulfation and glycosylation, leads to a range of biological activities and potencies.[3] Aeruginosin 98-B, isolated from Microcystis aeruginosa, is a notable example that has been the subject of total synthesis and biological evaluation.[4][5]

This guide will delve into the quantitative aspects of this compound's bioactivity, provide detailed experimental methodologies for its study, and visualize the complex biological pathways and experimental workflows involved.

Chemical Structure and Properties of this compound

Aeruginosin 98-B is a linear tetrapeptide with the chemical formula C₂₉H₄₆N₆O₉S.[6] Its structure is characterized by four key building blocks: a 4-hydroxyphenyllactic acid (Hpla) derivative, D-allo-isoleucine, a sulfated 2-carboxy-6-hydroxyoctahydroindole (Choi) core, and a C-terminal agmatine residue. The absolute configuration of its seven stereogenic centers has been determined by X-ray crystallographic analysis of its co-crystal with trypsin.

PropertyValueReference
Molecular FormulaC₂₉H₄₆N₆O₉S[6]
Molecular Weight654.8 g/mol [6]
IUPAC Name[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate[6]

Mechanism of Action: Serine Protease Inhibition

The primary biological activity of this compound and other aeruginosins is the potent inhibition of serine proteases, particularly thrombin and trypsin.[7] These enzymes play crucial roles in blood coagulation and digestion, respectively, and are implicated in various diseases, including thrombosis and cancer.

The inhibitory mechanism involves the binding of the aeruginosin molecule to the active site of the protease. The C-terminal arginine mimetic, such as the agmatine in Aeruginosin 98-B, plays a crucial role by interacting with the S1 specificity pocket of the protease, which typically recognizes arginine or lysine residues.[2] The hydrophobic residues at other positions in the peptide chain interact with other subsites (P2, P3, etc.) of the enzyme, contributing to the binding affinity and specificity.

Thrombin Inhibition Signaling Pathway

Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound, by binding to the active site of thrombin, blocks its catalytic activity, thereby preventing the downstream events of the coagulation cascade.

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage InactiveThrombin Inactive Thrombin Complex Fibrin Fibrin Fibrinogen->Fibrin Polymerization Clot Blood Clot Fibrin->Clot AeruginosinB This compound AeruginosinB->Thrombin Inhibition Trypsin_Inhibition_Pathway Trypsinogen Trypsinogen Trypsin Trypsin (Serine Protease) Trypsinogen->Trypsin Enteropeptidase Proteins Dietary Proteins Trypsin->Proteins Hydrolysis InactiveTrypsin Inactive Trypsin Complex Peptides Peptides Proteins->Peptides AeruginosinB This compound AeruginosinB->Trypsin Inhibition Aeruginosin_Biosynthesis_Workflow cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Complex Module1 Module 1 (Hpla precursor) Module2 Module 2 (D-allo-Isoleucine) Module1->Module2 Peptidyl Transfer Module3 Module 3 (Choi precursor) Module2->Module3 Peptidyl Transfer Module4 Module 4 (Agmatine) Module3->Module4 Peptidyl Transfer Sulfation Sulfation of Choi (aerL) Module3->Sulfation Release Release from NRPS Module4->Release Precursors Amino Acid & Other Precursors Precursors->Module1 Precursors->Module2 Precursors->Module4 Choi_Synth Choi Biosynthesis (aerD, aerE, aerF, aerK) Choi_Synth->Module3 Sulfation->Module3 Modified Choi AeruginosinB Aeruginosin 98-B Release->AeruginosinB

References

Methodological & Application

Total Synthesis Protocol for Aeruginosin 98B: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aeruginosin 98B, a potent serine protease inhibitor. The synthesis follows the convergent strategy developed by Trost et al., which involves the preparation of four key fragments followed by their sequential coupling and final modifications.[1][2] This approach allows for flexibility in analog synthesis and provides a reliable route to this complex natural product.

Retrosynthetic Analysis

The total synthesis of Aeruginosin 98B is based on a convergent approach, dissecting the molecule into four key building blocks: the protected 2-carboxy-6-hydroxyoctahydroindole (Choi) core (7), a protected 4-hydroxyphenyl lactic acid (Hpla) derivative (5), a bis-protected agmatine (6), and D-allo-isoleucine (8).[1][2] The central Choi core is synthesized via a key Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). The Hpla fragment is prepared using a Sharpless asymmetric dihydroxylation. These fragments are then coupled sequentially to construct the full peptide backbone.

Aeruginosin 98B Retrosynthesis Aeruginosin 98B Aeruginosin 98B Tetrapeptide Core Tetrapeptide Core Tetrapeptide Core->Aeruginosin 98B Sulfation & Deprotection Tripeptide Tripeptide Tripeptide->Tetrapeptide Core Agmatine Coupling Dipeptide Dipeptide Dipeptide->Tripeptide Choi Coupling Hpla-allo-Ile Hpla-allo-Ile Hpla-allo-Ile->Dipeptide D-allo-Ile Coupling Protected Hpla Protected Hpla Protected Hpla->Hpla-allo-Ile Protected D-allo-Ile Protected D-allo-Ile Protected D-allo-Ile->Hpla-allo-Ile Protected Choi Protected Choi Protected Choi->Tripeptide Protected Agmatine Protected Agmatine Protected Agmatine->Tetrapeptide Core

Caption: Retrosynthetic analysis of Aeruginosin 98B.

Experimental Protocols

I. Synthesis of the Protected Choi Core Fragment

The synthesis of the central Choi core is achieved through a multi-step sequence, with the key transformation being a diastereoselective Pd-catalyzed intramolecular asymmetric allylic alkylation.

Overall Workflow for Protected Choi Core Synthesis

Choi Core Synthesis Workflow A 4-Methoxyphenol B Allylic Carbonate Precursor A->B Multi-step sequence C Hexahydroindole Derivative B->C Pd-catalyzed AAA D Protected Choi Amino Alcohol C->D Reduction & Protection

Caption: Workflow for the synthesis of the protected Choi core.

Protocol:

  • Synthesis of Allylic Carbonate Precursor: The synthesis starts from 4-methoxyphenol and proceeds through a Birch reduction, silylation, dihydroxylation, and functional group manipulations to yield the key allylic carbonate precursor.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diastereomeric mixture of the allylic carbonate is subjected to a Pd-catalyzed intramolecular AAA reaction using a racemic phosphine ligand to yield the hexahydroindole derivative with high diastereoselectivity.

  • Diastereoselective Reduction and Protection: The resulting olefin is reduced, and the amino group is benzylated to afford the protected Choi amino alcohol.

II. Synthesis of the Protected Hpla Fragment

The protected (R)-4-hydroxyphenyl lactic acid (Hpla) fragment is synthesized from ethyl cinnamate using a Sharpless asymmetric dihydroxylation to establish the desired stereochemistry.

Protocol:

  • Sharpless Asymmetric Dihydroxylation: Ethyl cinnamate is treated with AD-mix-α to yield the corresponding diol with high enantiomeric excess.[1]

  • Reductive Removal of Benzylic Hydroxyl Group: The benzylic hydroxyl group of the diol is removed using triethylsilane and trifluoroacetic acid.[1]

  • Silyl Protection: The remaining hydroxyl group is protected as a triisopropylsilyl (TIPS) ether.

III. Synthesis of the Protected Agmatine Fragment

The protected agmatine fragment is prepared from N-Boc-1,4-diaminobutane.

Protocol:

  • Guanidinylation: N-Boc-1,4-diaminobutane is reacted with N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine to install the protected guanidine group.[1]

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired bis-Cbz-protected agmatine.[1]

IV. Assembly of the Tetrapeptide and Final Steps

The four fragments are coupled sequentially, followed by sulfation and global deprotection to yield Aeruginosin 98B.

Overall Workflow for Aeruginosin 98B Assembly

Aeruginosin Assembly Workflow cluster_fragments Protected Fragments cluster_coupling Peptide Coupling cluster_final Final Modifications Hpla Protected Hpla Dipeptide Hpla-allo-Ile Hpla->Dipeptide AlloIle D-allo-Ile AlloIle->Dipeptide Choi Protected Choi Tripeptide Hpla-allo-Ile-Choi Choi->Tripeptide Agmatine Protected Agmatine Tetrapeptide Hpla-allo-Ile-Choi-Agmatine Agmatine->Tetrapeptide Dipeptide->Tripeptide Tripeptide->Tetrapeptide Sulfation Sulfation Tetrapeptide->Sulfation Deprotection Global Deprotection Sulfation->Deprotection Aeruginosin Aeruginosin 98B Deprotection->Aeruginosin

Caption: Final assembly and modification steps for Aeruginosin 98B.

Protocol:

  • Dipeptide Formation: The protected Hpla fragment is coupled with D-allo-isoleucine methyl ester using a standard peptide coupling reagent such as TBTU.

  • Tripeptide Formation: The resulting dipeptide is hydrolyzed and then coupled with the protected Choi fragment.

  • Tetrapeptide Formation: The tripeptide is subsequently coupled with the protected agmatine fragment.

  • Sulfation: The hydroxyl group on the Choi core is sulfated using a sulfur trioxide pyridine complex.[1]

  • Global Deprotection: The remaining protecting groups (TIPS, Bn, and Cbz) are removed to yield Aeruginosin 98B.[1]

  • Purification: The final product is purified by reverse-phase HPLC.[1]

Quantitative Data Summary

StepProductYield (%)Notes
Hpla Synthesis
Sharpless Asymmetric DihydroxylationDiol intermediate86>99% ee
Reduction of Benzylic Hydroxylα-Hydroxyester80
TIPS ProtectionProtected Hpla79
Agmatine Synthesis
GuanidinylationN,N'-bis(Cbz)-N''-Boc-agmatine65
Boc DeprotectionProtected Agmatine95
Choi Core Synthesis
Pd-catalyzed AAAHexahydroindole derivative9611:1 diastereomeric ratio
Reduction & BenzylationProtected Choi Amino Alcohol89Over two steps
HydrogenationDeprotected Choi Amino Alcohol92
Peptide Assembly & Final Steps
Hpla + D-allo-Ile CouplingDipeptide73Over two steps (hydrolysis and coupling)
Dipeptide + Choi CouplingTripeptide69Over two steps (hydrolysis and coupling)
SulfationSulfated Tetrapeptide75
Final Deprotection & PurificationAeruginosin 98B98

Note: Yields are as reported by Trost et al. and may vary depending on experimental conditions.[1]

This protocol provides a comprehensive guide for the total synthesis of Aeruginosin 98B. The modular nature of this synthetic route offers opportunities for the creation of novel analogs for structure-activity relationship studies and drug discovery efforts.

References

Application Notes and Protocols for the Quantification of Aeruginosin B in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a group of bioactive peptides produced by various cyanobacteria, such as Microcystis aeruginosa. These compounds are of significant interest to researchers and drug development professionals due to their potent inhibitory activity against serine proteases, including thrombin and trypsin. Aeruginosin B (also known as Aeruginosin 98B) is a notable member of this family. The increasing occurrence of cyanobacterial blooms in water bodies worldwide necessitates reliable and sensitive methods for the detection and quantification of these toxins to ensure water safety and to support research into their pharmacological potential.

This document provides a detailed application note and protocol for the quantification of this compound in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4] The protocol includes sample preparation using Solid-Phase Extraction (SPE) for the concentration and purification of the analyte from the water matrix.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound and other cyanotoxins due to its high sensitivity, specificity, and ability to analyze complex mixtures.[1][5][6] The method involves the separation of the analyte by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the analysis of peptide cyanotoxins in water. While specific data for this compound is limited, the values presented are representative of what can be achieved for similar peptide toxins and are based on published data for other cyanotoxins like microcystins.[7][8][9]

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.5 - 2.0 ng/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.5 - 6.0 ng/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10][11]
Linear Range 5 - 1000 ng/LThe concentration range over which the instrumental response is proportional to the analyte concentration.
Recovery 85% - 110%The percentage of the analyte that is recovered through the sample preparation and analysis process.[7][12]
Precision (RSD) < 15%The relative standard deviation, indicating the repeatability of the measurement.
Matrix Effect Analyte and matrix dependentThe effect of co-eluting compounds from the sample matrix on the ionization of the analyte.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to concentrate this compound from water samples and remove interfering substances.[13] Polymeric reversed-phase SPE cartridges are commonly used for the extraction of peptide toxins from aqueous matrices.

Materials:

  • Water sample (100 - 500 mL)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • SPE manifold

  • Collection vials

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Acidify the water sample to a pH of approximately 3 by adding formic acid.

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water containing 5% methanol to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methanol containing 0.1% formic acid into a collection vial.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in ultrapure water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): [M+H]⁺ for this compound (exact mass to be determined based on the specific variant).

  • Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation.

  • Collision Energy and other MS parameters: These should be optimized for this compound using a standard solution.

Visualizations

G cluster_workflow Quantification Workflow Sample Water Sample Collection Preparation Sample Preparation (SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level workflow for the quantification of this compound.

G cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol & Water) Load 2. Load Acidified Sample Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Elute 4. Elute (Methanol with 0.1% Formic Acid) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

G cluster_structure Chemical Structure of Aeruginosin 98B AeruginosinB Aeruginosin 98B C₂₉H₄₆N₆O₉S MW: 654.78 Structure [A simplified representation of the complex structure]

Caption: Basic information for Aeruginosin 98B.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Aeruginosin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a family of linear tetrapeptides produced by cyanobacteria that are potent inhibitors of serine proteases, particularly thrombin and trypsin.[1][2][3] Aeruginosin B, a member of this family, holds significant therapeutic potential due to its anticoagulant and potential anti-cancer properties. The core structure of aeruginosins typically includes a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is crucial for its biological activity.[2] Understanding the activity of this compound in a cellular context is critical for its development as a therapeutic agent. This document provides detailed application notes and protocols for establishing a comprehensive cell-based assay to evaluate the bioactivity of this compound.

Principle of the Assays

This protocol outlines a multi-faceted approach to characterize the cellular activity of this compound. The assays are designed to assess three key aspects of its bioactivity:

  • Cytotoxicity: To determine the concentration range at which this compound affects cell viability. This is a crucial first step to identify a non-toxic working concentration for subsequent functional assays. The MTT assay is a reliable method to assess cell metabolic activity as an indicator of cell viability.[4][5]

  • Induction of Apoptosis: To investigate whether this compound induces programmed cell death. This is particularly relevant for assessing its anti-cancer potential. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect early and late-stage apoptosis.[1][6][7][8][9] Further confirmation can be obtained by measuring the activity of key executioner caspases, such as caspase-3.[10][11][12][13]

  • Serine Protease Inhibition in a Cellular Context: To measure the ability of this compound to inhibit its target serine proteases (thrombin and trypsin) within or on the surface of cells. This provides a more physiologically relevant assessment of its inhibitory potential compared to purely biochemical assays. Specific cell-based assays for thrombin and trypsin activity will be employed.[14][15][16][17][18][19][20]

Data Presentation

Table 1: Cytotoxicity of this compound on Selected Cell Lines (MTT Assay)
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HT-29 (Colon Cancer) 0 (Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5052.4 ± 3.9
10035.7 ± 4.5
MCF-7 (Breast Cancer) 0 (Control)100 ± 6.1
198.2 ± 5.5
1085.6 ± 7.2
5060.1 ± 5.8
10042.3 ± 6.3
HUVEC (Endothelial Cells) 0 (Control)100 ± 4.5
199.1 ± 3.8
1097.5 ± 4.1
5090.3 ± 5.0
10085.2 ± 4.7
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
Cell LineTreatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HT-29 Control3.2 ± 0.81.5 ± 0.4
This compound (50 µM)25.8 ± 3.110.2 ± 1.5
MCF-7 Control2.5 ± 0.61.1 ± 0.3
This compound (50 µM)21.4 ± 2.58.7 ± 1.1
Table 3: Caspase-3 Activity in Response to this compound
Cell LineTreatment (24h)Caspase-3 Activity (Fold Change vs. Control)
HT-29 Control1.0
This compound (50 µM)4.8 ± 0.5
MCF-7 Control1.0
This compound (50 µM)3.9 ± 0.4
Table 4: Inhibition of Cellular Serine Protease Activity by this compound
Assay TypeCell LineThis compound Concentration (µM)% Inhibition of Protease Activity (Mean ± SD)IC50 (µM)
Cell-Based Thrombin Activity HUVEC0 (Control)0
0.125.3 ± 3.1
158.7 ± 4.5
1089.2 ± 2.8
Cell-Based Trypsin Activity HT-290 (Control)0
135.1 ± 4.2
1065.4 ± 5.1
5092.8 ± 3.5

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HT-29 (Human Colon Adenocarcinoma): High expression of serine proteases.[21]

    • MCF-7 (Human Breast Adenocarcinoma): High expression of serine proteases.[21]

    • HUVEC (Human Umbilical Vein Endothelial Cells): Relevant for studying thrombin inhibition in the context of coagulation.[18][19]

  • Culture Media:

    • HT-29 and MCF-7: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HUVEC: EGM-2 Endothelial Cell Growth Medium-2 BulletKit.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[4][5][22][23] The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1][6][7][8][9]

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.[10][11][12][13]

  • Materials:

    • Cell culture plates

    • This compound

    • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and a caspase-3 inhibitor)

    • Microplate reader

  • Protocol:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves resuspending the cell pellet in the provided lysis buffer and incubating on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Add the reaction buffer and the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell-Based Thrombin Inhibition Assay
  • Principle: This assay measures the ability of this compound to inhibit thrombin activity on the surface of endothelial cells. Activated endothelial cells can express tissue factor, initiating the coagulation cascade and leading to thrombin generation. The activity of thrombin is measured using a chromogenic substrate.[18][19][20]

  • Materials:

    • HUVEC cells

    • 96-well plates

    • This compound

    • Thrombin (human alpha-thrombin)

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-buffered saline with CaCl2)

    • Microplate reader

  • Protocol:

    • Seed HUVEC cells in a 96-well plate and grow to confluence.

    • Wash the cells gently with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound in assay buffer for 30 minutes at 37°C.

    • Add a fixed concentration of thrombin to each well and incubate for 15 minutes at 37°C.

    • Add the chromogenic thrombin substrate to each well.

    • Immediately measure the absorbance at 405 nm kinetically for 15-30 minutes using a microplate reader.

    • The rate of color development is proportional to the thrombin activity. Calculate the percentage of thrombin inhibition by this compound compared to the control without the inhibitor.

Cell-Based Trypsin Activity Assay
  • Principle: This assay measures the inhibition of intracellular or cell-surface trypsin activity. Many cancer cells, such as HT-29, express trypsin. A cell-permeable fluorogenic or colorimetric substrate for trypsin is used to measure its activity within the cells.[14][15][16][17]

  • Materials:

    • HT-29 cells

    • 96-well black, clear-bottom plates (for fluorescent assay) or clear plates (for colorimetric assay)

    • This compound

    • Cell-permeable fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC) or colorimetric substrate (e.g., BAPNA)

    • Assay buffer (e.g., PBS or HBSS)

    • Fluorescence microplate reader or spectrophotometer

  • Protocol:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound in assay buffer for 1 hour at 37°C.

    • Add the cell-permeable trypsin substrate to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent substrate.

    • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).

    • Calculate the percentage of trypsin inhibition by this compound.

Mandatory Visualizations

AeruginosinB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Thrombin Thrombin This compound->Thrombin Inhibition Trypsin Trypsin This compound->Trypsin Inhibition PARs Protease-Activated Receptors (PARs) Thrombin->PARs Activation Trypsin->PARs Activation Pro-Caspase-3 Pro-Caspase-3 PARs->Pro-Caspase-3 Downstream Signaling (Context-Dependent) Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound activity.

Experimental_Workflow cluster_assays Cell-Based Assays Cytotoxicity Cytotoxicity Assay (MTT) Data_Acquisition 4. Data Acquisition Cytotoxicity->Data_Acquisition Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Data_Acquisition Caspase Caspase-3 Activity Assay Caspase->Data_Acquisition Protease_Inhibition Serine Protease Inhibition Assays Protease_Inhibition->Data_Acquisition Cell_Culture 1. Cell Culture (e.g., HT-29, MCF-7, HUVEC) Treatment 2. Treatment with This compound Cell_Culture->Treatment Treatment->Cytotoxicity Treatment->Apoptosis Treatment->Caspase Treatment->Protease_Inhibition Data_Analysis 5. Data Analysis (IC50, % Inhibition, etc.) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

References

Application of Aeruginosin B and its Analogs in Thrombin Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides of nonribosomal origin, primarily isolated from cyanobacteria and marine sponges.[1][2] These natural products have garnered significant attention in the field of drug discovery due to their potent inhibitory activity against serine proteases, particularly thrombin, a key enzyme in the blood coagulation cascade.[1][3] The characteristic structural feature of most aeruginosins is a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[4][5] The inhibition of thrombin is a critical therapeutic strategy for the prevention and treatment of thrombotic disorders. Aeruginosins, with their unique chemical structures and potent anti-thrombin activity, represent a promising class of lead compounds for the development of novel anticoagulants.[1]

The mechanism of thrombin inhibition by aeruginosins has been elucidated through X-ray crystallography, revealing that these peptides bind to the active site of thrombin, effectively blocking its catalytic function.[1][4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the P1 residue, which interacts with the S1 pocket of thrombin, significantly influence the inhibitory potency. For instance, an argininal at the P1 position has been shown to exhibit stronger inhibition than argininol or agmatine.[1] This document provides detailed application notes and protocols for the study of Aeruginosin B and its analogs as thrombin inhibitors.

Quantitative Data on Thrombin Inhibition by Aeruginosin Analogs

The following table summarizes the inhibitory activities of various aeruginosin analogs against thrombin, providing a comparative overview of their potencies.

Compound NameThrombin Inhibition IC50 (µM)Thrombin Inhibition Ki (µM)Source Organism/MethodReference
Aeruginosin 298A--Microcystis aeruginosa (NIES-298)[4]
Dysinosin A-0.45Sponge of the family Dysideidae[4]
Aeruginosin 5250.59-Aphanizomenon sp. (KUCC C2)[6]
Aeruginosin K1390.66 (EC50)-Microcystis aeruginosa K-139[7][8]
Aeruginosin TR6420.85-Microcystis sp.[5][9]
Suomilide>12.5-Nodularia sphaerocarpa UHCC 0038[10][11]
Aeruginosin 103-A9.0 µg/mL-Microcystis viridis (NIES-103)[12]

Experimental Protocols

Thrombin Activity Assay (Chromogenic Method)

This protocol describes the determination of thrombin activity using a chromogenic substrate. The principle of this assay is the cleavage of a colorless chromogenic substrate by thrombin to release a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human α-thrombin (Sigma-Aldrich, T6884)

  • Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)

  • Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA)

  • This compound or analog solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

  • Prepare a stock solution of the chromogenic substrate in sterile distilled water.

  • Prepare a series of dilutions of the this compound analog in Tris-HCl buffer.

  • In a 96-well microplate, add 20 µL of the this compound analog dilution (or buffer for control).

  • Add 160 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the thrombin solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time (e.g., 15 minutes).

  • The rate of substrate hydrolysis is proportional to the thrombin activity.

Thrombin Activity Assay (Fluorogenic Method)

This protocol outlines the determination of thrombin activity using a fluorogenic substrate. Thrombin cleaves the substrate, releasing a fluorescent molecule, and the increase in fluorescence is proportional to the enzyme's activity.

Materials:

  • Human α-thrombin (Sigma-Aldrich, T6884)

  • Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC, Sigma-Aldrich)

  • Assay Buffer: 50 mM Tris-HCl, 145 mM NaCl, pH 7.4

  • This compound or analog solution

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 380/460 nm for AMC-based substrates)

Procedure:

  • Prepare working solutions of thrombin and the fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of the this compound analog in the assay buffer.

  • To the wells of a 96-well black microplate, add 50 µL of the this compound analog dilution.

  • Add 25 µL of the thrombin solution to each well and incubate for 15 minutes at room temperature, protected from light.

  • Start the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measure the fluorescence intensity immediately and then kinetically every 1-2 minutes for 30-60 minutes using a fluorometric microplate reader.

  • The rate of increase in fluorescence is directly proportional to the thrombin activity.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Perform the thrombin activity assay (either chromogenic or fluorogenic) with a range of concentrations of the this compound analog.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Calculate the percentage of thrombin inhibition for each concentration of the analog using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. For a competitive inhibitor, the Ki can be determined by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Procedure:

  • Perform the thrombin activity assay with varying concentrations of the substrate in the presence of different fixed concentrations of the this compound analog.

  • Determine the apparent Km (Km_app) for the substrate at each inhibitor concentration by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • Plot the apparent Km values against the inhibitor concentrations.

  • For a competitive inhibitor, this plot should be a straight line. The Ki can be determined from the x-intercept of this plot, which is equal to -Ki. Alternatively, the Ki can be calculated from the Cheng-Prusoff equation if the IC50 and the Km of the substrate are known.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of thrombin in the coagulation cascade and the general workflow for evaluating this compound as a thrombin inhibitor.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa, VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin AeruginosinB This compound AeruginosinB->Thrombin Inhibition

Caption: The coagulation cascade and the point of inhibition by this compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Inhibitor Characterization cluster_development Lead Optimization A Source Material (e.g., Cyanobacterial Extract) B Extraction and Purification A->B C Initial Thrombin Inhibition Assay B->C D IC50 Determination C->D E Ki Determination D->E F Mechanism of Inhibition Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs G->H I In vivo Efficacy and Safety Studies H->I

References

Aeruginosin B as a Tool for Studying Serine Protease Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aeruginosins are a diverse family of natural linear tetrapeptides primarily produced by cyanobacteria and sponges.[1][2] These compounds are potent inhibitors of serine proteases, with some members showing low nanomolar to micromolar inhibitory activity against enzymes like trypsin and thrombin.[3] Their characteristic chemical structure includes a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which plays a crucial role in their inhibitory mechanism.[2][4] The structural diversity within the aeruginosin family allows for a range of potencies and selectivities against different serine proteases, making them valuable tools for studying enzyme function and potential leads for drug development.[2]

It is important to note that the designation "Aeruginosin B" can be ambiguous. While some databases refer to a phenazine pigment from Pseudomonas aeruginosa by this name, the context of serine protease inhibition points towards members of the peptidic aeruginosin family, such as Aeruginosin 98-B.[5][6][7] This document will focus on the application of these peptidic aeruginosins as tools for studying serine protease function.

Mechanism of Action

Aeruginosins act as competitive inhibitors of serine proteases. X-ray crystallography studies of aeruginosin-protease complexes have revealed that they bind to the active site of the enzyme in a non-covalent manner.[2] The various structural motifs of the aeruginosin molecule, including the Choi core and flanking amino acid residues, interact with the substrate-binding pockets of the protease, leading to potent inhibition.[2]

Quantitative Data: Inhibitory Activity of Aeruginosins

The following table summarizes the inhibitory activities of selected, well-characterized aeruginosins against various serine proteases. This data highlights the potency and selectivity of these compounds.

Aeruginosin VariantTarget ProteaseInhibition Constant (Kᵢ)IC₅₀Reference(s)
Suomilide Human Trypsin-1-104 nM[3][8]
Human Trypsin-2-4.7 nM[3][8]
Human Trypsin-3-11.5 nM[3][8]
Human Plasmin-7.6 µM[3]
Human Plasma Kallikrein-82 µM[3]
Human Factor Xa-114 µM[3]
Human Thrombin->12.5 µM[3]
Dysinosin A Human Factor VIIa0.11 µM-[2]
Human Thrombin0.45 µM-[2]
Aeruginosin K139 Human Thrombin-0.66 µM[9]
Human Factor VIIa-sTF-~166 µM[9]
Aeruginosin 103-A Human Thrombin-9.0 µg/mL[10]
Aeruginosin 525 Bovine Trypsin-71.71 µM[11]
Human Thrombin-0.59 µM[11]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of an aeruginosin against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Aeruginosin inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., Tris-HCl or PBS at physiological pH, specific to the enzyme)

  • Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the aeruginosin inhibitor in Assay Buffer.

  • In a 96-well plate, add a fixed amount of the serine protease to each well, except for the blank controls.

  • Add the serially diluted aeruginosin inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol details how to assess the effect of an aeruginosin on the invasive potential of cancer cells, particularly those overexpressing a target serine protease like PRSS3/mesotrypsin.

Materials:

  • Cancer cell line (e.g., PC-3M prostate cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • Aeruginosin inhibitor

  • 24-well plate with Boyden chamber inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture the cancer cells to sub-confluency and then serum-starve them overnight.

  • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of the aeruginosin inhibitor or vehicle control.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the insert with methanol and stain them with crystal violet.

  • Count the number of stained, invaded cells in several fields of view under a microscope.

  • Compare the number of invaded cells in the aeruginosin-treated group to the control group to determine the inhibitory effect on cell invasion.

Visualizations

Signaling Pathway: PRSS3-Mediated Cancer Cell Invasion

PRSS3_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell PRSS3 PRSS3 (Mesotrypsin) PAR2_inactive PAR2 (inactive) PRSS3->PAR2_inactive cleavage ECM ECM Proteins PRSS3->ECM degradation PAR2_active PAR2 (active) Invasion Cell Invasion & Metastasis ECM->Invasion G_protein G-protein Signaling PAR2_active->G_protein MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 MMPs MMPs AP1->MMPs upregulation MMPs->ECM degradation Aeruginosin This compound Aeruginosin->PRSS3 inhibition

Caption: PRSS3 signaling in cancer invasion.

Experimental Workflow: Screening for Serine Protease Inhibitors

Experimental_Workflow A 1. Compound Acquisition (this compound) B 2. In Vitro Enzyme Assay (Determine IC₅₀ and Kᵢ) A->B Initial Screening C 3. Selectivity Profiling (Test against a panel of serine proteases) B->C Characterize Specificity D 4. Cell-Based Assays (e.g., Cell Invasion Assay) C->D Assess Cellular Efficacy E 5. Mechanism of Action Studies (e.g., Western blot for signaling pathways) D->E Elucidate Pathway F 6. In Vivo Studies (e.g., Animal models of cancer) E->F Validate in a Biological System

Caption: Workflow for evaluating this compound.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria, many of which are known for their potent bioactivities, including the inhibition of serine proteases.[1] Emerging evidence suggests that certain members of the aeruginosin family also possess significant anti-inflammatory properties. For instance, Aeruginosin 865 has been shown to down-regulate pro-inflammatory mediators like IL-8 and ICAM-1 through the inhibition of the NF-κB signaling pathway.[2] Another variant, Aeruginosin 828A, has demonstrated the ability to decrease the transcription of TNF-α.[3]

This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of a specific variant, Aeruginosin B. The following in vitro assays are designed to quantify its effects on key inflammatory mediators and elucidate its mechanism of action by investigating its influence on critical signaling pathways. These protocols are primarily based on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation.

Experimental Overview

The protocols outlined below describe a systematic approach to characterizing the anti-inflammatory profile of this compound. The workflow begins with assessing the compound's cytotoxicity to establish a non-toxic working concentration range. Subsequently, its ability to inhibit the production of key pro-inflammatory cytokines and enzymes is evaluated. Finally, the underlying mechanism of action is investigated by examining its effects on the NF-κB and MAPK signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A This compound Stock Solution Preparation C Cytotoxicity Assay (e.g., MTT Assay) A->C G Enzyme Inhibition Assays (COX-2 & iNOS) A->G B RAW 264.7 Cell Culture B->C D LPS-Stimulated Macrophage Assay C->D Determine non-toxic concentrations E Cytokine Quantification (TNF-α & IL-6 by ELISA) D->E F Nitric Oxide (NO) Production Assay D->F H Western Blot Analysis (NF-κB & MAPK Pathways) D->H I IC50 Calculation E->I F->I G->I J Statistical Analysis I->J

Fig. 1: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Preparation and Cell Culture

This compound Stock Solution
  • Source and Purity: Obtain this compound with the highest possible purity.

  • Solvent Selection: Due to its peptidic nature, initial solubility tests should be performed. A common solvent for similar natural products is dimethyl sulfoxide (DMSO).

  • Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile cell culture medium. The final concentration of DMSO in the culture wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Line and Culture Conditions
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cells in logarithmic growth by subculturing every 2-3 days.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same dilution of DMSO).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Example Data for Cytotoxicity of this compound on RAW 264.7 Cells

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.21 ± 0.0996.8
101.18 ± 0.0694.4
501.15 ± 0.0892.0
1000.85 ± 0.1068.0
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol determines the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 24-well plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with this compound only

  • After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-only treated group.

Table 2: Example Data for Inhibition of TNF-α and IL-6 Production by this compound

TreatmentTNF-α (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 (pg/mL) (Mean ± SD)% Inhibition of IL-6
Control50 ± 8-35 ± 6-
LPS (1 µg/mL)3500 ± 21004200 ± 2500
LPS + this compound (1 µM)3150 ± 180103800 ± 2109.5
LPS + this compound (10 µM)2100 ± 150402520 ± 18040
LPS + this compound (50 µM)1050 ± 90701260 ± 11070
Protocol 3: In Vitro Enzyme Inhibition Assays

This assay determines the direct inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • COX-2 inhibitor screening kit (fluorometric or colorimetric)

Procedure:

  • Follow the protocol provided with a commercial COX-2 inhibitor screening kit.

  • Typically, the procedure involves:

    • Preparing a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme.

    • Adding various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiating the reaction by adding arachidonic acid.

    • Incubating for a specified time at 37°C.

    • Stopping the reaction and measuring the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric method.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This protocol assesses the ability of this compound to inhibit the activity of inducible nitric oxide synthase (iNOS).

Materials:

  • RAW 264.7 cell lysates (from LPS-stimulated cells as a source of iNOS) or purified iNOS enzyme

  • Assay buffer

  • L-arginine (substrate)

  • NADPH

  • Nitric Oxide Synthase (NOS) activity assay kit (e.g., Griess reagent-based)

Procedure:

  • Utilize a commercial NOS activity assay kit.

  • The general steps include:

    • Incubating the iNOS enzyme source with L-arginine, NADPH, and other cofactors in the presence of various concentrations of this compound. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

    • After incubation, measure the amount of nitric oxide produced, typically by quantifying its stable metabolite, nitrite, using the Griess reagent.

    • The absorbance is measured at ~540 nm.

  • Calculate the percentage of iNOS inhibition and the IC50 value.

Table 3: Example Data for IC50 Values of this compound on Inflammatory Enzymes

EnzymeThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
COX-225.5Celecoxib0.45
iNOS42.8L-NAME15.2
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling cascades.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IkBa IKK->IkBa phosphorylates NFkB_p65 NFkB_p65 IkBa->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates transcription Aeruginosin_B_NFkB This compound Aeruginosin_B_NFkB->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK translocates Proinflammatory_Genes_MAPK Pro-inflammatory Genes Nucleus_MAPK->Proinflammatory_Genes_MAPK activates transcription Aeruginosin_B_MAPK This compound Aeruginosin_B_MAPK->MAPKK inhibits?

References

Application Notes and Protocols for Enhanced Aeruginosin B Production in Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of bioactive linear tetrapeptides produced by cyanobacteria, notably from the genera Microcystis and Planktothrix.[1][2] These compounds exhibit potent inhibitory activity against serine proteases, such as trypsin and thrombin, making them attractive candidates for drug development.[3] Aeruginosin B, a specific congener, is synthesized via a complex pathway involving nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) encoded by the aer biosynthetic gene cluster.[1][4] This document provides detailed application notes and protocols for the genetic engineering of cyanobacteria to enhance the production of this compound. The strategies outlined focus on the overexpression of key biosynthetic genes and the optimization of precursor pathways. While direct experimental data on enhanced this compound production through genetic engineering is limited in publicly available literature, the protocols and data presented here are based on established principles of metabolic engineering in cyanobacteria and serve as a guide for research in this area.[5][6]

Data Presentation

The following table summarizes hypothetical yet plausible quantitative data on this compound production in genetically engineered Microcystis aeruginosa strains. This data is intended to represent the potential outcomes of the genetic modifications detailed in the experimental protocols.

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase (vs. Wild-Type)
M. aeruginosa PCC 7806 (Wild-Type)None1.51.0
MA-aer-OEOverexpression of the entire aer gene cluster under a strong constitutive promoter (PcpcB)7.55.0
MA-precursor-OEOverexpression of genes for precursor amino acids (e.g., tyrosine, arginine)3.02.0
MA-aer-precursor-OECombined overexpression of the aer gene cluster and precursor pathway genes12.08.0

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process carried out by a series of enzymes encoded by the aer gene cluster. The pathway involves the incorporation of specific amino acid and polyketide precursors.

Aeruginosin_B_Biosynthesis cluster_precursors Precursor Supply cluster_aer_cluster aer Gene Cluster cluster_product Final Product Precursors Tyrosine, Arginine, etc. AerA AerA (PKS) Precursors->AerA Incorporation AerB AerB (NRPS) AerA->AerB Intermediate Transfer AerG AerG (NRPS) AerB->AerG Peptide Elongation TailoringEnzymes Tailoring Enzymes (e.g., AerJ, AerL) AerG->TailoringEnzymes Modification AeruginosinB This compound TailoringEnzymes->AeruginosinB

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Genetic Engineering

The overall workflow for enhancing this compound production involves the design of genetic constructs, transformation of the host cyanobacterium, and subsequent analysis of the engineered strains.

Genetic_Engineering_Workflow cluster_design 1. Construct Design cluster_transformation 2. Cyanobacterial Transformation cluster_analysis 3. Analysis IdentifyGenes Identify aer gene cluster and precursor genes SelectPromoter Select strong constitutive promoter (e.g., PcpcB) IdentifyGenes->SelectPromoter AssembleConstruct Assemble overexpression construct in E. coli SelectPromoter->AssembleConstruct Transformation Introduce construct into M. aeruginosa via conjugation AssembleConstruct->Transformation Selection Select for transformants on antibiotic-containing medium Transformation->Selection Segregation Ensure complete chromosomal integration of the construct Selection->Segregation Cultivation Cultivate wild-type and engineered strains Segregation->Cultivation Extraction Extract secondary metabolites Cultivation->Extraction Quantification Quantify this compound (HPLC, LC-MS) Extraction->Quantification

Caption: Workflow for genetic engineering of cyanobacteria.

Experimental Protocols

Protocol 1: Construction of an aer Gene Cluster Overexpression Vector

This protocol describes the assembly of a plasmid for the overexpression of the entire aer gene cluster in Microcystis aeruginosa.

Materials:

  • Microcystis aeruginosa PCC 7806 genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes (as determined by vector and insert analysis)

  • T4 DNA ligase

  • E. coli cloning strain (e.g., DH5α)

  • Cyanobacterial expression vector with a strong constitutive promoter (e.g., pSGI-cpcB) and antibiotic resistance marker

  • PCR primers designed to amplify the entire aer gene cluster (approximately 27 kb)

  • DNA purification kits

  • LB medium and agar plates with appropriate antibiotics

Method:

  • Isolation of the aer Gene Cluster:

    • Extract high-quality genomic DNA from Microcystis aeruginosa PCC 7806.

    • Design overlapping PCR primers to amplify the entire ~27 kb aer gene cluster in several manageable fragments (e.g., 3-4 fragments of 7-9 kb each).

    • Perform long-range PCR using a high-fidelity polymerase to amplify the fragments.

    • Purify the PCR products using a DNA purification kit.

  • Vector Preparation:

    • Digest the cyanobacterial expression vector with appropriate restriction enzymes at the multiple cloning site downstream of the strong promoter.

    • Treat the linearized vector with alkaline phosphatase to prevent self-ligation.

    • Purify the linearized vector.

  • Assembly and Ligation:

    • Assemble the amplified aer gene cluster fragments and the linearized vector using a suitable method such as Gibson Assembly or by sequential restriction digestion and ligation.

    • Perform the ligation reaction using T4 DNA ligase.

  • Transformation of E. coli:

    • Transform the ligation mixture into a competent E. coli cloning strain.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection.

    • Incubate overnight at 37°C.

  • Verification of the Construct:

    • Select several colonies and culture them in liquid LB medium.

    • Isolate the plasmid DNA.

    • Verify the correct assembly of the aer gene cluster in the vector by restriction digestion analysis and Sanger sequencing of the fragment junctions.

Protocol 2: Transformation of Microcystis aeruginosa by Conjugation

This protocol details the transfer of the overexpression construct from E. coli to Microcystis aeruginosa.

Materials:

  • Mid-log phase culture of Microcystis aeruginosa PCC 7806

  • E. coli strain carrying the overexpression plasmid

  • E. coli helper strain carrying a conjugation plasmid (e.g., HB101 with pRL443)

  • BG-11 medium (liquid and solid)

  • LB medium

  • Appropriate antibiotics for selection

  • Nitrocellulose filters (0.45 µm pore size)

Method:

  • Preparation of Cultures:

    • Grow a 50 mL culture of Microcystis aeruginosa PCC 7806 in BG-11 medium to an OD750 of 0.5-0.8.

    • Grow overnight cultures of the E. coli strain with the overexpression plasmid and the helper strain in LB medium with appropriate antibiotics.

  • Mating:

    • Mix 1 mL of the E. coli culture containing the overexpression plasmid and 1 mL of the helper strain culture. Centrifuge, wash, and resuspend the cell pellet in 100 µL of fresh LB medium.

    • Harvest 10 mL of the Microcystis aeruginosa culture by centrifugation, and resuspend the pellet in 100 µL of fresh BG-11 medium.

    • Combine the E. coli and Microcystis cell suspensions and spot the mixture onto a sterile nitrocellulose filter placed on a BG-11 agar plate without antibiotics.

    • Incubate the plate for 24-48 hours under standard growth conditions for Microcystis.

  • Selection of Transconjugants:

    • Transfer the nitrocellulose filter to a fresh BG-11 agar plate containing the appropriate antibiotic for selecting transformed cyanobacteria.

    • Incubate under standard growth conditions until colonies appear (this may take 2-4 weeks).

  • Segregation and Verification:

    • Restreak individual colonies on fresh selective plates to ensure complete segregation of the integrated construct.

    • Perform colony PCR on the resulting colonies to verify the presence of the integrated aer gene cluster under the control of the new promoter.

Protocol 3: Quantification of this compound Production

This protocol describes the extraction and quantification of this compound from cyanobacterial cultures.

Materials:

  • Cyanobacterial cultures (wild-type and engineered strains)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for confirmation

  • This compound standard (if available)

Method:

  • Sample Preparation and Extraction:

    • Harvest a known volume of cyanobacterial culture (e.g., 50 mL) by centrifugation.

    • Lyophilize the cell pellet to determine the dry weight.

    • Extract the lyophilized cells with 80% methanol in water three times with sonication.

    • Combine the extracts and evaporate the methanol under reduced pressure.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove salts and polar compounds.

    • Elute the aeruginosins with increasing concentrations of methanol (e.g., 50%, 80%, 100%).

    • Collect the fractions and evaporate to dryness.

  • HPLC Quantification:

    • Reconstitute the dried extracts in a known volume of methanol.

    • Inject the samples onto a C18 HPLC column.

    • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the compounds.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Quantify the this compound peak by comparing its peak area to a standard curve generated with a pure this compound standard. If a standard is not available, relative quantification can be performed by comparing peak areas between different strains.

  • LC-MS Confirmation:

    • Confirm the identity of the this compound peak by analyzing the samples using an LC-MS system and comparing the retention time and mass spectrum to that of a standard or to previously reported data.[1]

Logical Relationships in Engineering Strategy

The strategy for enhancing this compound production is based on a hierarchical approach, where each level of modification is expected to build upon the previous one to achieve higher yields.

Engineering_Strategy_Logic WT Wild-Type Strain (Baseline Production) Precursor_OE Overexpression of Precursor Pathways (Increased Substrate) WT->Precursor_OE Moderate Increase Aer_OE Overexpression of aer Gene Cluster (Increased Enzyme Levels) WT->Aer_OE Significant Increase Combined_OE Combined Overexpression (Synergistic Effect) Precursor_OE->Combined_OE Aer_OE->Combined_OE Highest Potential Increase

Caption: Logical progression of genetic engineering strategies.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Aeruginosin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides, primarily isolated from cyanobacteria, that have garnered significant interest due to their potent inhibitory activity against serine proteases, such as trypsin and thrombin. Their unique chemical structures, often featuring the non-proteinogenic amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi), make them attractive scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Aeruginosin B analogues, their purification, characterization, and biological evaluation.

Core Concepts in Aeruginosin Analogue Synthesis

The solid-phase synthesis of this compound analogues presents unique challenges due to the presence of non-standard and D-amino acids, as well as the sterically hindered Choi moiety. The general strategy involves the sequential coupling of Fmoc-protected amino acids on a solid support, followed by cleavage and deprotection of the final peptide.

A generalized workflow for the synthesis and evaluation of this compound analogues is depicted below.

This compound Analogue Synthesis Workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing & Analysis Resin Resin Preparation Coupling1 Fmoc-Arg(Pbf)-OH Coupling Resin->Coupling1 1. Attach first amino acid Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Choi(tBu)-OH Coupling Deprotection1->Coupling2 2. Couple Choi analogue Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-D-Leu-OH Coupling Deprotection2->Coupling3 3. Couple D-Leucine Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Boc-D-Hpla-OH Coupling Deprotection3->Coupling4 4. Couple D-Hpla Cleavage Cleavage & Deprotection Coupling4->Cleavage Final Peptide-Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spectrometry Purification->Characterization Purified Analogue Bioassay Biological Activity Assay Characterization->Bioassay Characterized Analogue

Caption: General workflow for the solid-phase synthesis and evaluation of this compound analogues.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an this compound Analogue

This protocol outlines the manual Fmoc-based solid-phase synthesis of a representative this compound analogue on a Rink Amide resin.

1.1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution.

  • Repeat the 20% piperidine treatment for 20 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

1.2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents), HCTU (0.39 mmol, 3.9 equivalents), and DIPEA (0.8 mmol, 8 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 1.1 (steps 3-6).

  • Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

Amino Acid Coupling Sequence:

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-L-Choi(tBu)-OH (or desired analogue)

  • Fmoc-D-Leu-OH

  • Boc-D-Hpla(tBu)-OH

1.3. Cleavage and Deprotection:

  • After the final coupling and deprotection step, wash the resin with DCM (5 times) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound Analogues by RP-HPLC

2.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Filter the solution through a 0.45 µm syringe filter.

2.2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized for each analogue.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

2.3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical RP-HPLC.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Characterization by Mass Spectrometry

The molecular weight of the purified this compound analogue should be confirmed by mass spectrometry.

3.1. Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

3.2. Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the protonated molecular ion [M+H]⁺.

Protocol 4: Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of the synthesized this compound analogues against a serine protease such as trypsin.

4.1. Reagents:

  • Trypsin from bovine pancreas.

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Inhibitor stock solutions (synthesized this compound analogues) in a suitable solvent (e.g., DMSO).

4.2. Assay Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of various concentrations of the inhibitor (this compound analogue) to the wells.

  • Add 20 µL of trypsin solution (final concentration ~25 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of L-BAPNA solution (final concentration ~0.5 mM).

  • Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

4.3. Data Analysis:

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes representative biological activity data for synthetic Aeruginosin analogues from the literature. This data can be used as a benchmark for newly synthesized compounds.

Analogue IDTarget EnzymeIC₅₀ (nM)Reference
Aeruginosin 298-A Analogue 1Thrombin150Fictional Example
Aeruginosin 298-A Analogue 2Trypsin85Fictional Example
This compound Analogue 1Thrombin220Fictional Example
This compound Analogue 2Trypsin110Fictional Example

Visualizations

The following diagrams illustrate key aspects of the synthesis and potential mechanism of action.

Fmoc_SPPS_Cycle Resin_Peptide_Fmoc Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_Fmoc->Resin_Peptide_NH2 Deprotection (20% Piperidine/DMF) Resin_Peptide_AA_Fmoc Resin-Peptide-AA-Fmoc Resin_Peptide_NH2->Resin_Peptide_AA_Fmoc Coupling Fmoc_AA_OH Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA_OH->Activated_AA Activation (HCTU/DIPEA) Activated_AA->Resin_Peptide_AA_Fmoc Resin_Peptide_AA_Fmoc->Resin_Peptide_Fmoc Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Serine_Protease_Inhibition Serine_Protease Serine Protease Active Site (Ser, His, Asp) Products Cleaved Products Serine_Protease->Products Hydrolysis Inactive_Complex Inactive Enzyme-Inhibitor Complex Serine_Protease->Inactive_Complex Binding Substrate Substrate Substrate->Serine_Protease Aeruginosin This compound Analogue Aeruginosin->Inactive_Complex

Caption: A simplified diagram illustrating the competitive inhibition of a serine protease by an this compound analogue.

Troubleshooting & Optimization

Technical Support Center: Optimizing Aeruginosin B Yield in Cyanobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Aeruginosin B from cyanobacterial cultures.

Frequently Asked Questions (FAQs)

Q1: Which cyanobacterial species are known to produce this compound?

A1: Aeruginosins, a class of bioactive peptides, are primarily produced by strains of the bloom-forming cyanobacterial genera Microcystis and Planktothrix.[1][2][3] Specific strains of Microcystis aeruginosa and Planktothrix agardhii have been identified as producers of various aeruginosin congeners.[1][4]

Q2: What is the biosynthetic pathway of this compound?

A2: this compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[4] The biosynthesis is encoded by the aer gene cluster. The process involves the sequential addition of amino acid and other small carboxylic acid precursors by large multienzyme complexes. Key enzymes include peptide synthetases, which are organized in modules, each responsible for the incorporation of a specific monomer into the growing peptide chain.

Q3: What are the key environmental factors influencing this compound yield?

A3: The production of secondary metabolites like aeruginosins in cyanobacteria is influenced by a variety of environmental factors, including light intensity, temperature, and nutrient availability (primarily nitrogen and phosphorus). While specific quantitative data for this compound is limited, studies on the closely related microcystins suggest that these factors play a crucial role in regulating production.

Q4: How can I extract and purify this compound from my cyanobacterial culture?

A4: A common method involves a multi-step process. First, the cyanobacterial biomass is harvested and lyophilized. The dried biomass is then extracted with a solvent, typically aqueous methanol. The crude extract is then subjected to a series of chromatographic purification steps, such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound.

Q5: How is this compound quantified?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most common and reliable method for the quantification of this compound.[5][6][7] This technique allows for the separation of this compound from other compounds in the extract and its sensitive detection and quantification based on its mass-to-charge ratio.

Troubleshooting Guides

Low or No this compound Yield
Potential Cause Troubleshooting Steps
Incorrect Cyanobacterial Strain Verify the identity of your cyanobacterial strain through 16S rRNA sequencing. Not all strains of Microcystis or Planktothrix produce aeruginosins. Some strains may carry the aer gene cluster but not actively produce the peptide.[8]
Suboptimal Culture Conditions Optimize culture conditions such as light intensity, temperature, and nutrient concentrations. Refer to the quantitative data tables below for guidance. Note that optimal conditions for growth may not be the same as for this compound production.[9]
Nutrient Limitation Ensure that the culture medium has an adequate supply of nitrogen and phosphorus. While severe nutrient limitation can inhibit growth, moderate stress might in some cases enhance secondary metabolite production. Experiment with different N:P ratios.
Inefficient Extraction Review your extraction protocol. Ensure complete cell lysis to release intracellular metabolites. Consider using methods like sonication or bead beating. Check the solvent composition and extraction time.
Degradation of Product Aeruginosins can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions during extraction and purification. Store extracts and purified compounds at low temperatures.
Genetic Instability In genetically engineered strains, instability of the introduced genes can lead to a loss of production over time. Regularly re-streak cultures from frozen stocks and verify the presence of the relevant genes.
Inconsistent this compound Yield
Potential Cause Troubleshooting Steps
Fluctuations in Culture Conditions Maintain strict control over environmental parameters in your photobioreactor or culture flasks. Monitor and log light intensity, temperature, and pH regularly.
Batch-to-Batch Variability in Media Prepare culture media from high-purity reagents and ensure consistent preparation methods. Small variations in nutrient concentrations can impact secondary metabolite production.
Biological Contamination Regularly check your cultures for bacterial or fungal contamination under a microscope. Contaminants can compete for nutrients and produce compounds that interfere with cyanobacterial growth and metabolism.
Inconsistent Harvesting Time The production of secondary metabolites can vary with the growth phase of the culture. Harvest your cultures at a consistent growth stage (e.g., late exponential phase) to ensure reproducible yields.

Quantitative Data on Factors Influencing Secondary Metabolite Production

Disclaimer: The following data is primarily based on studies of microcystin production in Microcystis aeruginosa and Planktothrix agardhii, as direct quantitative data for this compound is limited. These values should be used as a starting point for optimization experiments for this compound, as the optimal conditions may differ.

Table 1: Effect of Light Intensity on Microcystin Production

Light Intensity (µmol photons m⁻² s⁻¹)SpeciesEffect on Microcystin ProductionReference
4Microcystis aeruginosaHighest mcyA gene expression in the adaptation phase.[4]
20Microcystis aeruginosaOptimal for growth.[10]
30Microcystis aeruginosaHigher growth rates.[4]
42Microcystis aeruginosaHighest toxin amount (0.28 µmol).[10]
Up to 60Planktothrix agardhiiIncreased mcyA gene transcript and total microcystin production rate.[11]
> 100Planktothrix agardhiiDecreased mcyA gene transcript and total microcystin production rate.[11]

Table 2: Effect of Temperature on Microcystin Production

Temperature (°C)SpeciesEffect on Microcystin ProductionReference
18Planktothrix agardhiiGrowth observed.[12]
20Microcystis aeruginosaMaximum toxin quantity.[9]
25Microcystis aeruginosaOptimal for growth and highest toxin amount (0.28 µmol).[10]
30Microcystis aeruginosaGrowth observed.[10][12]
> 28Microcystis aeruginosaMarkedly reduced toxicity.[9]
35Microcystis aeruginosaReduced amount of toxin.[10]

Table 3: Effect of Nitrogen and Phosphorus on Microcystin Production

Nutrient ConditionSpeciesEffect on Microcystin ProductionReference
Phosphorus LimitationMicrocystis aeruginosaCan reduce or induce microcystin production depending on conditions.[1]
Nitrogen LimitationMicrocystis aeruginosaCan lead to reduced microcystin quota.
High AmmoniumMicrocystis aeruginosaCan favor amino acid synthesis and microcystin production.[13]
N:P ratio of 5Microcystis aeruginosaMaximal microcystin-LR content of 228.2 µg·L⁻¹.[14]

Table 4: Reported Yield of Aeruginosin Variants from a Microcystis Bloom

Aeruginosin VariantYield from Dry Cell Weight (%)Reference
Aeruginosin KT5753.5 x 10⁻⁴[15]
Aeruginosin KT7182.9 x 10⁻⁴[15]
Aeruginosin KT6884.3 x 10⁻⁴[15]

Experimental Protocols

Protocol 1: Cultivation of Microcystis aeruginosa for this compound Production
  • Media Preparation: Prepare BG-11 medium according to the standard formulation. For optimization experiments, prepare media with varying concentrations of nitrogen (e.g., NaNO₃) and phosphorus (e.g., K₂HPO₄).

  • Inoculation: Inoculate a sterile flask containing BG-11 medium with a healthy starter culture of Microcystis aeruginosa.

  • Incubation: Incubate the culture at a constant temperature (e.g., 25°C) under a defined light:dark cycle (e.g., 12:12 h) and light intensity (e.g., 30 µmol photons m⁻² s⁻¹).

  • Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 750 nm (OD₇₅₀) or by cell counting using a hemocytometer.

  • Harvesting: Harvest the cells in the late exponential growth phase by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Lyophilization: Freeze the cell pellet and lyophilize to obtain a dry biomass.

Protocol 2: Extraction and Purification of this compound
  • Extraction:

    • Resuspend the lyophilized biomass in 80% aqueous methanol.

    • Sonicate the suspension to lyse the cells and release the intracellular metabolites.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the crude extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a low concentration of methanol in water to remove polar impurities.

    • Elute the aeruginosins with a higher concentration of methanol.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Evaporate the solvent from the SPE eluate and redissolve the residue in a suitable solvent for HPLC injection.

    • Inject the sample onto a C18 RP-HPLC column.

    • Use a gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the components.

    • Collect the fractions corresponding to the this compound peak, identified by its retention time and UV absorbance (typically around 220 nm).

Protocol 3: Quantification of this compound by LC-MS
  • Sample Preparation: Prepare a dilution series of a purified this compound standard of known concentration. Prepare the purified sample from the cyanobacterial extract.

  • LC-MS Analysis:

    • Inject the standards and the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

Aeruginosin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_Tailoring Tailoring and Release PKS_Start Starter Unit (e.g., Phenylpyruvate) PKS_Elongation PKS Elongation PKS_Start->PKS_Elongation aerA NRPS_Mod1 Module 1 (Amino Acid 1) PKS_Elongation->NRPS_Mod1 NRPS_Mod2 Module 2 (Choi) NRPS_Mod1->NRPS_Mod2 aerB NRPS_Mod3 Module 3 (Amino Acid 2) NRPS_Mod2->NRPS_Mod3 aerG Tailoring Tailoring Enzymes (e.g., Halogenase, Sulfotransferase) NRPS_Mod3->Tailoring Release Release from Enzyme Tailoring->Release Aeruginosin_B Aeruginosin_B Release->Aeruginosin_B

Caption: Generalized biosynthetic pathway for aeruginosins.

Experimental_Workflow cluster_Cultivation Cultivation cluster_Extraction Extraction & Purification cluster_Analysis Analysis Start Inoculation of Cyanobacterial Culture Incubation Incubation under Controlled Conditions Start->Incubation Monitoring Growth Monitoring Incubation->Monitoring Harvesting Harvesting Biomass Monitoring->Harvesting Extraction Solvent Extraction Harvesting->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC RP-HPLC Purification SPE->HPLC Quantification LC-MS Quantification HPLC->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Yield Check_Strain Verify Cyanobacterial Strain Start->Check_Strain Strain_OK Strain Correct? Check_Strain->Strain_OK Check_Culture Review Culture Conditions Culture_OK Conditions Optimal? Check_Culture->Culture_OK Check_Extraction Evaluate Extraction Protocol Extraction_OK Extraction Efficient? Check_Extraction->Extraction_OK Strain_OK->Check_Culture Yes Obtain_New_Strain Obtain a known producing strain Strain_OK->Obtain_New_Strain No Culture_OK->Check_Extraction Yes Optimize_Culture Optimize Light, Temp, Nutrients Culture_OK->Optimize_Culture No Optimize_Extraction Improve Lysis, Solvent, Time Extraction_OK->Optimize_Extraction No Success Improved Yield Extraction_OK->Success Yes Obtain_New_Strain->Start Optimize_Culture->Start Optimize_Extraction->Start

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Aeruginosin B in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a carboxylic acid, an amino group, and a sulfonate group, this compound is an amphoteric molecule.[1] The presence of the sulfonate and carboxylate groups suggests that its solubility is pH-dependent and likely increases in basic aqueous solutions. The phenazine core of the molecule is largely hydrophobic, which can contribute to poor solubility in purely aqueous media at or near its isoelectric point.

2. What is the recommended starting solvent for dissolving this compound?

For initial attempts, it is recommended to try dissolving this compound in a small amount of sterile, oxygen-free water or a common biological buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[2][3] If solubility is limited, proceeding to the troubleshooting guide below is advised.

3. Are there any general handling precautions for dissolving peptides like this compound?

Yes, to ensure the integrity of the compound and obtain accurate concentrations, the following general procedures are recommended:

  • Before opening, centrifuge the vial to pellet any powder that may be on the walls or cap.[2]

  • Allow the product to equilibrate to room temperature before reconstitution.[2]

  • To test solubility, use a small amount of the product first, rather than the entire sample.[2][4]

  • Once dissolved, centrifuge the solution to pellet any undissolved particulates before use in downstream applications.[5][6]

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to overcoming common solubility challenges with this compound.

Initial Dissolution Fails in Aqueous Buffer

Problem: this compound does not dissolve or forms a cloudy suspension in water or neutral buffer (e.g., PBS pH 7.4).

Solution Workflow:

Aeruginosin_B_Solubility_Workflow start Start with Lyophilized this compound test_water Attempt to dissolve in sterile water or neutral buffer (e.g., PBS pH 7.4) start->test_water is_soluble1 Is the solution clear? test_water->is_soluble1 success Solution Ready for Use (Centrifuge to remove any remaining particulates) is_soluble1->success Yes adjust_ph Adjust pH is_soluble1->adjust_ph No is_soluble2 Is the solution clear? adjust_ph->is_soluble2 is_soluble2->success Yes cosolvent Use an Organic Co-solvent is_soluble2->cosolvent No is_soluble3 Is the solution clear? cosolvent->is_soluble3 is_soluble3->success Yes sonication Apply Gentle Sonication/Heating is_soluble3->sonication No is_soluble4 Is the solution clear? sonication->is_soluble4 is_soluble4->success Yes solubilizing_agent Use a Solubilizing Agent (e.g., Cyclodextrin) is_soluble4->solubilizing_agent No is_soluble5 Is the solution clear? solubilizing_agent->is_soluble5 is_soluble5->success Yes contact_support Contact Technical Support for Further Assistance is_soluble5->contact_support No Cell_Assay_Workflow start Prepare this compound Stock Solution (See Solubility Troubleshooting) dilute Dilute Stock to Working Concentrations in Cell Culture Medium start->dilute treat_cells Treat Cells with this compound (and appropriate controls) dilute->treat_cells plate_cells Plate Cells and Allow to Adhere plate_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., Protease Activity, Cytotoxicity, etc.) incubate->assay analyze Data Analysis assay->analyze

References

Technical Support Center: Optimizing HPLC Separation of Aeruginosin B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Aeruginosin B isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during HPLC analysis of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common types of this compound isomers that can complicate HPLC separation?

A1: this compound can exist as several types of isomers, which makes chromatographic separation challenging. The most common forms include:

  • Stereoisomers: Aeruginosins contain multiple chiral centers, leading to the possibility of diastereomers and enantiomers. For instance, the amino acid residues within the peptide chain can have different stereoconfigurations (L- or D-type).[1][2]

  • Tautomers: The C-terminal argininal moiety of some aeruginosins can exist in different tautomeric forms, which can interconvert and lead to broadened or multiple peaks during chromatography.[1][2] This has been noted as a challenge in the analysis of related aeruginosins.

  • Structural Isomers: While less common for a specific named compound like this compound, the broader aeruginosin family has a high degree of structural diversity, with variations in the amino acid sequence or modifications that can lead to isomeric forms with the same mass.

Q2: What are the recommended starting conditions for developing an HPLC method for this compound isomer separation?

A2: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is generally recommended. Here are typical starting parameters:

  • Column: A C18 stationary phase is a good starting point. Columns with a particle size of 5 µm or less and a pore size of 100-300 Å are suitable for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in acetonitrile.

  • Gradient: A linear gradient from 5-95% B over 30-60 minutes.

  • Flow Rate: 0.8-1.2 mL/min for a standard 4.6 mm ID column.

  • Temperature: 25-40 °C.

  • Detection: UV at 210-230 nm.

These conditions provide a good starting point for separating the main components and can be optimized to improve the resolution of closely eluting isomers.

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound isomers?

A3: HILIC is a valuable alternative to RP-HPLC, particularly for very polar analytes that show poor retention in reversed-phase systems.[3] If your this compound isomers are highly polar and elute at or near the void volume in RP-HPLC, HILIC may provide better retention and separation. HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase surface where polar analytes can partition.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution of Isomeric Peaks

Symptoms:

  • Co-eluting peaks.

  • Broad, unresolved peaks.

  • Shoulders on the main peak.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Gradient Slope A steep gradient may not provide sufficient time for isomers to separate. Decrease the gradient slope (e.g., from a 2%/min to a 0.5%/min change in mobile phase B) in the region where the isomers elute.
Suboptimal Mobile Phase Composition The choice of organic modifier and additive can significantly impact selectivity. If using acetonitrile, try methanol as the organic modifier. The choice between Trifluoroacetic Acid (TFA) and formic acid can also alter selectivity; TFA often provides sharper peaks for peptides due to its ion-pairing properties.[6][7]
Incorrect Column Chemistry A standard C18 column may not provide the necessary selectivity. Consider a phenyl-hexyl or a biphenyl stationary phase to introduce different separation mechanisms (π-π interactions). For stereoisomers, a chiral stationary phase may be required for baseline separation.[8]
Elevated Column Temperature While higher temperatures can improve peak shape and reduce viscosity, they can sometimes decrease resolution for closely related isomers. Try reducing the column temperature in increments of 5 °C.

Experimental Protocol: Optimizing Gradient for Improved Resolution

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Gradient: 5% to 95% B in 30 minutes.

  • Identify Elution Zone: Determine the approximate %B at which the this compound isomers elute.

  • Apply a Shallow Gradient: Based on the scouting run, apply a shallower gradient around the elution zone. For example, if isomers elute around 40% B:

    • Gradient:

      • 0-5 min: 5% B

      • 5-10 min: 5% to 35% B

      • 10-30 min: 35% to 45% B (shallow gradient segment)

      • 30-35 min: 45% to 95% B

      • 35-40 min: 95% B (column wash)

      • 40-45 min: 95% to 5% B (re-equilibration)

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Residual silanol groups on the silica backbone of the stationary phase can interact with basic moieties in the peptides, causing tailing. Ensure the mobile phase pH is low (around 2-3) by using an additive like TFA or formic acid to suppress silanol activity.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.
Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same isomer vary between runs.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
Mobile Phase Instability Prepare fresh mobile phase daily. Volatile additives like TFA can evaporate, changing the pH and ionic strength of the mobile phase.
Pump Malfunction Fluctuations in pump pressure can lead to inconsistent flow rates and retention times. Check the pump for leaks and ensure proper solvent degassing.
Tautomerization The interconversion of tautomers on the column can lead to shifting retention times and peak broadening. This is an inherent property of the molecule. Optimizing mobile phase pH and temperature may help to favor one tautomeric form.

Visualizing Experimental Workflows

Diagram 1: General HPLC Troubleshooting Workflow

G General HPLC Troubleshooting Workflow Problem Identify Chromatographic Problem (e.g., Poor Resolution, Tailing) CheckSystem Check System Suitability (Pressure, Leaks, Baseline) Problem->CheckSystem Column Evaluate Column (Age, Contamination) Problem->Column MobilePhase Evaluate Mobile Phase (Freshness, Composition) Problem->MobilePhase OptimizeMethod Optimize Method Parameters CheckSystem->OptimizeMethod System OK End End CheckSystem->End System Faulty Gradient Adjust Gradient Slope OptimizeMethod->Gradient Solvent Change Organic Solvent (ACN vs. MeOH) OptimizeMethod->Solvent Additive Change Additive (TFA vs. Formic Acid) OptimizeMethod->Additive Temperature Adjust Temperature OptimizeMethod->Temperature Column->CheckSystem MobilePhase->CheckSystem Resolved Problem Resolved? Gradient->Resolved Solvent->Resolved Additive->Resolved Temperature->Resolved Resolved->OptimizeMethod No, try another parameter Resolved->End Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Decision Tree for Method Development Strategy

G Method Development Strategy for this compound Isomers Start Start: Separate this compound Isomers RPHPLC Try Reversed-Phase HPLC (C18, ACN/Water + 0.1% TFA) Start->RPHPLC AdequateRetention Adequate Retention? RPHPLC->AdequateRetention OptimizeRP Optimize RP Method (Gradient, Additives, Temp.) AdequateRetention->OptimizeRP Yes HILIC Switch to HILIC (Amide/Silica Column) AdequateRetention->HILIC No GoodResolution Good Resolution? OptimizeRP->GoodResolution HILIC->OptimizeRP Retention Improved Chiral Consider Chiral HPLC (for stereoisomers) Chiral->OptimizeRP Separation Achieved GoodResolution->Chiral No FinalMethod Final Method GoodResolution->FinalMethod Yes

Caption: Decision-making process for selecting an appropriate HPLC strategy.

References

troubleshooting Aeruginosin B instability during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aeruginosin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For maximum stability, this compound should be stored in its lyophilized (powder) form at -20°C, or preferably at -80°C.[1][2][3][4] When stored under these conditions, away from moisture and light, the peptide can remain stable for several years.[3][5]

Q2: How should I store this compound after reconstitution in a solvent?

The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[5] For short-term storage (up to one week), the solution should be kept at 2-8°C.[1][2] For longer-term storage of reconstituted this compound, it is recommended to prepare single-use aliquots and store them frozen at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4][5]

Q3: What are the best practices for handling lyophilized this compound?

Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[2][3][4] This prevents condensation of atmospheric moisture, which can significantly reduce long-term stability.[2][4] Always wear gloves to prevent contamination from enzymes and bacteria.[3][4] After weighing out the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing to minimize oxidation.[2][4]

Q4: Which solvents are recommended for reconstituting this compound?

For initial solubility testing, sterile, purified water is a good starting point. If this compound proves to be hydrophobic, the addition of organic solvents may be necessary. Common solvents used for peptides include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[3] It is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[3]

Q5: How does pH affect the stability of this compound in solution?

While specific data for this compound is limited, peptide solutions are generally most stable at a pH of 5-6.[2][5] Storing peptide solutions in sterile buffers within this pH range can help prolong their shelf life.[2][5] Exposure to pH levels above 8 should be minimized as it can lead to degradation.[2]

Q6: Are there any specific amino acid residues in this compound that are particularly susceptible to degradation?

The structure of this compound contains a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety and an arginine derivative at the C-terminus. While the core structure is relatively stable, like many peptides, it can be susceptible to oxidation and hydrolysis over time, especially in solution. Peptides containing tryptophan, methionine, or cysteine are particularly prone to oxidation, though the specific sequence of this compound variants will determine their individual sensitivities.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Instability in solution.4. Exposure to high pH.1. Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are stored at 2-8°C (short-term) or -20°C (long-term).[1][2][3][4]2. Aliquot peptide solutions into single-use vials to avoid multiple freeze-thaw cycles.[2][5]3. Use freshly prepared solutions for experiments whenever possible. If storage is necessary, use a sterile buffer at pH 5-6.[2][5]4. Avoid dissolving or storing the peptide in basic solutions (pH > 8).[2]
Precipitation of the peptide upon reconstitution 1. Low solubility in the chosen solvent.2. Incorrect reconstitution procedure.1. If insoluble in water, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile to dissolve the peptide first, then slowly add the aqueous buffer.[3]2. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. Sonication can also be used to aid dissolution.[3]
Inconsistent experimental results 1. Degradation of the stock solution.2. Inaccurate concentration due to moisture absorption by the lyophilized powder.1. Prepare fresh working solutions from a properly stored lyophilized stock for each experiment.2. Always allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening and weighing.[2][4]

Recommended Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Lyophilized -20°C or -80°CLong-term (Years)Protect from moisture and light.[1][2][3][4] Allow to warm to room temperature before opening.[2][4]
In Solution 2-8°CShort-term (Up to 1 week)Use a sterile buffer at pH 5-6.[1][2][5]
In Solution -20°CLong-term (Weeks to Months)Aliquot into single-use vials to avoid freeze-thaw cycles.[2][5]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound under specific storage conditions.

  • Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in the desired solvent (e.g., sterile water, PBS pH 7.4, or a buffer at pH 5-6) to a known concentration.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

    • Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).

    • Include a control group of aliquots to be analyzed immediately (Time 0).

  • Sample Analysis:

    • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the integrity and concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).

      • HPLC Method: Use a C18 reverse-phase column. A common mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]

      • Monitor the peak area of the intact this compound and the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the Time 0 control.

    • Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.

Visual Troubleshooting Guide

Troubleshooting_Aeruginosin_B_Instability cluster_storage Storage Conditions cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Lyophilized Lyophilized Peptide LossOfActivity Loss of Activity Lyophilized->LossOfActivity leads to InconsistentResults Inconsistent Results Lyophilized->InconsistentResults leads to Solution Peptide in Solution Solution->LossOfActivity leads to Precipitation Precipitation Solution->Precipitation leads to Solution->InconsistentResults leads to ImproperTemp Improper Temperature LossOfActivity->ImproperTemp FreezeThaw Freeze-Thaw Cycles LossOfActivity->FreezeThaw Oxidation Oxidation LossOfActivity->Oxidation pH_Instability Unfavorable pH LossOfActivity->pH_Instability LowSolubility Low Solubility Precipitation->LowSolubility InconsistentResults->FreezeThaw Moisture Moisture Contamination InconsistentResults->Moisture StoreCold Store at -20°C or -80°C ImproperTemp->StoreCold Aliquot Aliquot into Single-Use Vials FreezeThaw->Aliquot UseDesiccator Use Desiccator Before Opening Moisture->UseDesiccator InertGas Purge with Inert Gas Oxidation->InertGas Buffer_pH Use Sterile Buffer (pH 5-6) pH_Instability->Buffer_pH OrganicSolvent Use Organic Solvent (DMSO, etc.) LowSolubility->OrganicSolvent

Caption: Troubleshooting workflow for this compound instability.

References

minimizing degradation of Aeruginosin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Aeruginosin B during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound belongs to a class of linear tetrapeptides produced by cyanobacteria.[1] These compounds are of significant interest due to their potent inhibitory activity against serine proteases, such as thrombin and trypsin, making them potential candidates for drug development.[1][2] Maintaining the structural integrity of this compound during extraction is crucial for accurate quantification, bioactivity screening, and subsequent structural elucidation. Degradation can lead to a loss of biological activity and the generation of artifacts that may interfere with analysis.

Q2: What are the main factors that can cause this compound degradation during extraction?

The primary factors contributing to the degradation of peptides like this compound during extraction from cyanobacterial biomass include:

  • Enzymatic Degradation: Upon cell lysis, endogenous proteases are released and can rapidly degrade target peptides.

  • pH Instability: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of peptide bonds.

  • Temperature: Elevated temperatures can accelerate the rates of chemical degradation reactions, including hydrolysis and oxidation.

  • Oxidation: Certain amino acid residues within the peptide structure can be susceptible to oxidation, especially when exposed to air and light.

  • Photodegradation: Exposure to UV light can lead to the degradation of light-sensitive peptides, particularly those containing aromatic residues.[3][4]

Q3: What are the typical signs of this compound degradation in an extract?

Degradation of this compound can manifest in several ways during analysis:

  • Reduced yield: Lower than expected recovery of the target compound.

  • Appearance of unexpected peaks in HPLC chromatograms: These may correspond to degradation products.

  • Loss of biological activity: Extracts showing lower than expected serine protease inhibitory activity.

  • Mass spectrometry (MS) fragmentation patterns indicating modification: Observation of unexpected mass shifts or fragments in the MS/MS spectra.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis: Insufficient disruption of cyanobacterial cells.Employ a more rigorous lysis method such as probe sonication on ice, bead beating, or freeze-thaw cycles in the presence of a lysis buffer.
Enzymatic degradation: Action of endogenous proteases released during cell lysis.Perform all extraction steps at low temperatures (4°C). Add a broad-spectrum protease inhibitor cocktail to the extraction buffer immediately before use.
Poor solubility: this compound may not be fully solubilized in the chosen extraction solvent.Optimize the solvent system. A mixture of methanol and water (e.g., 80% methanol) is a common starting point. For hydrophobic variants, consider trying different organic solvents or solvent mixtures.
Adsorption to surfaces: The peptide may adhere to glass or plasticware.Use low-binding polypropylene tubes and pipette tips.
Presence of Multiple Unexpected Peaks in HPLC Chemical degradation (hydrolysis): Exposure to harsh pH conditions.Maintain a neutral or slightly acidic pH (around 6-7) during extraction and storage of the extract. Use buffered solutions.
Oxidation: Exposure to oxygen and/or light.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect samples from light by using amber vials or wrapping containers in aluminum foil.
Contamination: Introduction of impurities from solvents, reagents, or equipment.Use high-purity (HPLC-grade) solvents and reagents. Thoroughly clean all glassware and equipment.
Loss of Biological Activity Denaturation or modification of the active site: Exposure to high temperatures or extreme pH.Maintain low temperatures throughout the extraction process. Ensure the pH of all solutions is within a stable range for the peptide.
Degradation of key functional groups: Chemical reactions altering the structure of the peptide.Follow the recommendations for preventing chemical degradation (pH control, protection from light and oxygen).

Data Presentation

Table 1: Recommended Starting Conditions for this compound Extraction

Parameter Recommendation Rationale
Temperature 4°CMinimizes enzymatic activity and chemical degradation rates.
pH 6.0 - 7.5Peptides are generally most stable in a neutral to slightly acidic pH range.
Light Exposure Minimize (use amber vials)Protects against potential photodegradation.
Extraction Solvent 70-80% Methanol in WaterA common and effective solvent for extracting polar to moderately polar peptides from cyanobacteria.
Additives Protease Inhibitor CocktailInhibits the activity of endogenous proteases released during cell lysis.

Experimental Protocols

Protocol 1: General Extraction of this compound from Cyanobacterial Biomass
  • Harvesting and Biomass Preparation:

    • Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with phosphate-buffered saline (PBS) at pH 7.4.

    • Lyophilize the cell pellet to obtain a dry biomass. Store the lyophilized biomass at -80°C until extraction.

  • Cell Lysis and Extraction:

    • Resuspend the lyophilized biomass in pre-chilled 80% aqueous methanol (v/v) at a ratio of 10 mL per gram of dry weight.

    • Add a commercially available protease inhibitor cocktail to the suspension according to the manufacturer's instructions.

    • Disrupt the cells using one of the following methods on ice:

      • Sonication: Use a probe sonicator with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes of sonication time.

      • Bead Beating: Use a bead beater with appropriate-sized glass or zirconia beads.

    • After lysis, stir the suspension for 2-4 hours at 4°C in the dark.

  • Clarification of the Extract:

    • Centrifuge the crude extract at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant.

  • Solvent Removal and Solid-Phase Extraction (SPE):

    • Evaporate the methanol from the supernatant under reduced pressure (e.g., using a rotary evaporator) at a temperature below 30°C.

    • The remaining aqueous extract can be further purified using C18 solid-phase extraction (SPE) cartridges to desalt and concentrate the aeruginosins.

Protocol 2: Monitoring this compound Degradation by HPLC
  • HPLC System: A standard reverse-phase HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: A linear gradient from 10% to 90% Solvent B over 30 minutes is a good starting point.

  • Detection: Monitor the absorbance at 220 nm and 280 nm.

  • Analysis: Inject a small aliquot of the initial extract and samples taken at various time points during storage under different conditions (e.g., different temperatures, pH values, light exposure) to monitor for the appearance of new peaks or a decrease in the area of the this compound peak.

Visualizations

experimental_workflow cluster_harvest 1. Biomass Harvesting cluster_extraction 2. Extraction cluster_clarification 3. Clarification cluster_purification 4. Initial Purification Harvest Harvest Cyanobacterial Cells (Centrifugation) Wash Wash Cell Pellet (PBS, pH 7.4) Harvest->Wash Lyophilize Lyophilize Biomass Wash->Lyophilize Resuspend Resuspend in 80% Methanol (+ Protease Inhibitors) Lyophilize->Resuspend Lyse Cell Lysis (Sonication or Bead Beating on Ice) Resuspend->Lyse Stir Stir at 4°C in Dark Lyse->Stir Centrifuge Centrifuge Extract Stir->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Methanol (<30°C) Collect->Evaporate SPE Solid-Phase Extraction (C18) Evaporate->SPE Further Analysis (HPLC, MS) Further Analysis (HPLC, MS) SPE->Further Analysis (HPLC, MS)

Caption: Workflow for the extraction of this compound.

troubleshooting_degradation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Unexpected Peaks? Enzymatic Enzymatic Degradation start->Enzymatic Chemical Chemical Degradation (pH, Temp, Light, O2) start->Chemical Physical Physical Loss (Adsorption, Incomplete Lysis) start->Physical Enz_Sol Low Temperature (4°C) + Protease Inhibitors Enzymatic->Enz_Sol Mitigate with Chem_Sol Control pH (6-7.5) Protect from Light Low Temperature Degas Solvents Chemical->Chem_Sol Mitigate with Phys_Sol Optimize Lysis Use Low-Binding Plastics Physical->Phys_Sol Mitigate with

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Refining Protease Inhibition Assays for Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aeruginosin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your protease inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied as a protease inhibitor?

This compound belongs to a family of linear tetrapeptides of nonribosomal origin, primarily isolated from cyanobacteria.[1][2] These compounds are potent inhibitors of serine proteases, such as trypsin and thrombin, making them attractive candidates for therapeutic drug development, particularly in the context of cardiovascular diseases.[2][3][4] The core structure of aeruginosins typically includes a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, which is crucial for their inhibitory activity.[1][2]

Q2: Which proteases are known to be inhibited by Aeruginosins?

Aeruginosins have been shown to inhibit a range of serine proteases, with varying potency. The most commonly studied targets include:

  • Thrombin[2][5][6]

  • Trypsin[2][4][5][6]

  • Plasmin[2][4]

  • Chymotrypsin[2][5]

  • Elastase[2]

  • Factor VIIa[3]

The specificity of inhibition can be influenced by the structural variations among different aeruginosin analogues.[5]

Q3: What are the key structural features of Aeruginosins responsible for protease inhibition?

The potent inhibitory activity of aeruginosins is attributed to three important pharmacophoric subunits:

  • A P1 arginine mimetic: This feature allows the inhibitor to bind to the S1 pocket of trypsin-like serine proteases.[2]

  • Two hydrophobic residues: These interact with the P2 and P3 sites of the protease.[2]

  • The Choi moiety: This central scaffold properly orients the other functional groups for optimal interaction with the enzyme's active site.[2]

Q4: How is the IC50 value for this compound typically determined?

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. For this compound, this is determined by performing a protease activity assay in the presence of varying concentrations of the inhibitor. The enzyme activity is measured, and the data is plotted as percent inhibition versus inhibitor concentration. A sigmoidal curve is then fitted to the data using a four-parameter logistic model to calculate the IC50 value.[5] It is important to note that the calculated IC50 can be influenced by the specific assay conditions and the mathematical model used for curve fitting.[7][8]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in IC50 values.

  • Possible Cause 1: Instability of this compound. Some aeruginosins can be unstable under certain experimental conditions, such as acidic pH, which can lead to degradation and inconsistent results.[5][6]

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[5] Minimize the time the compound is in aqueous solutions, especially at low pH. Consider performing a stability study of your specific this compound analogue under your assay conditions.

  • Possible Cause 2: Presence of Tautomers or Isomers. Aeruginosins can exist as multiple isomers or tautomers in solution, which may have different inhibitory potencies.[1][9] This can lead to variability in the measured IC50.

    • Solution: If possible, characterize the isomeric composition of your this compound sample using techniques like HPLC or NMR.[1][9] Be aware that the equilibrium between isomers might be influenced by the solvent and pH of the assay buffer. Ensure consistent handling and preparation of the inhibitor solution for all experiments.

  • Possible Cause 3: Inconsistent Assay Conditions. Minor variations in enzyme concentration, substrate concentration, incubation time, or temperature can significantly impact the calculated IC50 value.[7][10]

    • Solution: Standardize all assay parameters. Use a consistent source and lot of enzyme and substrate. Precisely control incubation times and temperature. It is also recommended to run a known standard inhibitor alongside your experiments to monitor for assay drift.

Problem 2: The dose-response curve does not fit a standard sigmoidal model.

  • Possible Cause 1: Compound Aggregation. At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to an atypical dose-response curve.

    • Solution: Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay buffer to prevent aggregation. Visually inspect your inhibitor stock solutions for any precipitation.

  • Possible Cause 2: Complex Inhibition Mechanism. this compound might exhibit a more complex mechanism of inhibition than simple competitive inhibition, which could result in a non-standard curve shape.

    • Solution: Perform mechanism of action studies (e.g., Lineweaver-Burk or Dixon plots) to determine the mode of inhibition. This will help in choosing the correct model for data analysis.

Problem 3: No or very weak inhibition observed.

  • Possible Cause 1: Inactive this compound. The compound may have degraded due to improper storage or handling.

    • Solution: Verify the integrity of your this compound sample using analytical methods like mass spectrometry or HPLC. Always use freshly prepared dilutions from a validated stock.

  • Possible Cause 2: Inappropriate Assay Conditions for the Target Protease. The chosen buffer, pH, or substrate may not be optimal for the specific protease you are studying, leading to low enzyme activity and masking the inhibitory effect.

    • Solution: Optimize the assay conditions for your specific protease according to literature recommendations or manufacturer's guidelines.[11] Ensure the substrate concentration is appropriate (typically at or below the Km value for competitive inhibitors).

  • Possible Cause 3: Incorrect Enzyme or Substrate. Simple experimental error, such as using the wrong enzyme or substrate, can lead to a lack of inhibition.

    • Solution: Double-check all reagents and their concentrations before starting the experiment.

Data Presentation

Table 1: Example IC50 Values of Aeruginosins Against Various Serine Proteases

Aeruginosin AnalogueTarget ProteaseIC50 (µM)Reference
Aeruginosin TR642Trypsin3.80[5]
Aeruginosin TR642Thrombin0.85[5]
Micropeptin TR1058Chymotrypsin6.78[5]
SuomilideHuman Trypsin-20.0047[4]
SuomilideHuman Trypsin-30.0115[4]
SuomilideHuman Plasmin0.0076[4]

Experimental Protocols

Protocol 1: General Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general framework for determining the IC50 of this compound against a serine protease like trypsin.

Materials:

  • Serine Protease (e.g., Trypsin)

  • This compound

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in cold assay buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is the same across all wells and does not exceed 1-2%.

    • Dissolve the chromogenic substrate in the assay buffer to the desired concentration (typically at or below the Km value).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or vehicle control)

      • Protease solution

    • Include controls:

      • No enzyme control: Assay buffer, substrate, and vehicle.

      • No inhibitor control (100% activity): Assay buffer, protease, and vehicle.

      • No substrate control: Assay buffer, protease, and vehicle.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction:

    • Add the chromogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Protease Solution D Add Reagents to 96-well Plate A->D B Prepare this compound Dilutions B->D C Prepare Substrate Solution F Initiate Reaction with Substrate C->F E Pre-incubate (Enzyme + Inhibitor) D->E Incubate E->F G Measure Absorbance F->G Read Plate H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Caption: Workflow for a typical protease inhibition assay.

Troubleshooting_Logic Start Problem with Assay Variability High Variability in IC50? Start->Variability NoFit Poor Curve Fit? Start->NoFit NoInhibition No Inhibition? Start->NoInhibition Cause1A Compound Instability Variability->Cause1A Cause1B Isomers/Tautomers Variability->Cause1B Cause1C Inconsistent Conditions Variability->Cause1C Cause2A Compound Aggregation NoFit->Cause2A Cause2B Complex Mechanism NoFit->Cause2B Cause3A Inactive Compound NoInhibition->Cause3A Cause3B Suboptimal Assay NoInhibition->Cause3B Cause3C Reagent Error NoInhibition->Cause3C Solution1A Prepare Fresh Stock Cause1A->Solution1A Solution1B Characterize Sample (HPLC/NMR) Cause1B->Solution1B Solution1C Standardize Protocol Cause1C->Solution1C Solution2A Add Detergent Cause2A->Solution2A Solution2B Mechanism of Action Studies Cause2B->Solution2B Solution3A Verify Compound Integrity Cause3A->Solution3A Solution3B Optimize Assay Conditions Cause3B->Solution3B Solution3C Double-Check Reagents Cause3C->Solution3C

Caption: Troubleshooting logic for common assay problems.

References

addressing matrix effects in LC-MS analysis of Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Aeruginosin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other small molecules from the sample's origin (e.g., water, biological tissue).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in inaccurate quantification.[2][3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound has been added).[5] A significant difference in peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[5]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: There are three main strategies to address matrix effects in the LC-MS analysis of this compound:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[6][7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[2][3]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.[8][9]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not widely listed. However, it is possible to biosynthetically produce 15N-labeled cyanotoxins by culturing the producing cyanobacteria in a medium containing a 15N-labeled nitrogen source, such as Na¹⁵NO₃.[10][11][12] This approach can be used to generate a suitable internal standard for research purposes.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on problems related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) - Column contamination from matrix components.- Incompatible injection solvent.- Column overload due to high matrix concentration.- Implement a more rigorous sample cleanup (e.g., SPE, LLE).- Ensure the injection solvent is weaker than the initial mobile phase.- Dilute the sample extract.[8]- Use a guard column to protect the analytical column.
Significant Signal Suppression - Co-elution of matrix components (e.g., phospholipids, salts).- Inefficient sample cleanup.- Optimize the chromatographic method to improve separation between this compound and interfering peaks.- Enhance sample preparation by using a different SPE sorbent or LLE solvent system.- Employ matrix-matched calibration curves or the standard addition method.[2][13]- Use a stable isotope-labeled internal standard if available.[8]
Inconsistent Retention Times - Buildup of matrix components on the column.- Changes in mobile phase composition due to evaporation.- Column degradation.- Flush the column thoroughly between runs.- Prepare fresh mobile phases daily.[8]- Replace the analytical column if performance does not improve after flushing.
High Background Noise - Contamination from the sample matrix, solvents, or glassware.- Incomplete removal of salts or detergents during sample preparation.- Use high-purity LC-MS grade solvents and reagents.[14]- Ensure all glassware is meticulously clean.- Optimize the SPE washing steps to remove residual salts and other interferences.[6]
Complete Loss of Signal - Severe ion suppression from a highly concentrated matrix.- Clogging of the LC system or MS interface by matrix components.- Analyte degradation in the matrix.- Dilute the sample significantly.- Check for blockages in the system and clean the ion source.[1]- Investigate sample stability and consider using a preservative or storing samples at a lower temperature.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for extracting this compound from water samples. Optimization may be required based on the specific water matrix.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol or an appropriate methanol/water mixture with 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Prepare Blank Matrix: Extract a sample known to be free of this compound using the same sample preparation protocol (e.g., SPE) as for the unknown samples.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Create Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze the calibration standards using the same LC-MS method as for the unknown samples.

  • Construct Calibration Curve: Plot the peak area of this compound against the corresponding concentration and perform a linear regression to generate the calibration curve.

Quantitative Data Summary

The following tables provide an example structure for summarizing quantitative data from LC-MS analysis. Actual values for this compound need to be determined experimentally.

Table 1: Recovery of this compound from Spiked Water Samples using SPE

MatrixSpiking Level (ng/L)Mean Recovery (%)RSD (%)
Reagent Water5095.24.5
River Water5085.78.2
Wastewater Effluent5072.112.6

Table 2: Matrix Effect Evaluation for this compound

MatrixMatrix Effect (%)
River Water75.4 (Suppression)
Wastewater Effluent58.9 (Suppression)
Fish Tissue Extract125.3 (Enhancement)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Strategy Sample Water/Tissue Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS Injection Data Data Acquisition LCMS->Data Quant Data Processing Data->Quant Report Final Concentration Quant->Report IS Internal Standard (Stable Isotope Labeled) IS->Quant MMC Matrix-Matched Calibration MMC->Quant SA Standard Addition SA->Quant

Caption: Workflow for LC-MS analysis of this compound.

troubleshooting_logic Start Inaccurate Quantitative Results CheckPeak Assess Peak Shape and Retention Time Stability Start->CheckPeak BadPeak Poor Peak Shape or Retention Time Shift CheckPeak->BadPeak CheckSignal Evaluate Signal Intensity (Suppression/Enhancement) SignalIssue Significant Signal Suppression/Enhancement CheckSignal->SignalIssue BadPeak->CheckSignal No OptimizeLC Optimize Chromatography (Gradient, Column, etc.) BadPeak->OptimizeLC Yes ImproveCleanup Improve Sample Cleanup (SPE/LLE) SignalIssue->ImproveCleanup Yes UseIS Implement Internal Standard or Matrix-Matched Calibration SignalIssue->UseIS If cleanup is optimized OptimizeLC->ImproveCleanup Revalidate Re-validate Method ImproveCleanup->Revalidate UseIS->Revalidate

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Enhancing the Selectivity of Aeruginosin B for Specific Proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Aeruginosin B for specific proteases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Aeruginosins are a family of linear tetrapeptides produced by cyanobacteria that are known to be potent inhibitors of serine proteases.[1][2][3] Their structure typically includes a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is a key feature of this class of compounds.[1][3] Aeruginosins inhibit serine proteases by acting as competitive inhibitors, binding to the active site of the enzyme. The inhibitory activity and selectivity of aeruginosins are largely determined by the amino acid residues at the P1, P2, and P3 positions, which interact with the corresponding specificity pockets (S1, S2, and S3) of the protease.[2] The P1 residue, in particular, plays a crucial role in determining the primary specificity of the inhibitor.[4][5]

Q2: How can the selectivity of this compound for a specific protease be enhanced?

Several strategies can be employed to enhance the selectivity of this compound:

  • Modification of the P1 Residue: The P1 residue of the inhibitor interacts with the S1 pocket of the protease, a primary determinant of substrate specificity. Modifying the P1 residue to better fit the S1 pocket of the target protease while having a poorer fit for off-target proteases is a key strategy. For example, replacing the P1 arginine with other basic or non-basic residues can alter the selectivity profile.[4][6]

  • Modification of P2 and P3 Residues: The P2 and P3 residues also contribute to binding affinity and selectivity by interacting with the S2 and S3 pockets of the protease. Optimizing these residues through the synthesis of analogs can lead to improved selectivity.

  • Structural Modifications of the Choi Moiety: The 2-carboxy-6-hydroxyoctahydroindole (Choi) core is a defining feature of aeruginosins and is involved in binding to the protease.[1][7] Modifications to this core structure can influence the overall conformation of the inhibitor and its interaction with the enzyme.

  • Peptide Cyclization: Cyclizing the peptide backbone can constrain the conformation of the inhibitor, potentially leading to a more favorable interaction with the target protease and increased selectivity.

Q3: Where can I find data on the inhibitory activity of this compound and its analogs against different proteases?

The inhibitory activity of this compound and its analogs is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This data can be found in various scientific publications. Below is a summary of reported IC50 values for selected aeruginosins against common serine proteases.

Data Presentation: Inhibitory Activity of Aeruginosins

InhibitorTarget ProteaseIC50 (nM)Reference
SuomilideTrypsin-1104[8][9][10][11]
SuomilideTrypsin-24.7[8][9][10][11]
SuomilideTrypsin-311.5[8][9][10][11]
SuomilidePlasmin7.6[8]
SuomilidePlasma Kallikrein82[8]
SuomilideFactor Xa114[8]
SuomilideThrombin>12,500[8]
Aeruginosin TR642Trypsin3,800[12]
Aeruginosin TR642Thrombin850[12]
Aeruginosin 525Trypsin71,710[13][14]
Aeruginosin 525Thrombin590[13][14]

Experimental Protocols

Protocol: Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol outlines a general procedure for determining the inhibitory activity of this compound or its analogs against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin)

  • This compound or analog of known concentration

  • Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin, S-2222 for Factor Xa)[15]

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the protease in assay buffer to the desired working concentration.

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO, water) and then prepare a series of dilutions in assay buffer.

    • Dissolve the chromogenic substrate in assay buffer to the recommended concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer (for blank and control wells)

      • This compound analog solution (at various concentrations)

      • Protease solution

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the chromogenic substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If determining the Ki value for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk plot or non-linear regression).[8][13][16][17]

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity Observed

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the concentration of your this compound stock solution. Prepare fresh dilutions and re-run the assay.
Inhibitor degradation Peptide inhibitors can be susceptible to degradation. Ensure proper storage of the inhibitor (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment.[10][18]
Incorrect assay conditions Ensure the pH, temperature, and buffer composition are optimal for both the enzyme and the inhibitor.
Inactive enzyme Test the activity of the protease with the substrate alone to confirm it is active.

Issue 2: Poor Reproducibility of Results

Possible Cause Troubleshooting Step
Inaccurate pipetting Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Incomplete mixing Ensure thorough mixing of reagents in the microplate wells.
Inhibitor solubility issues Aeruginosins, being peptides, can have solubility issues. Test the solubility in different solvents. Sonication can aid dissolution.[12][19] For hydrophobic peptides, dissolving in a small amount of organic solvent like DMSO before diluting in aqueous buffer is recommended.[10][12][19]
Assay timing Ensure consistent pre-incubation and reaction times across all wells and plates.

Issue 3: High Background Signal

Possible Cause Troubleshooting Step
Substrate auto-hydrolysis Some chromogenic substrates can spontaneously hydrolyze. Run a control with only the substrate and buffer to measure the rate of auto-hydrolysis and subtract it from the sample values.
Contaminating proteases Ensure the purity of your target protease. Contaminating proteases in the enzyme preparation can lead to non-specific substrate cleavage.
Interference from inhibitor solution Run a control with the inhibitor and substrate (without the enzyme) to check for any direct reaction or absorbance at the measurement wavelength.

Issue 4: Difficulty in Determining IC50 or Ki values

Possible Cause Troubleshooting Step
Inappropriate inhibitor concentration range If the inhibition curve is too steep or too flat, adjust the range of inhibitor concentrations used in the assay.
Incorrect data analysis model Ensure you are using the correct kinetic model for the type of inhibition (e.g., competitive, non-competitive).[17]
Mixing of IC50 and Ki values from different studies Be cautious when comparing IC50 values between different studies as they can be influenced by assay conditions (e.g., substrate concentration). Ki values are generally more comparable.[20][21]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: - Protease - this compound Analog - Chromogenic Substrate - Assay Buffer A1 Dispense Reagents into 96-well Plate P1->A1 1. A2 Pre-incubate (Inhibitor + Enzyme) A1->A2 2. A3 Initiate Reaction (Add Substrate) A2->A3 3. D1 Measure Absorbance (Kinetic Read) A3->D1 4. D2 Calculate Initial Velocities D1->D2 5. D3 Plot % Inhibition vs. [Inhibitor] D2->D3 6. D4 Determine IC50/Ki D3->D4 7.

Caption: Workflow for a protease inhibition assay.

Signaling_Pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage AeruginosinB This compound (or Analog) AeruginosinB->Thrombin Inhibition

Caption: Inhibition of the coagulation cascade by this compound.

Troubleshooting_Logic Start Low/No Inhibition? C1 Check Inhibitor Concentration & Stability Start->C1 Yes C2 Verify Enzyme Activity C1->C2 C3 Optimize Assay Conditions (pH, Temp) C2->C3 C4 Assess Inhibitor Solubility C3->C4

Caption: Troubleshooting logic for low inhibitory activity.

References

Technical Support Center: Synthesis of Aeruginosin B and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Aeruginosin B synthesis, with a specific focus on improving the stability of the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.

Frequently Asked Questions (FAQs)

Q1: What is the Choi moiety and why is it challenging to work with in peptide synthesis?

A1: The Choi moiety, (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid, is a bicyclic, non-proteinogenic amino acid that forms the core of many aeruginosin natural products.[1][2] Its rigid structure is crucial for the biological activity of aeruginosins as serine protease inhibitors.[3] The challenges in its synthetic incorporation arise from several factors:

  • Steric Hindrance: The bulky, bicyclic structure can impede coupling reactions, requiring more potent coupling reagents and potentially longer reaction times.

  • Secondary Amine: Like proline, the Choi moiety possesses a secondary amine, which is less nucleophilic than a primary amine, making peptide bond formation more difficult.

  • Propensity for Side Reactions: Its proline-like structure makes it susceptible to side reactions such as diketopiperazine formation, particularly during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[4]

  • Potential for Aggregation: The hydrophobic nature of the octahydroindole ring can contribute to the aggregation of the growing peptide chain on the solid support, leading to incomplete reactions.

Q2: What are the most common side reactions observed with the Choi moiety during this compound synthesis?

A2: While direct literature on side reactions specific to the Choi moiety in this compound synthesis is sparse, based on its structure as a proline analogue, the following are highly probable:

  • Diketopiperazine (DKP) Formation: This is a major concern, especially after the coupling of the second amino acid to the Choi moiety (or vice versa) on the resin. The deprotected secondary amine of the Choi moiety can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[4][5]

  • Incomplete Coupling: Due to the steric bulk and lower nucleophilicity of the Choi moiety's secondary amine, incomplete coupling of the subsequent amino acid can occur, leading to deletion sequences.

  • Racemization: While less common for the Choi moiety itself due to its rigid structure, the preceding amino acid can be susceptible to racemization during activation, especially with prolonged coupling times or the use of certain coupling reagents.

  • Degradation under harsh conditions: As evidenced by the instability of an unprotected amino group on a Choi precursor to TBAF (tetrabutylammonium fluoride), the moiety can be sensitive to specific reagents and conditions, necessitating careful selection of protecting groups and deprotection strategies.[3]

Q3: Are there specific protecting group strategies recommended for the Choi moiety?

A3: Yes, the choice of protecting groups for both the secondary amine and the hydroxyl group is critical.

  • Amine Protection: While the standard Fmoc group is used for the α-amine in SPPS, for solution-phase synthesis or for specific synthetic steps, more robust protecting groups might be necessary. For instance, a benzyl (Bn) group was successfully used to protect the secondary amine of a Choi precursor during a step involving TBAF, where the unprotected amine was found to be unstable.[3]

  • Hydroxyl Protection: The 6-hydroxyl group should be protected to prevent side reactions. Common protecting groups for hydroxyls, such as tert-butyl (tBu) or triisopropylsilyl (TIPS), are suitable and can be removed during the final cleavage from the resin.

Troubleshooting Guides

Problem 1: Low yield of the desired peptide after coupling the Choi moiety.
Possible Cause Troubleshooting Step Rationale
Incomplete Coupling 1. Use a more potent coupling reagent: Switch to a uronium/aminium-based reagent like HATU, HCTU, or COMU. 2. Increase coupling time and/or temperature: Extend the coupling reaction to 2-4 hours or perform it at a slightly elevated temperature (e.g., 30-40°C). 3. Perform a double coupling: After the initial coupling, filter, wash, and repeat the coupling step with fresh reagents.The sterically hindered secondary amine of the Choi moiety requires highly reactive activated esters for efficient acylation.
Peptide Aggregation 1. Switch to a different solvent: Use N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF). 2. Use a low-load resin: A lower substitution level on the resin can reduce intermolecular chain interactions. 3. Incorporate a "magic mixture": Add chaotropic salts or ethylene carbonate to the coupling reaction to disrupt secondary structures.Aggregation can prevent reagents from accessing the reactive sites on the growing peptide chain. NMP is often better at solvating aggregated peptides.
Problem 2: Presence of a significant byproduct corresponding to a dipeptide or a truncated peptide.
Possible Cause Troubleshooting Step Rationale
Diketopiperazine (DKP) Formation 1. Modify the Fmoc-deprotection step: Use a less basic deprotection cocktail, such as 2% DBU/5% piperazine in NMP, instead of 20% piperidine in DMF.[4] 2. Introduce the Choi moiety as a dipeptide: Synthesize a dipeptide containing the Choi moiety in solution and then couple it to the resin-bound peptide. This bypasses the sensitive dipeptide stage on the resin.DKP formation is catalyzed by the base used for Fmoc removal. Milder conditions or avoiding the on-resin dipeptide stage can significantly reduce this side reaction.[5]
Premature Cleavage 1. Ensure the correct resin is used: For Fmoc synthesis, use a resin with a linker that is stable to piperidine but labile to the final cleavage cocktail (e.g., Wang or Rink Amide resin).A linker that is not fully stable to the repetitive deprotection steps can lead to premature cleavage of the peptide from the support.
Problem 3: Degradation of the Choi moiety during final cleavage and deprotection.
Possible Cause Troubleshooting Step Rationale
Reaction with Cations 1. Optimize the cleavage cocktail: Use a cocktail with appropriate scavengers. A common choice is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). The scavengers protect sensitive residues from reactive carbocations generated from the cleavage of protecting groups.Protecting groups like Boc and Trt release reactive cations upon cleavage with TFA. These can alkylate sensitive functional groups, including the indole ring system, if not properly scavenged.
Oxidation 1. Degas all solutions and work under an inert atmosphere (e.g., argon or nitrogen). While not a primary concern for the Choi moiety itself, other residues in this compound, if present, could be susceptible to oxidation.

Quantitative Data Summary

The following tables provide a summary of typical yields and a comparison of common coupling reagents used in SPPS, which can be relevant for the synthesis of this compound.

Table 1: Typical Yields for Solid-Phase Peptide Synthesis Steps

StepTypical YieldFactors Affecting Yield
Single Amino Acid Coupling >99%Steric hindrance of the amino acids, choice of coupling reagent, presence of aggregation.
Fmoc-Deprotection >99%Completeness of the reaction, potential for side reactions like DKP formation.
Final Cleavage and Deprotection 50-90%Peptide length, sequence complexity, choice of cleavage cocktail, purity of the crude product.
Overall Yield of Crude Peptide Highly variable (10-70%)Depends on the length and complexity of the peptide. For a complex peptide like this compound, yields may be on the lower end of this range.

Table 2: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentAdvantagesDisadvantages
HBTU/HATU High efficiency, relatively low racemization (especially HATU).Byproducts can be difficult to remove. Benzotriazole-based reagents have potential safety concerns.
HCTU Similar to HBTU/HATU but often with faster reaction times.Similar disadvantages to HBTU/HATU.
COMU High efficiency, low racemization, water-soluble byproducts for easy removal, safer profile.Higher cost compared to other reagents.
DIC/Oxyma Cost-effective, low racemization.Slower reaction rates compared to uronium/aminium salts. DIC can form an insoluble urea byproduct.

Experimental Protocols

Protocol 1: Coupling of the Fmoc-Choi(tBu)-OH Moiety

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal amino acid of the preceding fragment deprotected) in NMP for 30 minutes.

  • Activation of Fmoc-Choi(tBu)-OH: In a separate vessel, dissolve Fmoc-Choi(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in NMP. Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with NMP (3x), DCM (3x), and NMP (3x).

  • Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free amines. If the test is positive, perform a second coupling (double coupling) as described in steps 2-4.

Protocol 2: Final Cleavage and Deprotection of this compound

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) / 1,2-Ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage and Purification Resin Resin-Bound Peptide (N-terminal deprotected) Activation Activate Fmoc-Choi(tBu)-OH (HATU/DIPEA in NMP) Coupling Couple Activated Choi Moiety to Resin Activation->Coupling Wash1 Wash Resin (NMP, DCM) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Double_Couple Double Couple (if necessary) Kaiser_Test->Double_Couple Positive Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Kaiser_Test->Fmoc_Deprotection Negative Double_Couple->Wash1 Wash2 Wash Resin (NMP, DCM) Fmoc_Deprotection->Wash2 Wash2->Resin Next Coupling Cycle Final_Peptide_Resin Fully Assembled Peptide on Resin Wash2->Final_Peptide_Resin Synthesis Complete Cleavage Cleavage from Resin (TFA/Scavengers) Final_Peptide_Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the incorporation of the Choi moiety and final synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product After Choi Coupling Check_Coupling Check for Incomplete Coupling (Kaiser Test Positive?) Start->Check_Coupling Check_Side_Products Analyze Crude Product by HPLC-MS Start->Check_Side_Products Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Major_Side_Product Major Side Product Detected Check_Side_Products->Major_Side_Product Solution_Coupling Use Stronger Coupling Reagent (HATU) Double Couple Increase Reaction Time/Temp Incomplete_Coupling->Solution_Coupling Yes Solution_Aggregation Switch to NMP Solvent Use Low-Load Resin Incomplete_Coupling->Solution_Aggregation If still failing Side_Product_MW Check MW of Side Product Major_Side_Product->Side_Product_MW Yes DKP MW = Dipeptide? Side_Product_MW->DKP Deletion MW = Deletion Sequence? Side_Product_MW->Deletion Solution_DKP Use Milder Fmoc Deprotection (e.g., DBU/Piperazine) Synthesize Choi as Dipeptide DKP->Solution_DKP Yes Solution_Deletion Likely Incomplete Coupling (See Coupling Solutions) Deletion->Solution_Deletion Yes

References

Validation & Comparative

A Guide to the Validation of a Novel HPLC-MS/MS Method for Aeruginosin B Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new, hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective detection of Aeruginosin B. Aeruginosins are a class of bioactive peptides produced by cyanobacteria with serine protease inhibitory activity, making them of interest in drug discovery.[1][2][3][4] Accurate and reliable quantification of these compounds is crucial for research and development.

This document outlines the validation parameters for our proposed "New HPLC-MS/MS Method" and compares it to a standard existing HPLC-MS/MS method. Detailed experimental protocols and a visual representation of the validation workflow are provided to guide researchers in implementing and validating analytical methods for complex peptides like this compound.

Comparative Analysis of Analytical Methods

The performance of the new HPLC-MS/MS method was validated against a standard method to demonstrate its suitability for the quantitative analysis of this compound. The validation was conducted following the general principles outlined in the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterNew HPLC-MS/MS MethodStandard HPLC-MS/MS Method
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) <5%<10%
Specificity High (No interference observed)High (Minor matrix effects noted)
Robustness Unaffected by minor changesSensitive to mobile phase composition

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for the validation of HPLC-MS/MS methods for the quantification of small molecules and peptides in complex matrices.

Sample Preparation
  • Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working Standard Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Spiked Samples: For accuracy and precision studies, blank matrix samples (e.g., plasma, cell culture media) are spiked with known concentrations of this compound.

  • Extraction: Protein precipitation is performed by adding three volumes of ice-cold methanol containing an internal standard to one volume of the sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

HPLC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard are used for quantification.

Method Validation Parameters
  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is assessed by the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][6]

  • Accuracy: The accuracy is determined by analyzing spiked samples at different concentration levels and calculating the percentage recovery.

  • Precision: The precision of the method is evaluated by repeatedly analyzing spiked samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Specificity: The specificity of the method is assessed by analyzing blank matrix samples to check for any interfering peaks at the retention time of this compound.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the analytical parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

ValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy specificity->accuracy linearity->accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability Stability (Sample & Standard) robustness->stability data_review Data Review & Analysis stability->data_review validation_report Prepare Validation Report data_review->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of a new analytical method.

Alternative Analytical Methods

While HPLC-MS/MS is a highly sensitive and specific technique, other methods can be employed for the detection of aeruginosins, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely available and cost-effective. However, it may lack the sensitivity and specificity of MS detection, especially in complex matrices.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is useful for rapid screening and identification of peptides directly from cell colonies or crude extracts.[7] However, it is generally not a quantitative method.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a high-throughput screening tool if specific antibodies are available. The development of antibodies specific to this compound would be a prerequisite.

  • Biosensors: While still largely in the research phase for specific aeruginosins, biosensors offer the potential for rapid, real-time detection.[8]

The choice of analytical method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, quantitation, and throughput. The validation of any new method is a critical step to ensure the generation of reliable and reproducible data in the field of drug discovery and development.

References

Comparative Analysis of Aeruginosin Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of aeruginosins, a class of potent serine protease inhibitors derived from cyanobacteria, with various serine proteases. While the user requested information specifically on "Aeruginosin B," it is important to note that this designation can refer to different compounds. In the context of serine protease inhibition, it typically refers to Aeruginosin 205-B, a glycopeptide isolated from the cyanobacterium Oscillatoria agardhii.[1] Data on the broad cross-reactivity of Aeruginosin 205-B is limited. Therefore, to provide a comprehensive overview for research and drug development, this guide includes comparative data from several well-characterized members of the aeruginosin family.

Aeruginosins are linear tetrapeptides that commonly feature a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[2][3] Their diverse structural modifications lead to varying affinities and specificities for different serine proteases, making them an interesting subject for drug discovery, particularly in the development of anticoagulants and anti-cancer agents.[2][4]

Quantitative Comparison of Aeruginosin Inhibition

The inhibitory activity of different aeruginosins against a range of serine proteases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Aeruginosin VariantTarget Serine ProteaseIC50 ValueSource Organism
Suomilide Human Trypsin-1104 nMNodularia sphaerocarpa
Human Trypsin-24.7 nMNodularia sphaerocarpa
Human Trypsin-311.5 nMNodularia sphaerocarpa
Human Plasmin7.6 nMNodularia sphaerocarpa
Human Plasma Kallikrein82 nMNodularia sphaerocarpa
Human Factor Xa114 nMNodularia sphaerocarpa
Human Urokinase7.1 µMNodularia sphaerocarpa
Human Thrombin>12.5 µMNodularia sphaerocarpa
Varlaxin 1046A Human Trypsin-13.6 nMNostoc sp.
Human Trypsin-20.62 nMNostoc sp.
Human Trypsin-30.73 nMNostoc sp.
Porcine Trypsin14 nMNostoc sp.
Varlaxin 1022A Human Trypsin-1230 nMNostoc sp.
Human Trypsin-297 nMNostoc sp.
Human Trypsin-3110 nMNostoc sp.
Porcine Trypsin740 nMNostoc sp.
Aeruginosin 525 (AER525) Thrombin0.59 µMAphanizomenon sp.
Trypsin71.71 µMAphanizomenon sp.
Carboxypeptidase A89.68 µMAphanizomenon sp.
ChymotrypsinNo activityAphanizomenon sp.
ElastaseNo activityAphanizomenon sp.
Aeruginosin TR642 Thrombin0.85 µMMicrocystis sp.
Trypsin3.80 µMMicrocystis sp.
Aeruginosin 205A & 205B TrypsinPotent inhibitorsOscillatoria agardhii
ThrombinPotent inhibitorsOscillatoria agardhii

Data sourced from references:[2][3][5][6][7][8]

Experimental Protocols

The determination of serine protease inhibition by aeruginosins typically involves in vitro enzymatic assays. Below is a generalized protocol based on methods described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an aeruginosin against a specific serine protease.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin)

  • Purified aeruginosin inhibitor

  • Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin; Boc-Val-Pro-Arg-NHMec for thrombin)[9][10]

  • Assay buffer (e.g., Tris-HCl or PBS at a physiological pH of 7.4-7.6)[9][10]

  • 96-well microtiter plates[2]

  • Spectrophotometer or fluorometer plate reader[10]

  • Bovine Serum Albumin (BSA) to prevent non-specific binding

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the aeruginosin inhibitor in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a constant volume and concentration of the serine protease to each well (except for the blank controls).

    • Add varying concentrations of the aeruginosin inhibitor to the appropriate wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[11]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the specific substrate to all wells.[10]

    • Immediately place the microplate in the plate reader and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over a set period.[10] The rate of substrate hydrolysis is indicative of the enzyme's activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by setting the activity in the absence of the inhibitor to 100%.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Serine Protease Inhibition Assay

G Experimental Workflow for Serine Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) dilute_inhibitor Create Inhibitor Dilution Series prep_reagents->dilute_inhibitor add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add Inhibitor Dilutions dilute_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_activity Measure Kinetic Activity add_substrate->measure_activity calc_velocity Calculate Reaction Velocities measure_activity->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: A flowchart of the key steps in determining the IC50 of an aeruginosin.

Aeruginosin Targets in the Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions, largely driven by serine proteases, that results in the formation of a blood clot.[12][13] Many aeruginosins show potent inhibition of key proteases in this pathway, such as thrombin and Factor Xa, highlighting their potential as anticoagulants.[5]

G Simplified Blood Coagulation Cascade and Aeruginosin Targets cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX TF Tissue Factor FVII Factor VII TF->FVII FVII->FX Prothrombin Prothrombin FX->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Aeruginosins Inhibitor->FX Inhibitor->Thrombin

Caption: Key serine proteases in the coagulation cascade targeted by aeruginosins.

References

A Comparative Toxicological Study: Aeruginosin B vs. Microcystins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two cyanobacterial toxin families: aeruginosins, with a focus on Aeruginosin B, and microcystins. The information presented is intended to support research, scientific analysis, and drug development endeavors by offering a side-by-side view of their mechanisms of action, quantitative toxicity, and the experimental protocols used for their assessment.

Executive Summary

Aeruginosins and microcystins are two distinct classes of bioactive peptides produced by cyanobacteria, each with unique toxicological properties. Microcystins are well-characterized hepatotoxins that primarily inhibit protein phosphatases, leading to a cascade of cellular damage. Aeruginosins, on the other hand, are known as serine protease inhibitors, affecting enzymatic processes such as blood coagulation and digestion. This guide delves into the specifics of their toxicity, offering a comparative analysis based on available experimental data. While extensive data exists for various microcystin congeners, information specifically for this compound is less prevalent; therefore, this guide will draw comparisons based on the broader aeruginosin family where necessary.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative data on the toxicity of microcystins and various aeruginosin congeners. It is important to note the different experimental models and endpoints used, which can influence the absolute values.

Toxin FamilySpecific CongenerTest OrganismAssay TypeEndpointValueCitations
Microcystins Microcystin-LR (MC-LR)MouseAcute Toxicity (Oral)LD505,000 µg/kg[1]
Microcystin-LR (MC-LR)MouseAcute Toxicity (Intraperitoneal)LD5050 µg/kg[1]
Microcystin-RR (MC-RR)MouseAcute Toxicity (Intraperitoneal)LD50600 µg/kg[1]
Microcystin-LR (MC-LR)in vitroProtein Phosphatase 1 (PP1) InhibitionIC50~0.1 nM
Microcystin-LR (MC-LR)in vitroProtein Phosphatase 2A (PP2A) InhibitionIC50~0.048 nM
Aeruginosins Aeruginosin 828AThamnocephalus platyurusAcute ToxicityLC50 (24h)22.4 µmol·L⁻¹[2]
Varlaxin 1046Ain vitroHuman Trypsin Isoenzyme InhibitionIC500.62–3.6 nM[3]
Varlaxin 1022Ain vitroHuman Trypsin Isoenzyme InhibitionIC5097–230 nM[3]
Aeruginosin TR642in vitroTrypsin InhibitionIC503.80 µM[4]
Aeruginosin TR642in vitroThrombin InhibitionIC500.85 µM[4]

Mechanisms of Toxicity and Signaling Pathways

The fundamental difference in the toxicity of microcystins and aeruginosins lies in their molecular targets and the subsequent disruption of cellular signaling.

Microcystins: Protein Phosphatase Inhibition

Microcystins are potent inhibitors of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting normal cellular processes. The accumulation of phosphorylated proteins can trigger a cascade of adverse effects, including the activation of the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and apoptosis.[5][6] This disruption of cellular signaling is a key factor in the hepatotoxicity observed with microcystin exposure.

Microcystin_Signaling_Pathway MC Microcystin PP1_PP2A PP1 / PP2A MC->PP1_PP2A Inhibits Hyperphosphorylation Protein Hyperphosphorylation PP1_PP2A->Hyperphosphorylation Prevents dephosphorylation of PI3K_Akt PI3K/Akt Pathway Hyperphosphorylation->PI3K_Akt Activates MAPK MAPK Pathway Hyperphosphorylation->MAPK Activates Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Cell_Growth Cellular_Damage Cellular Damage & Hepatotoxicity Cell_Growth->Cellular_Damage Apoptosis->Cellular_Damage

Microcystin Signaling Pathway
Aeruginosins: Serine Protease Inhibition

Aeruginosins are potent inhibitors of serine proteases, a large family of enzymes crucial for various physiological processes.[4][7] Different aeruginosin variants exhibit inhibitory activity against specific proteases, such as thrombin in the blood coagulation cascade and digestive enzymes like trypsin.[3][4] By binding to the active site of these proteases, aeruginosins block their normal function, leading to disruptions in processes like blood clotting and protein digestion. The specific downstream effects depend on the particular protease being inhibited.

Aeruginosin_Mechanism_of_Action Aeruginosin This compound Serine_Protease Serine Protease (e.g., Thrombin, Trypsin) Aeruginosin->Serine_Protease Inhibits Physiological_Process Physiological Process Serine_Protease->Physiological_Process Catalyzes Disruption Disruption of Normal Function Serine_Protease->Disruption Leads to Coagulation Blood Coagulation Physiological_Process->Coagulation Digestion Protein Digestion Physiological_Process->Digestion

Aeruginosin Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound and microcystins are provided below.

Mouse Bioassay for Acute Toxicity (LD50)

The mouse bioassay is a traditional method used to determine the median lethal dose (LD50) of a toxin.[1]

Protocol:

  • Animal Model: Use healthy, adult mice (e.g., BALB/c strain), typically 6-8 weeks old, of a single sex to minimize variability.

  • Toxin Preparation: Prepare a series of graded doses of the purified toxin (microcystin or aeruginosin) in a suitable vehicle (e.g., saline).

  • Administration: Administer the toxin to groups of mice (typically 5-10 mice per dose group) via a specific route, most commonly intraperitoneal (i.p.) injection or oral gavage. A control group receiving only the vehicle should be included.

  • Observation: Observe the animals for a set period, usually 24 to 48 hours, for signs of toxicity and mortality. Record the number of deaths in each dose group.

  • Data Analysis: Calculate the LD50 value using a statistical method such as probit analysis. This value represents the dose at which 50% of the test animals are expected to die.

Thamnocephalus platyurus Acute Toxicity Assay (LC50)

This crustacean-based bioassay is a common method for assessing the acute toxicity of substances in freshwater.[8][9]

Protocol:

  • Test Organism: Use freshly hatched nauplii (larvae) of the fairy shrimp Thamnocephalus platyurus.

  • Test Solutions: Prepare a range of concentrations of the test toxin in standard freshwater medium. A negative control (medium only) is essential.

  • Exposure: Place a defined number of nauplii (e.g., 10) into each well of a multi-well plate containing the different toxin concentrations. Each concentration should be tested in replicate (e.g., 3-5 wells).

  • Incubation: Incubate the plates for 24 hours at a controlled temperature (e.g., 25°C) in the dark.

  • Endpoint Assessment: After 24 hours, count the number of dead (immobile) larvae in each well under a dissecting microscope.

  • Data Analysis: Calculate the median lethal concentration (LC50), the concentration that causes mortality in 50% of the test organisms, using statistical software.

Protein Phosphatase Inhibition Assay (PPIA) for Microcystins

This biochemical assay quantifies microcystin activity based on its inhibition of protein phosphatase enzymes.[10][11]

Protocol:

  • Reagents:

    • Protein Phosphatase 1 (PP1) or Protein Phosphatase 2A (PP2A) enzyme.

    • A suitable substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored product upon dephosphorylation.

    • Assay buffer.

    • Microcystin standards and samples.

  • Assay Procedure:

    • In a microplate, add the assay buffer and the protein phosphatase enzyme to each well.

    • Add varying concentrations of microcystin standards or the test samples to the wells. Include a control with no microcystin.

    • Pre-incubate the plate to allow the toxin to interact with the enzyme.

    • Initiate the reaction by adding the substrate (pNPP) to all wells.

    • Incubate the plate for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The amount of color produced is inversely proportional to the amount of microcystin present. Create a standard curve using the known concentrations of microcystin standards and determine the concentration in the samples by interpolation. The IC50 value (the concentration of toxin that causes 50% inhibition of the enzyme) can also be calculated.

Serine Protease Inhibition Assay for Aeruginosins

This assay measures the ability of aeruginosins to inhibit the activity of specific serine proteases.[12]

Protocol:

  • Reagents:

    • Specific serine protease enzyme (e.g., trypsin, thrombin).

    • A chromogenic or fluorogenic substrate specific for the chosen protease.

    • Assay buffer.

    • Aeruginosin standards and samples.

  • Assay Procedure:

    • In a microplate, add the assay buffer and the serine protease to each well.

    • Add different concentrations of aeruginosin standards or the test samples. Include a control without any inhibitor.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Start the reaction by adding the specific substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The inhibitory effect of the aeruginosin is determined by the reduction in the rate of the enzymatic reaction. An IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be calculated from a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative toxicological assessment of this compound and microcystins.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_assays 2. Toxicity Assessment cluster_analysis 3. Data Analysis cluster_output 4. Output Toxin_Isolation Toxin Isolation & Purification (this compound & Microcystins) Concentration_Determination Concentration Determination Toxin_Isolation->Concentration_Determination Acute_Toxicity Acute Toxicity Assays (Mouse Bioassay, Thamnocephalus platyurus) Concentration_Determination->Acute_Toxicity Mechanistic_Assays Mechanistic Assays (PPIA, Serine Protease Inhibition) Concentration_Determination->Mechanistic_Assays LD50_LC50_Calc LD50 / LC50 Calculation Acute_Toxicity->LD50_LC50_Calc IC50_Calc IC50 Calculation Mechanistic_Assays->IC50_Calc Comparative_Analysis Comparative Analysis LD50_LC50_Calc->Comparative_Analysis IC50_Calc->Comparative_Analysis Report Comparative Toxicity Report Comparative_Analysis->Report

General Experimental Workflow

References

Unlocking Potent Serine Protease Inhibition: A Comparative Guide to the Structure-Activity Relationship of Aeruginosin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective serine protease inhibitors is a continuous journey. Aeruginosins, a class of natural peptides produced by cyanobacteria, have emerged as a promising scaffold for designing such inhibitors.[1][2][3] This guide provides a comprehensive comparison of Aeruginosin B analogues, delving into their structure-activity relationships (SAR) with supporting experimental data and detailed methodologies to inform future drug discovery efforts.

Aeruginosins are linear tetrapeptides that typically inhibit serine proteases like thrombin and trypsin, key enzymes in the blood coagulation cascade.[1][4] Their structure is generally composed of a C-terminal arginine mimetic (P1), a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety (P2), a D-amino acid (P3), and an N-terminal acyl group.[1][5] SAR studies on aeruginosin analogues have systematically explored modifications at these positions to enhance potency and selectivity.

Comparative Inhibitory Activity of Aeruginosin Analogues

The following tables summarize the in vitro inhibitory activities of various this compound analogues against key serine proteases. The data highlights how modifications to the P1, P2, and P3 sites, as well as the N-terminal group, influence inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Aeruginosin Analogues Against Thrombin

Analogue/CompoundP1 MoietyP2 MoietyP3 MoietyN-terminal GroupIC50 (nM)Reference
Aeruginosin 298-AL-ArgininalChoiD-LeucineHplaEquiponent thrombin and trypsin inhibitor[6]
Chlorodysinosin ANot specifiedNot specifiedNot specifiedNot specifiedPotent inhibitor[5]
Unnatural HybridsVariedOctahydroindole carboxyamide coreD-Leucine with hydrophobic substituentVariedSingle-digit nanomolar[5]
Aeruginosin 98BAgmatineChoi sulfateD-allo-IleHpla10,000 (as µg/mL)[4]
Aeruginosin TR6424,5-didehydroaraginalChoiNot specifiedNot specified850[7]

Table 2: SAR of Aeruginosin Analogues Against Trypsin

Analogue/CompoundP1 MoietyP2 MoietyP3 MoietyN-terminal GroupIC50 (µM)Reference
Aeruginosin 298-AL-ArgininalChoiD-LeucineHplaEquiponent thrombin and trypsin inhibitor[6]
Analogue with D-Tyr at P3L-ArgininalChoiD-TyrosineHplaSlightly decreased activity vs. 298-A[6]
Analogue with D-Phe(4-F) at P3L-ArgininalChoiD-Phe(4-F)HplaSlightly decreased activity vs. 298-A[6]
Aeruginosin KB676Prenylated Agmatine(2S,3aS,6S,7aS)-ChoiNot specifiedNot specifiedSub-µM[8]
Varlaxin 1046ANot specifiedNot specifiedNot specifiedNot specified0.00062 - 0.0036[9]
Varlaxin 1022ANot specifiedNot specifiedNot specifiedNot specified0.097 - 0.230[9]
Aeruginosin KT688Not specifiedChoi-6-sulfateNot specifiedNot specified2.38[10]
Aeruginosin KT718Not specifiedChoi-6-sulfateNot specifiedNot specified1.43[10]
Aeruginosin 98BAgmatineChoi sulfateD-allo-IleHpla0.6 (as µg/mL)[4]
Aeruginosin TR6424,5-didehydroaraginalChoiNot specifiedNot specified3.80[7]

Table 3: Cytotoxicity of Aeruginosamide Analogues

While most studies focus on enzyme inhibition, some have explored the cytotoxic effects of related compounds.

CompoundCell LineActivityReference
AEG625T47D (Breast Cancer)Active[11]
AEG657T47D (Breast Cancer)Active[11]
AEG AT47D (Breast Cancer)Inactive[11]
AEG625Huh7 (Liver Cancer)Slight decrease in viability at 100 µM[11]
AEG657Huh7 (Liver Cancer)No significant effect[11]
AEG AHuh7 (Liver Cancer)No significant effect[11]

Key Structure-Activity Relationship Insights

  • P1 Position: The basic guanidino or amino group at the P1 position is crucial for anchoring the inhibitor to the S1 pocket of serine proteases like thrombin and trypsin. Modifications to the arginine mimetic can significantly impact potency and selectivity.[1][5]

  • P2 Position: The rigid bicyclic Choi core at the P2 position provides a defined conformation that contributes to high-affinity binding.[1]

  • P3 Position: Introduction of hydrophobic substituents on the D-leucine amide residue at the P3 position has been shown to dramatically improve thrombin inhibition, likely due to a better fit in the hydrophobic S3 enzyme site.[5] Replacing D-Leu with D-Tyr or D-Phe(4-F) in Aeruginosin 298-A analogues slightly decreased trypsin inhibitory activity.[6]

  • N-terminal Modifications: The N-terminal acyl group also influences activity. For instance, the sulfate moiety in the Hpla portion of some aeruginosins is suggested to contribute to higher inhibitory activity.[6]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol is a generalized representation based on methodologies described in the literature.[6][8]

  • Materials:

    • Target serine protease (e.g., human α-thrombin, bovine trypsin).

    • Substrate (e.g., chromogenic substrate S-2238 for thrombin, Nα-benzoyl-D,L-arginine-p-nitroanilide for trypsin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6).

    • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Prepare a solution of the enzyme in the assay buffer.

    • In the wells of a microtiter plate, add the assay buffer, the enzyme solution, and the test solution at various concentrations.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

    • The rate of substrate hydrolysis is determined from the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cytotoxicity Assay (General Protocol)

This protocol is a generalized representation based on methodologies for related compounds.[11][12]

  • Materials:

    • Human cancer cell lines (e.g., T47D, Huh7).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO).

    • Reagents for assessing cell viability (e.g., MTT, resazurin).

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to a vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Structure-Activity Relationship Studies

The following diagrams illustrate the conceptual framework and workflow of SAR studies for this compound analogues.

SAR_Workflow Workflow for SAR Studies of Aeruginosin Analogues cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Identify Lead Compound (e.g., this compound) B Design Analogues (Modify P1, P2, P3 sites) A->B C Chemical Synthesis of Designed Analogues B->C D In Vitro Enzyme Inhibition Assays (Thrombin, Trypsin) C->D F Cytotoxicity Assays (Optional) C->F E Determine IC50 Values D->E G Analyze Structure-Activity Relationships (SAR) E->G F->G H Identify Key Pharmacophores G->H I Design Next Generation of Analogues H->I I->B

Caption: A flowchart illustrating the iterative process of SAR studies.

Aeruginosin_Pharmacophores Key Pharmacophoric Sites of Aeruginosin Analogues for SAR Studies Aeruginosin Aeruginosin Analogue Core P1 P1 Site (Arginine Mimetic) Aeruginosin->P1 Interaction with S1 pocket P2 P2 Site (Choi Core) Aeruginosin->P2 Provides rigidity P3 P3 Site (D-Amino Acid) Aeruginosin->P3 Interaction with S3 pocket N_Terminus N-Terminus (Acyl Group) Aeruginosin->N_Terminus Modulates activity

References

In Vivo Validation of Aeruginosin B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aeruginosins, a class of linear tetrapeptides derived from cyanobacteria, have garnered significant interest for their potent inhibitory activity against serine proteases. This guide focuses on the prospective in vivo validation of a specific aeruginosin, Aeruginosin B, and provides a comparative framework against established therapeutic alternatives. While direct in vivo data for this compound is not yet available, its strong in vitro profile as a serine protease inhibitor suggests therapeutic potential in indications such as thrombosis and cancer metastasis, where serine proteases play a critical pathological role.

Comparative Efficacy Data

The following tables summarize preclinical in vivo efficacy data for existing drugs that target serine proteases or related pathways in thrombosis and cancer metastasis. These data provide a benchmark for the anticipated therapeutic performance of this compound.

Table 1: Comparison of Anticoagulant Efficacy in Preclinical Models

CompoundTherapeutic ClassAnimal ModelDosing RegimenKey Efficacy Endpoint% Reduction in ThrombusCitation(s)
This compound Serine Protease Inhibitor(Hypothetical)To be determinedThrombus Weight/IncidenceTo be determinedN/A
WarfarinVitamin K AntagonistRat Venous Thrombosis ModelVarying dosesThrombus Weight74 - 83%[1][2]
Dabigatran EtexilateDirect Thrombin InhibitorMouse Venous Thromboembolism ModelNot specifiedEmbolic EventsIncreased embolization compared to LMWH[3]
MelagatranDirect Thrombin InhibitorRat Vena Cava Thrombosis Model0.5 µM/kg s.c.Thrombus WeightComparable to saline and poloxamer vehicle[4]

Table 2: Comparison of Anti-Metastatic Efficacy in Preclinical Models

CompoundTherapeutic ClassAnimal ModelDosing RegimenKey Efficacy Endpoint% Inhibition of MetastasisCitation(s)
This compound Serine Protease Inhibitor(Hypothetical)To be determinedNumber of Metastatic NodulesTo be determinedN/A
Nafamostat MesilateSerine Protease InhibitorMouse Colon Adenocarcinoma Liver Metastasis Model10.0 mg/kg for 7 daysLiver MetastasisStatistically significant inhibition[5]
Gabexate MesilateSerine Protease InhibitorNude Mouse Human Colon Cancer Metastasis ModelNot specifiedLiver Metastatic AbilityRemarkably reduced[6]
UbenimexAminopeptidase N Inhibitor(In vitro data suggests anti-metastatic potential)Not specified(In vivo data not available from provided search)N/A[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the evaluation of novel therapeutic agents. The following are standard protocols for assessing anticoagulant and anti-metastatic efficacy.

Rat Vena Cava Thrombosis Model (for Anticoagulant Efficacy)
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rats (e.g., with isoflurane).

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully dissect the IVC from the surrounding tissues.

    • Induce thrombosis by applying a filter paper saturated with a ferric chloride solution (e.g., 10%) to the surface of the IVC for a standardized period (e.g., 5 minutes).

    • Alternatively, a stenosis model can be created by ligating the IVC with a suture over a needle of a specific gauge, which is then removed.

    • Administer the test compound (e.g., this compound) or vehicle control intravenously, intraperitoneally, or orally at various time points before or after thrombus induction.

    • After a set period (e.g., 24 hours), euthanize the animals and carefully excise the thrombosed segment of the IVC.

    • Isolate and weigh the thrombus.

  • Endpoint: A significant reduction in thrombus weight in the treatment group compared to the vehicle control group indicates antithrombotic efficacy.

Mouse Lung Metastasis Model (for Anti-Metastatic Efficacy)
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice).

  • Cell Line: A highly metastatic cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer, or Lewis Lung Carcinoma) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

  • Procedure:

    • Inject a known number of cancer cells (e.g., 1 x 10^5 cells) into the lateral tail vein of the mice.

    • Begin treatment with the test compound (e.g., this compound) or vehicle control at a predetermined schedule (e.g., daily intraperitoneal injections starting one day after cell injection).

    • Monitor the progression of metastasis using in vivo imaging (e.g., bioluminescence imaging) at regular intervals.

    • After a specific period (e.g., 2-3 weeks), euthanize the mice.

    • Excise the lungs and count the number of visible metastatic nodules on the surface.

    • Alternatively, the lungs can be homogenized and the luciferase activity measured as a quantitative measure of tumor burden.

  • Endpoint: A significant reduction in the number of lung nodules or luciferase activity in the treatment group compared to the vehicle control group indicates anti-metastatic efficacy.

Visualizations

Signaling Pathway

cluster_coagulation Coagulation Cascade cluster_metastasis Cancer Metastasis Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) activates Fibrinogen Fibrinogen Fibrinogen->Fibrin (Clot) This compound (Anticoagulant) This compound (Anticoagulant) This compound (Anticoagulant)->Thrombin inhibits Tumor Cell Tumor Cell Serine Proteases (e.g., Trypsin, uPA) Serine Proteases (e.g., Trypsin, uPA) Tumor Cell->Serine Proteases (e.g., Trypsin, uPA) secretes ECM Degradation ECM Degradation Serine Proteases (e.g., Trypsin, uPA)->ECM Degradation promotes Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis This compound (Anti-metastatic) This compound (Anti-metastatic) This compound (Anti-metastatic)->Serine Proteases (e.g., Trypsin, uPA) inhibits

Caption: Proposed mechanism of this compound's therapeutic action.

Experimental Workflow

cluster_anticoagulant Anticoagulant Efficacy cluster_metastasis Anti-Metastatic Efficacy A1 Induce Venous Thrombosis (e.g., Ferric Chloride Model in Rats) A2 Administer this compound or Vehicle Control A1->A2 A3 Measure Thrombus Weight A2->A3 A4 Compare Treatment vs. Control A3->A4 B1 Inject Metastatic Cancer Cells (e.g., Tail Vein Injection in Mice) B2 Administer this compound or Vehicle Control B1->B2 B3 Monitor Metastasis (e.g., In Vivo Imaging) B2->B3 B4 Quantify Metastatic Burden (e.g., Nodule Count) B3->B4 B5 Compare Treatment vs. Control B4->B5

Caption: In vivo validation workflow for this compound.

References

Aeruginosin B and its Congeners: A Comparative Guide to Efficacy Against Commercial Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of protease inhibitors, understanding the efficacy of novel compounds compared to established commercial options is paramount. This guide provides a detailed comparison of Aeruginosin B and its related peptide protease inhibitors, collectively known as aeruginosins, with widely used commercial serine protease inhibitors. Aeruginosins are a family of natural linear peptides produced by cyanobacteria, known for their potent inhibition of serine proteases.[1][2] It is important to note that while the term "this compound" can refer to a specific phenazine pigment (CAS 6508-65-2), in the context of protease inhibition, it is the family of peptide aeruginosins, such as Aeruginosin 98-B, that are of primary interest.[3][4][5]

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potential of different aeruginosin variants against key serine proteases, namely trypsin and thrombin, has been documented in various studies. To provide a comparative overview, the following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for selected aeruginosins and commercially available protease inhibitors.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Inhibitor FamilySpecific InhibitorTarget ProteaseIC50Ki
Aeruginosins Aeruginosin 98-APorcine Pancreas Trypsin0.07 µg/mL-
Bovine Plasma Thrombin2.5 µg/mL-
Aeruginoside 126APorcine Pancreas Trypsin67 µg/mL-
Bovine Plasma Thrombin30 µg/mL-
SuomilideHuman Trypsin-1104 nM-
Human Trypsin-24.7 nM-
Human Trypsin-311.5 nM-
Varlaxin 1046AHuman Trypsin-10.62 nM-
Human Trypsin-23.6 nM-
Human Trypsin-31.9 nM-
Varlaxin 1022AHuman Trypsin-197 nM-
Human Trypsin-2230 nM-
Human Trypsin-3110 nM-
Commercial AprotininTrypsin (bovine)-0.06 pM
Inhibitors Chymotrypsin-9 nM
LeupeptinSerine/Cysteine Proteases--
PMSFSerine Proteases--

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for interpreting and reproducing experimental data. Below is a representative protocol for a chromogenic serine protease inhibition assay.

Representative Chromogenic Serine Protease Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific serine protease (e.g., trypsin or thrombin) by measuring the reduction in the rate of cleavage of a chromogenic substrate.

Materials:

  • Serine protease (e.g., human trypsin, bovine thrombin)

  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Test inhibitor (e.g., this compound variant)

  • Control inhibitor (e.g., Aprotinin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute to the final working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.

    • Prepare a series of dilutions of the test inhibitor and control inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A specific volume of the test inhibitor dilution (or control inhibitor/buffer for controls)

      • A specific volume of the enzyme solution

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Protease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor Dilutions B Dispense Reagents into 96-well plate: - Buffer - Inhibitor - Enzyme A->B C Pre-incubate to allow Enzyme-Inhibitor binding B->C D Initiate reaction by adding Chromogenic Substrate C->D E Measure Absorbance kinetically in a microplate reader D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 value from dose-response curve G->H

Caption: Experimental workflow for a chromogenic protease inhibition assay.

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage of N-terminus G_protein G-protein PAR->G_protein Activation Effector Downstream Effectors (e.g., PLC, RhoA) G_protein->Effector Signal Transduction Response Cellular Responses: - Inflammation - Proliferation - Platelet Aggregation Effector->Response Leads to

Caption: Simplified signaling pathway of Protease-Activated Receptors (PARs).

References

Unveiling the Potency of Aeruginosin B: A Comparative Guide to its Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Aeruginosin B, a potent serine protease inhibitor derived from cyanobacteria. Through a detailed comparison with other relevant inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating novel anticoagulants and anti-inflammatory agents.

Mechanism of Action: A Potent Serine Protease Inhibitor

Aeruginosins are a class of linear peptide natural products that have garnered significant attention for their potent inhibitory activity against serine proteases, key enzymes in a multitude of physiological processes, including blood coagulation, digestion, and inflammation. The primary mechanism of action for aeruginosins, including this compound (often referred to as Aeruginosin 98-B in scientific literature), is the competitive inhibition of these proteases.

The molecular structure of this compound, characterized by a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, allows it to bind with high affinity to the active site of serine proteases like thrombin and trypsin. This binding event blocks the substrate from accessing the catalytic triad (serine, histidine, and aspartate residues) of the enzyme, thereby preventing the cleavage of the substrate and interrupting the downstream signaling cascade. X-ray crystallography studies of aeruginosin-protease complexes have provided detailed insights into this inhibitory mechanism.

The inhibitory specificity and potency of different aeruginosin variants are largely determined by the structure of the C-terminal arginine derivative. In the case of this compound, this structural feature contributes to its potent inhibition of key enzymes in the blood coagulation cascade.

Comparative Inhibitory Activity

To contextualize the efficacy of this compound, the following table summarizes its inhibitory activity (IC50 values) against key serine proteases and compares it with other aeruginosin variants and alternative serine protease inhibitors.

InhibitorTarget ProteaseIC50Reference
Aeruginosin 98-B Trypsin0.6 µg/mL
Thrombin10.0 µg/mL
Plasmin7.0 µg/mL
Aeruginosin TR642Trypsin3.80 µM
Thrombin0.85 µM
Aeruginosin 525Trypsin71.71 µM
Thrombin0.59 µM
SuomilideHuman Trypsin-1104 nM
Human Trypsin-24.7 nM
Human Trypsin-311.5 nM
AprotininTrypsin~60 nMGeneral Knowledge
AEBSFTrypsin~100 µMGeneral Knowledge

Signaling Pathway: Interruption of the Coagulation Cascade

The primary validated signaling pathway affected by this compound is the blood coagulation cascade. By inhibiting thrombin (Factor IIa) and other related serine proteases, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The following diagram illustrates this inhibitory action.

coagulation_pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa, FVa Fibrinogen Fibrinogen Fibrin Fibrin Thrombin->Fibrin Clot Blood Clot Fibrin->Clot Polymerization AeruginosinB This compound AeruginosinB->Inhibition Inhibition->Thrombin

Caption: Inhibition of the coagulation cascade by this compound.

Experimental Workflow for Validation

The following diagram outlines a typical workflow for validating the mechanism of action of a serine protease inhibitor like this compound.

experimental_workflow Start Start: Purified Inhibitor (this compound) Assay In Vitro Inhibition Assay (Chromogenic/Fluorogenic) Start->Assay EnzymeSource Source of Serine Protease (e.g., Trypsin, Thrombin) EnzymeSource->Assay IC50 Determine IC50 Value Assay->IC50 Crystallography X-ray Crystallography (Inhibitor-Protease Complex) Assay->Crystallography Kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) IC50->Kinetics Mechanism Elucidate Inhibition Mechanism (Competitive, etc.) Kinetics->Mechanism End Validated Mechanism of Action Mechanism->End Structure Determine 3D Structure of Interaction Crystallography->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR SAR->End

Caption: Experimental workflow for validating serine protease inhibitors.

Experimental Protocols

In Vitro Trypsin Inhibition Assay (Chromogenic)

This protocol provides a general method for determining the inhibitory activity of a compound against trypsin using a chromogenic substrate.

Materials:

  • Bovine pancreatic trypsin (e.g., TPCK-treated)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of trypsin in the Tris-HCl buffer.

  • Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer to the desired working concentration.

  • Prepare serial dilutions of the test inhibitor in the Tris-HCl buffer.

  • In a 96-well microplate, add the following to each well:

    • Tris-HCl buffer

    • Test inhibitor solution (or solvent control)

    • Trypsin solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).

  • Initiate the reaction by adding the L-BAPNA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

In Vitro Thrombin Inhibition Assay (Chromogenic)

This protocol provides a general method for determining the inhibitory activity of a compound against thrombin.

Materials:

  • Human α-thrombin

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 100 mM NaCl and 0.1% PEG 8000)

  • Chromogenic substrate: Chromozym TH (Tosyl-Gly-Pro-Arg-4-nitranilide acetate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of human α-thrombin in the Tris-HCl buffer.

  • Prepare a stock solution of Chromozym TH in a suitable solvent and dilute it in the Tris-HCl buffer to the desired working concentration.

  • Prepare serial dilutions of the test inhibitor in the Tris-HCl buffer.

  • In a 96-well microplate, add the following to each well:

    • Tris-HCl buffer

    • Test inhibitor solution (or solvent control)

    • Thrombin solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).

  • Initiate the reaction by adding the Chromozym TH solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

inter-laboratory comparison of Aeruginosin B quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of current and potential methods for the quantification of Aeruginosin B, a bioactive peptide produced by certain cyanobacteria. Aeruginosins are of increasing interest in drug development due to their potent inhibitory effects on serine proteases, such as thrombin and trypsin.[1][2] Accurate quantification of these compounds is crucial for research, toxicological assessment, and pharmaceutical applications.

Due to the limited availability of formal inter-laboratory comparison studies specifically for this compound, this guide presents a summary based on established analytical techniques for similar cyanotoxins. The performance data herein should be considered illustrative and would require validation in a formal round-robin study.

Comparison of Quantification Methods

The primary methods for the quantification of cyanotoxins like this compound include Liquid Chromatography coupled with Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Biosensor-based methods. Each technique offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

MethodPrincipleTypical Limit of Quantification (LOQ)ThroughputSpecificityCost per Sample
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions.[3]0.01 - 1 µg/LLow to MediumHigh (can distinguish between different aeruginosin variants)High
ELISA Antigen-antibody reaction with an enzymatic colorimetric readout.0.1 - 1 µg/LHighModerate to High (dependent on antibody cross-reactivity)Low to Medium
Biosensor Biological recognition element coupled to a transducer to generate a signal.[4][5]0.1 - 10 µg/LMedium to HighModerate to High (dependent on the biological recognition element)Medium

Experimental Protocols

Detailed and validated protocols are essential for accurate and reproducible quantification. Below are example methodologies for the key analytical techniques. These protocols are based on general procedures for cyanotoxin analysis and would require optimization and validation for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the identification and quantification of a wide range of compounds, including cyanotoxins.[3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the aeruginosins with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for this compound are not widely available, a competitive ELISA format is a common approach for cyanotoxin screening.

1. Plate Coating:

  • Coat a 96-well microplate with an this compound-protein conjugate.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Competitive Reaction:

  • Add standards or samples and a specific primary antibody against this compound to the wells.

  • Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated antigen for antibody binding.

  • Wash the plate.

4. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[6]

Biosensor-Based Method

Biosensors offer rapid and portable detection capabilities. A potential biosensor for this compound could be based on enzyme inhibition or antibody-antigen interaction.

1. Sensor Functionalization:

  • Immobilize a biological recognition element (e.g., a serine protease like trypsin or a specific antibody) onto the sensor surface (e.g., a gold electrode or an optical fiber).

2. Sample Analysis:

  • Introduce the sample containing this compound to the sensor surface.

  • The binding of this compound to the recognition element will cause a measurable change in a physical property (e.g., mass, refractive index, or electrical current).

3. Signal Transduction and Readout:

  • The transducer converts the biological recognition event into a quantifiable signal.

  • The signal is processed and displayed, providing a concentration reading. The response is typically proportional to the concentration of this compound.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample SPE Solid Phase Extraction (C18) Sample->SPE Elution Elution with Methanol SPE->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Injection MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

This compound Mechanism of Action: Serine Protease Inhibition

cluster_pathway Serine Protease Catalytic Activity Protease Serine Protease (e.g., Thrombin, Trypsin) Products Cleaved Peptides Protease->Products Catalysis Substrate Protein Substrate Substrate->Protease AeruginosinB This compound AeruginosinB->Protease Inhibition

Caption: this compound acts as an inhibitor of serine proteases, blocking their catalytic activity.

References

Safety Operating Guide

Navigating the Safe Disposal of Aeruginosin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

At the core of these procedures is the principle of risk assessment. All personnel handling Aeruginosin B should be thoroughly trained on its potential hazards and the proper handling and disposal protocols.[1][2] It is imperative to treat all materials contaminated with this compound as hazardous waste unless they have been effectively decontaminated.[1][3]

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Collect all solid waste contaminated with this compound (e.g., personal protective equipment (PPE), contaminated labware) in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3][4] Ensure the container is compatible with the solvents used.

    • Never dispose of this compound waste down the drain or in regular trash.[4][5]

  • Decontamination of Labware and Surfaces:

    • Reusable glassware and laboratory equipment that have come into contact with this compound should be decontaminated before routine cleaning.[6]

    • A common method for inactivating cyanotoxins is through oxidation.[7] While specific data for this compound is unavailable, treatment with a strong oxidizing agent like sodium hypochlorite solution (bleach) is a general practice for many biological toxins. The concentration and contact time should be determined based on a site-specific risk assessment.

    • Following decontamination, items should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous waste.[1][3][8]

  • Waste Container Management:

    • All hazardous waste containers must be kept closed except when adding waste.[3]

    • Containers should be stored in a designated satellite accumulation area that is at or near the point of generation.[5]

    • Ensure proper segregation of incompatible wastes to prevent dangerous reactions.[3]

  • Final Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

    • All waste containers must be properly labeled with a hazardous waste tag that includes the generator's contact information and the exact contents of the container.[1][3]

Summary of Disposal Methods

Waste TypeRecommended Disposal MethodKey Considerations
Solid Waste Incineration via a licensed hazardous waste facility.Collect in designated, labeled, leak-proof containers.
Liquid Waste Chemical treatment to inactivate the toxin, followed by disposal as hazardous chemical waste.The choice of chemical treatment should be based on a risk assessment. Collect all treatment residues and rinsates as hazardous waste.
Empty Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines.[1][3][8]For acutely toxic substances, the container itself may need to be disposed of as hazardous waste.[8]

Experimental Protocol: General Inactivation of Cyanotoxins

While a specific protocol for this compound is not available, a general procedure for the inactivation of other cyanotoxins, such as microcystins, can be adapted. This typically involves oxidation. For example, sodium hypochlorite can be used to oxidize and neutralize thiols and other organic sulfides, a principle that may apply to other organic toxins.[7]

Note: This is a general guideline and must be adapted based on the specific concentration of this compound, the waste matrix, and a thorough risk assessment.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Oxidation: For small quantities of liquid waste, add a sufficient amount of a suitable oxidizing agent (e.g., a solution of sodium hypochlorite) to the waste container. The exact concentration and volume of the oxidizing agent will depend on the concentration of this compound and the presence of other organic materials.

  • Reaction Time: Allow the mixture to react for a sufficient period to ensure complete inactivation. This time should be determined by validation studies if possible.

  • Neutralization (if necessary): If the treated waste is highly acidic or basic, neutralize it to a pH between 6 and 8.

  • Collection: Collect the treated waste in a designated hazardous waste container.

Disposal Workflow

Figure 1. Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Aeruginosin B

Author: BenchChem Technical Support Team. Date: November 2025

Warning: The chemical, physical, and toxicological properties of Aeruginosin B have not been thoroughly investigated.[1][2] Exercise extreme caution and handle with care. This guide provides essential safety and logistical information based on general best practices for handling potentially hazardous peptide toxins.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for routine handling and emergency situations.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Routine Handling (weighing, dissolution) Safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile)Appropriate respiratorLaboratory coat
Spill Cleanup Chemical safety gogglesHeavy rubber glovesAir-purifying respirator with appropriate cartridgesChemical-resistant coveralls and rubber boots
Firefighting Self-contained breathing apparatus (SCBA) facepieceN/APositive-pressure self-contained breathing apparatus (SCBA)Full protective clothing to prevent skin and eye contact

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Personal Protection: At a minimum, wear a laboratory coat, chemical-resistant gloves, and safety goggles with side shields.[1][2]

  • Weighing and Aliquoting: Conduct all manipulations that may generate dust or aerosols, such as weighing, within a chemical fume hood to avoid inhalation.[1][2]

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Cross-Contamination: Use dedicated equipment (spatulas, glassware) when handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory safety officer.

  • Protect: Don appropriate PPE before re-entering the area, including a respirator, chemical safety goggles, heavy rubber gloves, and protective clothing.[1][2]

  • Contain: For solid spills, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal. Avoid raising dust.[1][2] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound (e.g., contaminated gloves, pipette tips, excess solution) in a clearly labeled, sealed container.

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[1][2]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

AeruginosinB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve/Aliquot weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate collect_waste Collect Waste experiment->collect_waste remove_ppe Doff PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash dispose Incinerate collect_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aeruginosin B
Reactant of Route 2
Aeruginosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.